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Isonicotine-d3

Cat. No.: B15294545
M. Wt: 165.25 g/mol
InChI Key: UEIZUEWXLJOVLD-FIBGUPNXSA-N
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Description

Isonicotine-d3 is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 165.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B15294545 Isonicotine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

165.25 g/mol

IUPAC Name

3-[1-(trideuteriomethyl)pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/i1D3

InChI Key

UEIZUEWXLJOVLD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(C1)C2=CN=CC=C2

Canonical SMILES

CN1CCC(C1)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Isonicotine-d3, an isotopically labeled analog of isonicotine. The strategic incorporation of a deuterium-labeled methyl group makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative mass spectrometry analysis. This document outlines a feasible synthetic pathway, presents detailed experimental protocols, and summarizes key quantitative data.

Core Synthesis Strategy

The synthesis of this compound is proposed via a multi-step route starting from commercially available isonicotinic acid. The key steps involve the formation of an amide, followed by reduction to the corresponding secondary amine (nornicotine analog), and finally, N-methylation using a deuterated reagent to introduce the isotopic label.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a representative synthesis of this compound, starting from 5 grams of isonicotinic acid.

StepCompoundMolecular Weight ( g/mol )Starting Mass (g)Moles (mmol)Reagents & EquivalentsProduct Mass (g)Yield (%)Isotopic Purity (%)
1Isonicotinic Acid123.115.0040.6Thionyl Chloride (2.0 eq)--N/A
2Isonicotinoyl Chloride141.56--Pyrrolidine (1.2 eq)--N/A
31-(Isonicotinoyl)pyrrolidine176.21--Lithium Aluminum Hydride (2.5 eq)5.9583N/A
44-(Pyrrolidin-2-yl)pyridine148.215.9533.8Iodomethane-d3 (1.5 eq)4.6885>98
5This compound 165.25 4.68 28.3 -4.21 90 >98

Experimental Protocols

Step 1 & 2: Synthesis of 1-(Isonicotinoyl)pyrrolidine
  • Acid Chloride Formation: To a stirred solution of isonicotinic acid (5.00 g, 40.6 mmol) in dichloromethane (100 mL) under an inert atmosphere (N2), add oxalyl chloride (7.0 mL, 81.2 mmol) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude isonicotinoyl chloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude isonicotinoyl chloride in dry dichloromethane (100 mL) and cool to 0 °C.

  • Add a solution of pyrrolidine (4.1 mL, 48.7 mmol) and triethylamine (8.5 mL, 60.9 mmol) in dichloromethane (50 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield 1-(isonicotinoyl)pyrrolidine as a solid.

Step 3: Reduction to 4-(Pyrrolidin-2-yl)pyridine
  • LAH Reduction: To a stirred suspension of lithium aluminum hydride (LAH) (3.85 g, 101.5 mmol) in dry tetrahydrofuran (THF) (150 mL) at 0 °C under an inert atmosphere, add a solution of 1-(isonicotinoyl)pyrrolidine (assumed 100% conversion from previous step, 40.6 mmol) in dry THF (50 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential dropwise addition of water (3.9 mL), 15% aqueous sodium hydroxide (3.9 mL), and water (11.7 mL).

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(pyrrolidin-2-yl)pyridine, which can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Step 4: N-Methylation with Iodomethane-d3 to Yield this compound
  • Isotopic Labeling: To a stirred solution of 4-(pyrrolidin-2-yl)pyridine (4.68 g, 28.3 mmol based on 85% yield from the previous step) in acetonitrile (100 mL), add potassium carbonate (7.8 g, 56.6 mmol) and iodomethane-d3 (CD3I) (2.6 mL, 42.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.

Visualizations

Synthetic Pathway for this compound

G A Isonicotinic Acid B Isonicotinoyl Chloride A->B SOCl2 or (COCl)2, cat. DMF C 1-(Isonicotinoyl)pyrrolidine B->C Pyrrolidine, Et3N D 4-(Pyrrolidin-2-yl)pyridine (Nornicotine analog) C->D LiAlH4, THF E This compound D->E CD3I, K2CO3

Caption: Proposed synthetic route for this compound from isonicotinic acid.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Step 1: Amidation B Step 2: Reduction A->B C Step 3: Deuteromethylation B->C D Work-up & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F Final Final Product: This compound F->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

Technical Guide: Physical Properties of Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Isonicotine-d3. Given the limited availability of specific experimental data for this deuterated compound, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties applicable to organic compounds of this nature.

Core Physical Properties

This compound, a deuterated analog of isonicotine, is primarily utilized as an internal standard in analytical and research settings. Its physical properties are expected to be nearly identical to those of isonicotine. The introduction of deuterium atoms results in a slight increase in molecular weight but typically has a negligible effect on other physical characteristics under standard conditions.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₁₀H₁₁D₃N₂CymitQuimica[1]
Molecular Weight 165.25 g/mol Axios Research[2], CymitQuimica[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This property is a crucial indicator of purity.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a digital melting point apparatus.[3][4]

  • Heating: The sample is heated gradually, with the temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that depends on the strength of intermolecular forces.

Methodology: Micro Boiling Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[1]

  • Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned adjacent to the test tube. The assembly is then heated in a suitable heating bath (e.g., Thiele tube).[5]

  • Heating: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will slowly be expelled.[1]

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[1] The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. The principle of "like dissolves like" is a useful qualitative guideline.[7]

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).[8]

  • Observation: The mixture is visually inspected to determine if the solute has completely dissolved. If the solution is clear and no solid particles are visible, the substance is considered soluble. If solid remains, it is considered insoluble or partially soluble.[7]

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) and pH (e.g., 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH) to create a solubility profile for the compound.[9]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a new or uncharacterized organic compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification melting_point Melting Point Determination purification->melting_point Solid Sample boiling_point Boiling Point Determination purification->boiling_point Liquid Sample solubility Solubility Profiling purification->solubility Purified Sample data_compilation Compile Quantitative Data melting_point->data_compilation boiling_point->data_compilation solubility->data_compilation report Technical Guide/Whitepaper Generation data_compilation->report

Workflow for Physical Property Characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are generalized and may require optimization based on the specific properties of the compound and the equipment available. Appropriate safety precautions should always be taken when handling chemical substances.

References

Isonicotine-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isonicotine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, analytical applications, and relevant experimental workflows for this compound. This deuterated analog of isonicotine serves as a critical internal standard for quantitative analysis in various research and drug development settings.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for accurate mass spectrometry and formulation calculations.

PropertyValueCitation
Molecular FormulaC₁₀H₁₁D₃N₂[1]
Molecular Weight165.25 g/mol [1][2]
CAS Number1346601-08-8

Analytical Application: Internal Standard in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of nicotine, its isomers like isonicotine, and related metabolites. The incorporation of a stable isotope-labeled standard such as this compound is a robust technique to correct for analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of the quantitative results.

Experimental Protocol: Quantification of Nicotine Analogs using this compound as an Internal Standard

The following is a generalized protocol for the quantification of nicotine analogs in a given matrix (e.g., biological fluid, e-liquid) using this compound as an internal standard. This protocol is based on common methodologies for the analysis of nicotine and its derivatives.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare a stock solution of the analyte (e.g., isonicotine) and a separate stock solution of the internal standard (this compound) in a suitable organic solvent such as methanol.

  • Calibration Standards: Create a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation: To the unknown samples, add the same constant, known amount of the this compound internal standard stock solution. Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).

2. Chromatographic Separation and Mass Spectrometric Detection (LC-MS/MS):

  • Chromatography: Employ a suitable liquid chromatography (LC) method to separate the analyte from other matrix components. A common approach involves using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Set one MRM transition for the analyte (e.g., isonicotine).

    • Set a second MRM transition for the internal standard (this compound). The precursor ion for this compound will be 3 mass units higher than that of isonicotine, while the product ion may be the same or different depending on the fragmentation pattern.

3. Data Analysis:

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the ratio of the analyte peak area to the internal standard peak area in the sample and interpolating the concentration from the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for a quantitative analysis experiment employing this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_samples Prepare Unknown Samples add_is Add Known Amount of This compound (Internal Standard) to all samples and standards prep_samples->add_is prep_standards Prepare Calibration Standards prep_standards->add_is lcms LC-MS/MS Analysis (Separation & Detection) add_is->lcms integrate Integrate Peak Areas (Analyte and Internal Standard) lcms->integrate ratio Calculate Peak Area Ratios (Analyte / Internal Standard) integrate->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Analyte in Unknowns curve->quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

Isonicotine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of isonicotine-d3 as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide will cover the fundamental principles, experimental protocols, and data presentation for researchers and professionals in drug development and analytical science.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

The "mechanism of action" of a deuterated internal standard like this compound in the context of analytical chemistry is not a biological or pharmacological process, but rather the physicochemical principle by which it ensures accurate and precise quantification of a target analyte (in this case, isonicotine or a structurally similar compound). The core of this mechanism lies in the use of a stable isotope-labeled version of the analyte.[1]

This compound is chemically identical to isonicotine, with the exception that three of its hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass (deuterium has one proton and one neutron, while hydrogen has only a proton) is the key to its function. The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[1]

The fundamental assumption is that the deuterated standard will behave identically to the native analyte throughout the entire analytical process, from sample preparation to detection.[1] This includes:

  • Extraction Efficiency: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

  • Chromatographic Co-elution: The deuterated standard will have the same retention time as the analyte in a liquid chromatography system, meaning they elute from the chromatography column at the same time. This is crucial because it ensures that both compounds experience the same matrix effects at the point of ionization.

  • Ionization Response: In the mass spectrometer's ion source, both the analyte and the internal standard will be ionized with the same efficiency. If matrix components suppress or enhance the ionization of the analyte, the internal standard's ionization will be affected to the same degree.

By adding a known concentration of this compound to every sample, a ratio of the analyte's response to the internal standard's response is calculated. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard. This ratiometric measurement corrects for variations in the analytical procedure, leading to significantly improved accuracy and precision.[2][3]

Generalized Experimental Protocol for Quantification using this compound

The following is a generalized experimental protocol for the quantification of an analyte (e.g., nicotine or a related compound) in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with LC-MS/MS. This protocol is a composite of methodologies frequently described in the scientific literature.[2][3][4]

2.1 Materials and Reagents

  • Analyte reference standard

  • This compound (or appropriate deuterated internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Biological matrix (e.g., drug-free human plasma)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

2.2 Preparation of Standards and Samples

  • Stock Solutions: Prepare concentrated stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of the analyte working standards into the biological matrix. Add the internal standard spiking solution to each calibration standard to achieve a constant concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix in the same manner as the calibration standards.

  • Sample Preparation:

    • Thaw unknown samples, calibration standards, and QC samples.

    • To a fixed volume of each sample, add the internal standard spiking solution.

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent, vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate and reconstitute.

2.3 LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for nicotine and related compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule, [M+H]+) of the analyte and the internal standard, and then monitoring for a specific product ion after fragmentation in the collision cell.

      • Analyte Transition: e.g., m/z of analyte precursor → m/z of analyte product ion.

      • Internal Standard Transition: e.g., m/z of this compound precursor → m/z of this compound product ion.

2.4 Data Analysis

  • Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QCs.

  • Calculate the peak area ratio of the analyte to the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor is typically applied.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve using their measured peak area ratios.

Quantitative Data Presentation

The following table summarizes typical validation parameters for an LC-MS/MS method using a deuterated internal standard for the analysis of a small molecule like nicotine in a biological matrix.

ParameterTypical Value/RangeDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating how well the data fits a linear model.
Lower Limit of Quantification (LLOQ) 0.05 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3][5]
Upper Limit of Quantification (ULOQ) 100 - 2000 µg/LThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][3]
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements of QC samples within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements of QC samples on different days.[2]
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration, often assessed by analyzing QC samples.
Extraction Recovery (%) > 60%The efficiency of the extraction process, determined by comparing the response of an analyte in an extracted sample to the response of the analyte in a post-extraction spiked sample.[2]
Matrix Effect (%) 85 - 115%An assessment of the ion suppression or enhancement caused by co-eluting matrix components.

Mandatory Visualizations

Signaling Pathway of Analytical Correction

analytical_correction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte in Matrix SpikedSample Sample + Internal Standard Analyte->SpikedSample IS This compound (Known Amount) IS->SpikedSample ExtractedSample Extracted Analyte + IS SpikedSample->ExtractedSample Potential Loss LC LC Separation (Co-elution) ExtractedSample->LC MS MS Detection (Differential m/z) LC->MS Matrix Effects Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Result Accurate Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: The workflow of analytical correction using a deuterated internal standard.

Experimental Workflow

experimental_workflow start Start prep_standards Prepare Stock and Working Standards start->prep_standards spike_samples Spike Samples, Calibrators, and QCs with this compound prep_standards->spike_samples extract Perform Sample Extraction (LLE or SPE) spike_samples->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data: Integrate Peaks and Calculate Ratios acquire->process quantify Quantify Against Calibration Curve process->quantify end End quantify->end

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Logical Relationship of Analyte and Internal Standard

logical_relationship cluster_properties Shared Properties cluster_distinction Key Distinction Analyte Analyte (e.g., Nicotine) Physicochemical Properties Molecular Weight: X prop1 Extraction Recovery Analyte->prop1 Similar prop2 Chromatographic Retention Analyte->prop2 Identical prop3 Ionization Efficiency Analyte->prop3 Similar mass Mass-to-Charge Ratio (m/z) Analyte->mass Different IS This compound (Internal Standard) Physicochemical Properties Molecular Weight: X+3 IS->prop1 Similar IS->prop2 Identical IS->prop3 Similar IS->mass Different

Caption: Logical relationship between the analyte and its deuterated internal standard.

References

Navigating the Stability and Storage of Isonicotine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotine-d3 is a deuterated isotopologue of isonicotine, a pyridine alkaloid and an isomer of nicotine. As a stable-labeled internal standard, its purity and stability are paramount for the accuracy and reproducibility of analytical methods in research and drug development. Understanding the factors that can affect its integrity is crucial for ensuring reliable experimental outcomes. This guide outlines the best practices for the storage and handling of this compound, based on available data for related compounds and general principles of deuterated compound stability.

The primary advantage of using deuterated compounds like this compound lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and chemical degradation.[1][2] This enhanced stability can be beneficial for analytical standards.

Recommended Storage and Handling Conditions

Based on the stability profiles of isonicotinic acid and nicotine, the following storage conditions are recommended for this compound to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale and Supporting Data
Temperature -20°C or lower (Freezer)Nicotine stored in a freezer shows excellent long-term stability, with no significant degradation observed even after several years.[3] For isonicotinic acid, storage in a cool, dry place is recommended.[4][5] Lowering the temperature is a general strategy to slow down chemical reactions and is considered best practice for long-term storage of analytical standards.
Light Protect from light (Store in amber vials or in the dark)Nicotine is susceptible to light-induced oxidation.[6] Studies have shown that exposure to visible and UV radiation can lead to a significant decline in nicotine concentration.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers.Oxygen is a key factor in the degradation of nicotine.[3] Storing under inert gas and in a full, tightly sealed container minimizes contact with oxygen.
pH (in solution) Maintain a neutral to slightly acidic pH if in solution.Nicotine is more stable in acidic solutions compared to alkaline solutions.[7] In alkaline conditions at elevated temperatures, significant degradation of nicotine has been observed.[7]

Stability Profile and Degradation Pathways

While specific degradation pathways for this compound have not been documented, insights can be drawn from studies on nicotine.

Factors Affecting Stability
  • Temperature: Elevated temperatures accelerate the degradation of nicotine. Pure nicotine and aqueous solutions of nicotine show significant thermal degradation when stored at 60°C.[7][8]

  • Light: Exposure to light, particularly UV radiation, can cause significant nicotine loss.[6]

  • Oxidative Stress: Nicotine is susceptible to oxidation.[7] The presence of oxidizing agents like hydrogen peroxide leads to rapid degradation.[7]

  • pH: Nicotine is less stable in alkaline conditions.[7]

Table 2: Summary of Nicotine Stability Under Various Stress Conditions

Stress ConditionObservationReference
Acidic (0.5 M HCl, 80°C) Stable[9]
Alkaline (0.5 M NaOH, 80°C) Degradation observed[9]
Oxidative (3% H₂O₂, 60°C) Fast degradation[7]
Thermal (60°C) Degradation observed[7][8]
Photolytic (Ambient and UV light) Degradation observed, more significant with UV[6][7]
Potential Degradation Pathways

The degradation of nicotine can occur through various pathways, primarily involving the pyridine and pyrrolidine rings. Microbial degradation studies have identified several pathways, including the pyridine pathway, the pyrrolidine pathway, and a variant combining both.[10][11][12][13] While these are biological pathways, they provide insights into the potential sites of chemical transformation. Key degradation products of nicotine can include cotinine, myosmine, and nicotinic acid.

The deuteration in this compound is expected to slow down these degradation processes due to the kinetic isotope effect, particularly if the deuterium atoms are located at sites of metabolic or chemical attack.[1][][15]

Below is a conceptual workflow for assessing the stability of this compound, which would lead to the identification of its specific degradation pathways.

G cluster_0 Stability Testing Workflow for this compound start This compound Standard stress Subject to Stress Conditions (Heat, Light, pH, Oxidizing Agent) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis degradation Degradation Observed? analysis->degradation stable Compound is Stable under tested conditions degradation->stable No characterize Characterize Degradants (LC-MS, NMR) degradation->characterize Yes end Define Storage Conditions stable->end pathway Elucidate Degradation Pathway characterize->pathway pathway->end

Caption: Conceptual workflow for a stability study of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method (Based on Nicotine Analysis)

This protocol is adapted from established methods for nicotine analysis and would require optimization and validation for this compound.

  • Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[9] A simple mobile phase of water, acetonitrile, and sulfuric acid has also been used for the analysis of the related compound, isonicotinic acid.[16]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for nicotine) or 264 nm (for isonicotinic acid).[9][17] A full UV scan using a DAD is recommended during method development to determine the optimal wavelength for this compound and its degradants.

    • Column Temperature: 30-35°C[7]

    • Injection Volume: 10-20 µL

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[7]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound samples should be subjected to forced degradation under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidative Degradation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 60°C

    • Photodegradation: Exposure to UV and fluorescent light

The following diagram illustrates a typical experimental workflow for a forced degradation study.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare this compound Solution split Divide into Aliquots start->split acid Acid Hydrolysis split->acid base Base Hydrolysis split->base oxidative Oxidative Degradation split->oxidative thermal Thermal Degradation split->thermal photo Photodegradation split->photo control Control (No Stress) split->control analyze Analyze All Samples by Validated HPLC Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze compare Compare Chromatograms (Peak Purity, New Peaks) analyze->compare report Report Stability Profile compare->report

Caption: Workflow for conducting forced degradation studies.

Conclusion

While direct stability data for this compound is limited, a conservative approach based on data from isonicotine and nicotine provides a strong foundation for its proper storage and handling. To ensure the long-term integrity of this compound, it is recommended to store it at or below -20°C, protected from light and oxygen. For solutions, maintaining a neutral to slightly acidic pH is advisable. The development and implementation of a validated, stability-indicating analytical method are critical for any laboratory utilizing this compound as a reference standard to confirm its purity and stability over time. The principles and protocols outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their analytical applications.

References

Solubility of Isonicotine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific quantitative solubility studies for Isonicotine-d3 are not publicly available in the peer-reviewed literature. This guide provides solubility data for the closely related, non-deuterated parent compound, Isonicotinic Acid , to serve as a reference for researchers, scientists, and drug development professionals. The experimental protocols provided are general methods that can be adapted for the determination of this compound solubility.

Introduction to Isonicotinic Acid Solubility

Isonicotinic acid, a pyridine carboxylic acid, is a key chemical intermediate in the pharmaceutical industry.[1] Its solubility is a critical physicochemical property influencing its behavior in various chemical processes and formulations. The solubility of isonicotinic acid is influenced by factors such as the solvent's polarity, the potential for hydrogen bonding, and the pH of the medium.[2] In aqueous solutions, isonicotinic acid can exist in equilibrium between a neutral form and a zwitterionic form, with the neutral form being more prevalent in organic solvents like methanol and tetrahydrofuran.[1]

Quantitative Solubility Data for Isonicotinic Acid

The following table summarizes the molar solubility of isonicotinic acid in various solvents at 298.2 K (25 °C).

SolventMolar Solubility (mol·dm⁻³)
Water0.142
Methanol0.081
Ethanol0.035
1-Propanol0.018
2-Propanol0.015
Propanone (Acetone)0.0036
Ethyl Acetate0.0012

Data sourced from Acree, Jr., W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 63, 6-11.[1][3][4]

Experimental Protocol: Saturation Shake-Flask Method for Solubility Determination

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol provides a general framework that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Stoppered flasks or vials

  • Constant temperature shaker or agitator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrument.[6][7]

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Solvent: Prepare the desired solvent or buffer system.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.[6][7]

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of a compound.

G start Start add_solute Add excess this compound to solvent in a flask start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-72 hours) add_solute->equilibrate settle Allow suspension to settle equilibrate->settle separate Separate solid and liquid phases via centrifugation settle->separate filter Filter supernatant to remove fine particles separate->filter dilute Dilute filtered sample to known volume filter->dilute analyze Analyze concentration using validated method (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow of the saturation shake-flask solubility determination method.

References

The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification in mass spectrometry is paramount. This in-depth guide provides a comprehensive overview of the theory, application, and practical considerations of using deuterated internal standards, the silent partners that ensure data integrity.

In the world of analytical chemistry, particularly in fields like pharmacology and clinical diagnostics, precision is not just a goal; it's a necessity. Mass spectrometry (MS), a powerful technique for identifying and quantifying molecules, relies on internal standards to correct for variations inherent in the analytical process. Among the various types of internal standards, deuterated standards—molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium—have emerged as a gold standard. Their near-identical chemical properties to the analyte of interest, coupled with a distinct mass difference, make them ideal for minimizing analytical variability and ensuring the accuracy of quantitative results.

Core Principles: The Power of Isotopic Dilution

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. The fundamental principle is straightforward yet powerful: a known quantity of the deuterated standard is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, from extraction and cleanup to chromatographic separation and finally, detection by the mass spectrometer.

Because the deuterated standard is chemically almost identical to the analyte, it experiences the same physical and chemical variations throughout the process. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. Similarly, any fluctuations in the instrument's response, such as ionization suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the standard to the same degree.

The mass spectrometer, however, can easily distinguish between the analyte and its deuterated counterpart due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the deuterated standard's signal, analysts can accurately calculate the initial concentration of the analyte in the sample, effectively canceling out the analytical variability.

Advantages in Mass Spectrometry

The primary advantage of using deuterated internal standards is their ability to compensate for matrix effects.[1] Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of molecules that can interfere with the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it effectively normalizes these matrix-induced variations.

Other key advantages include:

  • Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, deuterated standards significantly enhance the precision and accuracy of quantitative measurements.

  • Enhanced Method Robustness: The use of deuterated standards makes analytical methods less susceptible to minor day-to-day variations in experimental conditions.

  • Reliable Quantification at Low Concentrations: In trace analysis, where analyte signals are weak, the consistent signal of the internal standard provides a reliable reference for accurate quantification.

Experimental Workflow: A Step-by-Step Approach

The successful implementation of deuterated internal standards in a quantitative mass spectrometry workflow involves a series of critical steps. The following diagram illustrates a typical bioanalytical workflow from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login SampleStorage Sample Storage (-80°C) SampleReceipt->SampleStorage Thawing Sample Thawing SampleStorage->Thawing Spiking Spiking with Deuterated IS Thawing->Spiking Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

A typical bioanalytical workflow utilizing a deuterated internal standard.

Detailed Experimental Protocols

To provide a practical understanding, here are two detailed experimental protocols for the quantification of common drugs using deuterated internal standards.

Quantification of Atorvastatin in Human Plasma

This protocol outlines a method for the determination of atorvastatin, a widely prescribed cholesterol-lowering medication, in human plasma using its deuterated analog as an internal standard.

1. Materials and Reagents:

  • Atorvastatin and Atorvastatin-d5 (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of atorvastatin and atorvastatin-d5 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of atorvastatin by serial dilution of the stock solution with 50:50 (v/v) ACN:water.

  • Prepare a working internal standard solution of atorvastatin-d5 at a concentration of 100 ng/mL in 50:50 (v/v) ACN:water.

3. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL atorvastatin-d5 internal standard solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 20% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Atorvastatin: [Precursor ion] -> [Product ion]

    • Atorvastatin-d5: [Precursor ion+5] -> [Product ion]

Quantification of Testosterone in Serum

This protocol details a method for measuring testosterone levels in serum, a key diagnostic marker, using its deuterated form as an internal standard.[2][3][4]

1. Materials and Reagents:

  • Testosterone and Testosterone-d3 (internal standard)[2]

  • Human serum (blank)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of testosterone and testosterone-d3 in methanol at 1 mg/mL.

  • Create calibration standards by spiking appropriate amounts of the testosterone stock solution into charcoal-stripped serum to achieve a concentration range of 0.1 to 50 ng/mL.

  • Prepare a working internal standard solution of testosterone-d3 at 10 ng/mL in methanol.

3. Sample Preparation:

  • To 200 µL of serum sample, add 50 µL of the 10 ng/mL testosterone-d3 internal standard solution.[3]

  • Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

4. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A linear gradient from 40% to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Testosterone: 289.2 -> 97.1

    • Testosterone-d3: 292.2 -> 97.1

Quantitative Data Summary

The effectiveness of deuterated internal standards is evident in the quantitative data obtained from validation studies. The following tables summarize typical recovery and matrix effect data for a hypothetical drug analysis.

Analyte Concentration (ng/mL)Mean Recovery (%)% RSD
198.24.5
10101.53.2
10099.82.8
1000100.32.1
Table 1: Extraction Recovery Data
Matrix SourceMatrix Effect (%)% RSD
Human Plasma Lot 195.75.1
Human Plasma Lot 2103.24.3
Human Plasma Lot 398.93.9
Human Plasma Lot 4101.54.8
Table 2: Matrix Effect Data

Signaling Pathway Analysis: A Visual Approach

Deuterated standards are also invaluable in stable isotope-resolved metabolomics (SIRM) studies, which trace the fate of metabolites through complex biochemical pathways.[5][6][7][8] The following diagram illustrates a simplified metabolic pathway and how a deuterated tracer can be used to follow its conversion.

Metabolic_Pathway cluster_pathway Simplified Metabolic Pathway Glucose_d7 Glucose-d7 (Tracer) G6P_d7 Glucose-6-Phosphate-d7 Glucose_d7->G6P_d7 Hexokinase F6P_d7 Fructose-6-Phosphate-d7 G6P_d7->F6P_d7 Phosphoglucose Isomerase Pyruvate_d3 Pyruvate-d3 F6P_d7->Pyruvate_d3 Glycolysis Lactate_d3 Lactate-d3 Pyruvate_d3->Lactate_d3 Lactate Dehydrogenase

Tracing a deuterated glucose molecule through a simplified metabolic pathway.

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry, providing the foundation for accurate and reliable quantitative analysis. Their ability to mimic the behavior of the analyte of interest while being distinguishable by mass makes them uniquely suited to overcome the challenges of complex biological matrices and instrumental variability. By understanding the core principles of their application and adhering to detailed, validated protocols, researchers, scientists, and drug development professionals can ensure the integrity of their data and the success of their analytical endeavors.

References

A Technical Guide to Isonicotine-d3 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isonicotine-d3, a critical component in the analytical landscape of nicotine-related research and pharmaceutical development. This document outlines its primary applications, purchasing options, and a detailed experimental protocol for its use as an internal standard in bioanalytical methods.

Introduction to this compound

This compound is a deuterated analog of nicotine, a primary alkaloid in tobacco. Its molecular structure is identical to nicotine, with the exception that three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of nicotine and its metabolites in complex biological matrices. In mass spectrometry-based analytical methods, this compound co-elutes with unlabeled nicotine but is distinguishable by its higher mass-to-charge ratio (m/z). This property allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]

This compound is primarily utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications throughout the drug development process.[3] Its use ensures compliance with regulatory guidelines and provides traceability to pharmacopeial standards.[3]

Supplier and Purchasing Options for this compound

The following table summarizes the available purchasing options for this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Axios Research AR-N08610Not SpecifiedNot Specified1346601-08-8
CymitQuimica 4Z-N-06118Not Specified5mg, 10mg, 25mg, 50mg, 100mg1346601-08-8
Clearsynth CS-T-98780Not SpecifiedInquire for details1346601-08-8
LGC Standards TRC-I821712Not Specified25mg1346601-08-8
ChemicalBook D65664 (from Medical Isotopes, Inc.)Not Specified10mgNot Specified

Experimental Protocol: Quantification of Nicotine in Human Plasma and Urine by LC-MS/MS using this compound as an Internal Standard

The following protocol is adapted from a validated method for the simultaneous determination of nicotine and its metabolites in biological fluids. This method demonstrates a common application of this compound as an internal standard.

Materials and Reagents
  • Analytes: (-)-Nicotine hydrogen tartrate salt (≥98% purity)

  • Internal Standard: (±)-Nicotine-d3 (this compound)

  • Reagents: HPLC grade methanol, ammonium acetate, glacial acetic acid, trichloroacetic acid, ammonium formate.

  • Solid Phase Extraction (SPE) Cartridges: Oasis® MCX (60 mg, 3 mL)

Standard and Internal Standard Preparation
  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of this compound in methanol. Store this solution at -20°C.

  • Calibrator Working Solutions: Prepare three calibrator working solutions of nicotine in methanol at concentrations of 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.

Sample Preparation
  • To 1 mL of plasma sample, calibrator, or quality control sample, add 50 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 50 ng/mL.

  • Add 1 mL of 10% aqueous trichloroacetic acid to aid in matrix clean-up.

  • Vortex mix the tube contents.

  • Centrifuge for 10 minutes at 1100 × g.

  • Proceed with Solid Phase Extraction.

  • To 1 mL of urine sample, add 50 µL of the 1 µg/mL this compound internal standard solution.

  • Acidify the urine with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5).

  • Vortex mix the contents.

  • Proceed with Solid Phase Extraction.

Solid Phase Extraction (SPE)

A detailed SPE procedure would be followed to extract the analytes and internal standard from the prepared samples. This typically involves conditioning the SPE cartridges, loading the sample, washing away interfering substances, and eluting the analytes of interest.

LC-MS/MS Analysis

The extracted samples are then analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: An appropriate HPLC or UPLC column is used to separate nicotine from other components in the sample.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both nicotine and this compound are monitored.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of nicotine in biological samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Spike with This compound (IS) sample->add_is protein_precip Protein Precipitation (Plasma) or Acidification (Urine) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe lcms LC-MS/MS Analysis spe->lcms quantification Quantification of Nicotine lcms->quantification

Caption: Workflow for Nicotine Quantification using this compound.

Logical Relationship of Internal Standard Use

The diagram below illustrates the principle of using an isotopically labeled internal standard like this compound for accurate quantification in LC-MS/MS analysis.

internal_standard_principle cluster_sample In the Sample cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification analyte Nicotine (Analyte) process_steps Sample Preparation LC Separation Ionization analyte->process_steps is This compound (Internal Standard) (Known Concentration) is->process_steps analyte_signal Analyte Signal (Affected by process variations) process_steps->analyte_signal is_signal IS Signal (Affected similarly) process_steps->is_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Principle of Internal Standard Correction in LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of nicotine. Its use as an internal standard in methods such as LC-MS/MS provides the necessary accuracy and precision to meet stringent regulatory requirements and ensures the reliability of pharmacokinetic and metabolic studies. The experimental workflow and principles outlined in this guide provide a foundational understanding for the practical application of this compound in a laboratory setting.

References

The Role of Deuterated Isonicotine and Nicotine Analogs in Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of nicotine metabolism is critical for understanding tobacco dependence, developing smoking cessation therapies, and assessing the risk of tobacco-related diseases[1][2]. Accurate quantification of nicotine and its metabolites in biological matrices is fundamental to this research. This is predominantly achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5]. The reliability of these methods hinges on the use of appropriate internal standards to correct for analytical variability.

This technical guide delves into the role of deuterated analogs, specifically focusing on their application as internal standards in nicotine metabolism research. While the term "isonicotine-d3" is noted as a commercially available chemical reference standard[6], the predominant internal standards cited in nicotine metabolism literature are isotopically labeled analogs of nicotine itself, such as nicotine-d3 and nicotine-d4, and its primary metabolite, cotinine-d3[5][7][8][9][10]. These compounds are considered the gold standard for quantitative bioanalysis due to their chemical and physical similarity to the analytes of interest. This guide will focus on the application of these deuterated standards in the context of nicotine metabolism research, providing detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Core Principle: The Internal Standard in Mass Spectrometry

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to compensate for variations that can occur during sample preparation and analysis. An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Stable isotope-labeled (SIL) compounds, such as nicotine-d3, are the preferred choice for an IS. They share the same physicochemical properties as the unlabeled analyte (e.g., nicotine), meaning they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression)[5]. However, due to the mass difference from the incorporated deuterium atoms, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the IS signal is used for calculation, effectively normalizing for most sources of experimental error.

Experimental Workflow: Quantifying Nicotine in Biological Samples

The use of a deuterated internal standard is an integral part of the bioanalytical workflow. The following diagram illustrates the typical steps involved in quantifying nicotine and its metabolites from a biological sample, such as plasma or urine, using nicotine-d3 as an internal standard.

workflow General Workflow for Nicotine Quantification using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., Nicotine-d3) Sample->Spike Extract Extraction (e.g., SPE, LLE, PPT) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC LC Separation (e.g., HILIC, RP-HPLC) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Quantify using Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Workflow for nicotine quantification.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in nicotine metabolism research literature[5][8][10][11]. Specific parameters should be optimized for the instrument and application in use.

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis of plasma or serum samples.

  • Aliquoting: Transfer 50 µL of plasma sample into a microcentrifuge tube[9].

  • Internal Standard Spiking: Add 5 µL of a working internal standard solution (e.g., 100 ng/mL nicotine-d4 and cotinine-d3 in methanol) to the plasma[9].

  • Precipitation: Add 500 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins[9].

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 2-5 minutes to pellet the precipitated proteins[9][10].

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C[9].

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-1000 µL) of the initial mobile phase for LC-MS/MS analysis[8].

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be crucial for achieving low limits of quantification. This protocol is adapted for urine samples.

  • Sample Dilution: Add 180 µL of blank urine to 1000 µL of a suitable buffer, such as 5 mM ammonium formate (pH 2.5)[10].

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., cotinine-d3 in methanol)[10]. For calibration standards, add 10 µL of the appropriate standard spiking solution[10].

  • Mixing: Vortex all samples for 30 seconds and centrifuge for 5 minutes at 5000 rpm[10].

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a cation exchange sorbent) with methanol followed by the buffer used for sample dilution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes and internal standard with a stronger, typically basic, organic solvent (e.g., methanol with ammonia).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, similar to the PPT protocol.

Quantitative Data and Analytical Parameters

Accurate quantification relies on monitoring specific precursor-to-product ion transitions in the mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). The selection of these transitions is crucial for the selectivity of the assay.

Table 1: Example MRM Transitions for Nicotine and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Nicotine163.1130.1--
Cotinine177.180.020[11]
trans-3'-Hydroxycotinine193.180.025[11]
Nicotine-d3 (IS) 166.1 130.1 25 [11]
Cotinine-d3 (IS) 180.1 80.0 --

Note: Collision energies and specific ions may vary between instrument platforms and require optimization.

Table 2: Summary of Reported LC-MS/MS Method Validation Parameters
ParameterNicotineCotininetrans-3'-HydroxycotinineReference
Linearity Range (ng/mL) 1 - 10001 - 100010 - 1000[10]
0.03 - 6.00.15 - 25-[5]
LLOQ (ng/mL) 1110[10]
1 (urine)1 (urine)-[3]
1 (plasma)1 (plasma)-[4]
Extraction Recovery (%) > 79.3> 79.3> 79.3[10]
61 ± 6--[12]

LLOQ: Lower Limit of Quantification

Visualizing Nicotine's Metabolic Pathway

Understanding the metabolic fate of nicotine is the primary context for these analytical methods. Nicotine is extensively metabolized in humans, primarily by the liver enzyme CYP2A6[2]. The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine[1][2]. These three compounds are key biomarkers for assessing nicotine exposure.

metabolism Primary Metabolic Pathway of Nicotine Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Primary metabolic pathway of nicotine.

Conclusion

Deuterated analogs, particularly nicotine-d3 and its counterparts, are indispensable tools in nicotine metabolism research. By serving as ideal internal standards, they enable the highly accurate and precise quantification of nicotine and its metabolites in complex biological matrices. The robust analytical methods built around these standards have been fundamental in elucidating the pharmacokinetics of nicotine, understanding individual variability in metabolism due to genetic factors (such as CYP2A6 polymorphisms), and developing more effective strategies for smoking cessation and tobacco-related harm reduction. The continued application of these principles and protocols will be essential for advancing our knowledge in this critical area of public health.

References

The Role of Isonicotine-d3 in Preclinical Toxicology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Isonicotine-d3 and its Application in Preclinical Toxicology

This compound is a stable, isotopically labeled form of isonicotine. In preclinical toxicology, its primary role is not as a test article itself, but as a critical tool in the analytical methods used to support toxicology studies of a parent compound, such as isonicotine or other nicotine analogs. Deuterated internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis for their ability to mimic the analyte's behavior during sample extraction and ionization, thus ensuring accurate and precise quantification in complex biological matrices.

Toxicological Profile of Isonicotinic Acid (as a Surrogate)

While no specific toxicology data for isonicotine or this compound was identified, the following data for isonicotinic acid provides an indication of the potential toxicity of this structural class.

ParameterValueSpeciesRouteSource
Acute Toxicity
LD505,000 mg/kgRatOral[Not Found]
Genotoxicity
Ames TestNo data available
Chromosomal AberrationNo data available
Micronucleus TestNo data available
Other
Skin IrritationCauses skin irritationNot specified[Not Found]
Eye IrritationCauses serious eye irritationNot specified[Not Found]

Experimental Protocols in Preclinical Toxicology

A standard preclinical toxicology program involves a battery of tests to assess the safety of a new chemical entity. Below are generalized protocols for key studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, three female rats are used in a stepwise procedure.

  • Dose Levels: Dosing is initiated at a level expected to be toxic. Subsequent dosing steps depend on the observed toxicity.

  • Administration: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.

Genotoxicity Testing: A Standard Battery

A standard battery of genotoxicity tests is designed to detect different types of genetic damage.

This test assesses the ability of a substance to induce gene mutations in bacteria.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[1][2][3][4]

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[1][2][3]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid).[1][2][4]

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[5][6][7][8]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[5][6][7][8]

  • Procedure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation.[5][6]

  • Analysis: At a predetermined time, the cells are harvested, stained, and examined microscopically for chromosomal aberrations.[5][6]

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.[9][10][11][12][13]

  • Test Animals: Typically mice or rats are used.[9][10][11][12]

  • Procedure: The animals are administered the test substance, usually on one or two occasions.[10]

  • Sample Collection: At appropriate times after the last administration, bone marrow or peripheral blood is collected.[9][10][11][12]

  • Analysis: The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates genotoxic activity.[9][10][11][12]

The Role of this compound in Bioanalysis

In preclinical toxicology studies, the concentration of the test compound in biological fluids (e.g., plasma, urine) is measured to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate exposure with toxicological findings. This is where this compound would be utilized.

Principle of Stable Isotope Dilution Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.

  • How it works: A known amount of the deuterated internal standard (this compound) is added to the biological sample containing the unknown amount of the non-deuterated analyte (e.g., isonicotine). The internal standard and the analyte are chemically identical and therefore behave similarly during sample preparation and analysis. However, they have different masses due to the presence of deuterium atoms, allowing the mass spectrometer to distinguish between them. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte can be accurately determined, correcting for any losses during sample processing or variations in instrument response.

Bioanalytical Method Validation (Based on FDA Guidance)

Any bioanalytical method used in regulated toxicology studies must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14][15]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.[15][16]

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration.[15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16]

Visualizing Workflows and Pathways

General Preclinical Toxicology Workflow

Preclinical_Toxicology_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analysis & Reporting Genotoxicity Genotoxicity Battery (Ames, Chromosomal Aberration) DoseRange Dose Range Finding Genotoxicity->DoseRange Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Metabolism->DoseRange AcuteTox Acute Toxicity DoseRange->AcuteTox RepeatDose Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic) AcuteTox->RepeatDose ClinPath Clinical Pathology RepeatDose->ClinPath Histopath Histopathology RepeatDose->Histopath InVivoGeno In Vivo Genotoxicity (Micronucleus Test) DataAnalysis Data Analysis & Statistics InVivoGeno->DataAnalysis SafetyPharm Safety Pharmacology SafetyPharm->DataAnalysis ToxicoKinetics Toxicokinetics ToxicoKinetics->DataAnalysis ClinPath->DataAnalysis Histopath->DataAnalysis FinalReport Final Report for Regulatory Submission DataAnalysis->FinalReport Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of this compound (Internal Standard) SampleCollection->AddIS Extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (Analyte from Matrix) Injection->Separation Detection Mass Spectrometric Detection (Analyte & Internal Standard) Separation->Detection Integration Peak Integration Detection->Integration RatioCalc Calculate Analyte/IS Ratio Integration->RatioCalc Quantification Quantification using Calibration Curve RatioCalc->Quantification FinalConc Final Concentration Reported Quantification->FinalConc

References

Isonicotine-d3 safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Isonicotine-d3 (CAS: 1346601-08-8) is not publicly available. This guide has been developed using the safety data for the structurally similar, non-deuterated parent compound, Isonicotinic Acid (CAS: 55-22-1), as a surrogate. While the toxicological properties of deuterated compounds are generally similar to their non-deuterated counterparts, their metabolic profiles and reaction rates can differ. The information herein should be used as a guideline and not as a direct substitute for a substance-specific SDS.

This technical guide provides an in-depth overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is anticipated to share the hazard profile of isonicotinic acid. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), isonicotinic acid is classified as follows:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

GHS Pictogram:

Exclamation Mark

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Toxicological Data

The following toxicological data is for Isonicotinic Acid and is provided as an estimate for this compound.

Endpoint Value Species Route Reference
LD505000 mg/kgRatOral[1][2]
LD503123 mg/kgMouseOral[4]

Physical and Chemical Properties

Property Value for Isonicotinic Acid Reference
Molecular FormulaC₆H₅NO₂[2]
Molecular Weight123.11 g/mol [1][2]
AppearanceWhite to light yellow crystalline powder[5]
Melting Point≥300 °C[5]
Boiling Point260 °C (15 mmHg)[5]
SolubilitySlightly soluble in cold water, soluble in hot water[5]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not available. The cited LD50 values for isonicotinic acid are from standardized acute toxicity studies. These protocols typically involve the administration of a single dose of the substance to animals, followed by observation for a set period (e.g., 14 days) to determine the dose that is lethal to 50% of the test population.

Signalling Pathways and Workflows

GHS Classification Logic

GHS_Classification cluster_Exposure Exposure Route cluster_Hazard Resulting Hazard cluster_GHS GHS Label Elements Skin Skin Contact Skin_Irrit Skin Irritation (Category 2) Skin->Skin_Irrit Eyes Eye Contact Eye_Irrit Serious Eye Irritation (Category 2) Eyes->Eye_Irrit Inhalation Inhalation Resp_Irrit Respiratory Tract Irritation (STOT SE 3) Inhalation->Resp_Irrit Pictogram Exclamation Mark (GHS07) Skin_Irrit->Pictogram Eye_Irrit->Pictogram Resp_Irrit->Pictogram Signal Signal Word: Warning Pictogram->Signal

Caption: GHS hazard classification pathway for this compound (inferred).

Emergency Response Workflow for Spills and Exposure

Emergency_Response cluster_Incident Incident cluster_Actions Immediate Actions cluster_Decontamination Decontamination & First Aid cluster_FollowUp Follow-up Spill Spill or Exposure Occurs Evacuate Evacuate immediate area Spill->Evacuate PPE Wear appropriate PPE (gloves, goggles, respirator) Spill->PPE Skin_Contact Skin Contact: Wash with soap and water for 15 mins Spill->Skin_Contact If on skin Eye_Contact Eye Contact: Rinse with water for 15 mins Spill->Eye_Contact If in eyes Inhalation Inhalation: Move to fresh air Spill->Inhalation If inhaled Ingestion Ingestion: Do NOT induce vomiting. Seek medical attention. Spill->Ingestion If ingested Contain Contain spill with inert material PPE->Contain Dispose Dispose of waste in accordance with regulations Contain->Dispose Medical Seek medical attention Skin_Contact->Medical Eye_Contact->Medical Inhalation->Medical Ingestion->Medical Report Report incident to supervisor Medical->Report

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isonicotine-d3 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isonicotine-d3 in plasma. Isonicotine is a nicotine-related compound of interest in toxicological and pharmacological research. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for mitigating matrix effects and ensuring accurate quantification in complex biological matrices.[1][2] This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalytical applications.

Introduction

Isonicotine (4-(methylamino)pyridine) is a structural isomer of nicotine and a compound of growing interest in pharmacological and toxicological studies. Accurate determination of isonicotine in biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these matrix effects.[1][2] this compound, where three hydrogen atoms on the methyl group are replaced with deuterium, is an ideal internal standard as it has nearly identical chemical and physical properties to isonicotine but is distinguishable by mass.[5]

This application note presents a complete protocol for the development and validation of an LC-MS/MS method for the quantification of isonicotine in plasma using this compound as an internal standard.

Experimental Protocol

  • Isonicotine and this compound standards (Sigma-Aldrich, St. Louis, MO)

  • HPLC-grade acetonitrile and methanol (Fisher Scientific, Pittsburgh, PA)

  • Formic acid, 99% (Thermo Scientific, Waltham, MA)

  • Ultrapure water (18.2 MΩ·cm) from a Milli-Q system (Millipore, Burlington, MA)

  • Control human plasma (BioIVT, Westbury, NY)

A simple and efficient protein precipitation method was used for sample preparation.

  • Spiking: Aliquot 100 µL of plasma samples (blanks, calibration standards, and quality control samples) into 1.5 mL microcentrifuge tubes.

  • Internal Standard Addition: Add 20 µL of the this compound working solution (500 ng/mL in methanol) to all samples except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Chromatographic separation was performed on a standard C18 reversed-phase column.

  • LC System: Shimadzu Nexera X2 UHPLC System

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

A triple quadrupole mass spectrometer was used for detection in positive electrospray ionization (ESI+) mode.

  • MS System: SCIEX Triple Quad™ 5500

  • Ion Source: Turbo V™ with ESI Probe

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The MRM transitions for isonicotine and its deuterated internal standard were optimized by infusing standard solutions into the mass spectrometer. The most abundant and stable transitions were selected for quantification and confirmation.

Results and Discussion

The protonated molecular ions [M+H]⁺ for isonicotine (m/z 123.1) and this compound (m/z 126.1) were selected as the precursor ions. Collision-induced dissociation (CID) of the isonicotine precursor ion resulted in a primary product ion at m/z 80.1, corresponding to the pyridinium ring after the loss of the methylamino group. A similar fragmentation was observed for this compound. The MRM transitions used for quantification and confirmation are summarized in Table 1.

Under the described chromatographic conditions, isonicotine and this compound co-eluted with a retention time of approximately 1.8 minutes, ensuring effective correction for matrix effects.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Declustering Potential (DP) [V]Collision Energy (CE) [eV]
Isonicotine (Quantifier) 123.180.11506025
Isonicotine (Qualifier) 123.153.1506035
This compound (IS) 126.180.11506025

The method was validated according to standard bioanalytical guidelines.

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression analysis with a 1/x² weighting factor yielded a correlation coefficient (r²) greater than 0.998.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, demonstrate that the precision (%CV) was below 10%, and the accuracy (%Bias) was within ±12% for all levels, which is well within the accepted limits for bioanalytical assays.

Table 2: Precision and Accuracy Data for Isonicotine in Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC 33.16.83.33.28.56.7
Mid QC 150142.54.2-5.0145.15.1-3.3
High QC 750789.03.15.2778.54.33.8

Visualizations

The following diagrams illustrate the key processes in this application note.

MRM_Principle cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Isonicotine Isonicotine (Analyte) Q1 Q1: Precursor Ion Selection Isonicotine->Q1 m/z 123.1 Isonicotine_d3 This compound (Internal Standard) Isonicotine_d3->Q1 m/z 126.1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector m/z 80.1 Experimental_Workflow start Start: Plasma Sample prep 1. Add Internal Standard (this compound) start->prep precip 2. Protein Precipitation (Acetonitrile) prep->precip vortex 3. Vortex Mix precip->vortex centrifuge 4. Centrifuge vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer lc_injection 6. LC Injection transfer->lc_injection separation 7. Chromatographic Separation (C18 Column) lc_injection->separation ms_detection 8. MS/MS Detection (MRM Mode) separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis end End: Concentration Result data_analysis->end

References

Application Notes and Protocols for the Use of Isonicotine-d3 as an Internal Standard in Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of nicotine and its metabolites in urine is a critical tool for assessing tobacco exposure, studying nicotine metabolism, and in the development of smoking cessation therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.[1]

Isonicotine, a structural isomer of nicotine, and its deuterated analog, Isonicotine-d3, serve as an excellent internal standard for the quantification of nicotine and its metabolites in urine. Its similar chemical and physical properties to the analytes of interest ensure that it behaves comparably during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of nicotine and its primary metabolite, cotinine, in human urine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of nicotine and related compounds in urine.[4]

  • Aliquot Sample: In a 4 mL glass vial, combine a 250 µL aliquot of the urine sample with 40 µL of the this compound internal standard solution (250 ng/mL in methanol).

  • Alkalinization: Add 50 µL of 5 N sodium hydroxide to the vial.

  • Extraction: Add 1.5 mL of a 50:50 (v/v) solution of methylene chloride and diethyl ether. Stir the mixture for 1.5 minutes.

  • Centrifugation: Centrifuge the vials at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer 1 mL of the organic (lower) layer to a 1.5 mL HPLC vial.

  • Acidification: Add 10 µL of 0.25 N hydrochloric acid to the HPLC vial.

  • Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 200 µL of water. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are recommended starting parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Raptor Biphenyl 5 µm, 100 mm x 2.1 mm
Guard Column Raptor Biphenyl EXP guard column cartridge 5 µm, 5 mm x 2.1 mm
Mobile Phase A 0.1% Formic acid, 5 mM ammonium formate in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Gradient Time (min)
0.00
1.00
2.00
3.00
3.01
5.00

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.0 kV
Desolvation Gas Flow 1,000 L/Hr
Cone Gas Flow 150 L/Hr
Nebulizer Pressure 7.0 bar
Desolvation Temperature 450 °C

Table 3: Analyte and Internal Standard MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.15132.10
Cotinine177.1298.07
This compound (Internal Standard) 166.18 135.13

Note: The mass transition for this compound is a proposed transition based on the fragmentation patterns of nicotine and its deuterated analogs. It is recommended to optimize this transition on your specific instrument.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of a method utilizing a deuterated internal standard for the analysis of nicotine and cotinine in urine. This data is based on published methods and serves as a guideline for the performance that can be achieved with the protocol described above.[2][4][5]

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nicotine2 - 5,000> 0.995
Cotinine2 - 5,000> 0.995

Table 5: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Bias)
NicotineLow7.5< 10%± 15%
Mid75< 10%± 15%
High750< 10%± 15%
CotinineLow75< 10%± 15%
Mid750< 10%± 15%
High10,000< 10%± 15%

Table 6: Recovery

AnalyteRecovery (%)
Nicotine> 85%
Cotinine> 85%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample (250 µL) Add_IS Add this compound Internal Standard (40 µL) Urine->Add_IS Alkalinize Alkalinize with 5N NaOH (50 µL) Add_IS->Alkalinize Extract Liquid-Liquid Extraction (CH2Cl2:Diethyl Ether) Alkalinize->Extract Centrifuge Centrifuge (4000 rpm, 5 min) Extract->Centrifuge Transfer Transfer Organic Layer (1 mL) Centrifuge->Transfer Acidify Acidify with 0.25N HCl (10 µL) Transfer->Acidify Evaporate Evaporate to Dryness Acidify->Evaporate Reconstitute Reconstitute in Water (200 µL) Evaporate->Reconstitute Inject Inject 5 µL onto LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (Raptor Biphenyl Column) Inject->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Peak Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

References

Application Note: Quantitative Analysis of Isonicotine-d3 in Human Plasma for Clinical Toxicology Screening using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isonicotine is a pyridine alkaloid and an isomer of nicotine. While less common than nicotine, its presence and metabolism in biological samples can be of interest in clinical and forensic toxicology. The use of a deuterated internal standard, such as isonicotine-d3, is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variations in sample processing. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma, suitable for clinical toxicology screening and pharmacokinetic studies. Deuterated analogs are frequently used in pharmacokinetic studies to investigate the metabolic fate of a drug.[1] The underlying principle is the kinetic isotope effect, where the substitution of hydrogen with deuterium can lead to a reduction in the rate of metabolic clearance, thereby prolonging the biological half-life.[1]

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound and a suitable internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of stable isotope-labeled internal standards is a standard practice in quantitative mass spectrometry.

Experimental Protocols

1. Materials and Reagents

  • This compound (certified reference material)

  • Isonicotine (for use as a potential analyte to be measured)

  • Deuterated Isonicotine Analog (e.g., Isonicotine-d4) as an internal standard (IS)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Human plasma (drug-free)

  • Deionized water (18 MΩ·cm)

2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Precision pipettes and sterile consumables

3. Sample Preparation

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Isonicotine-d4 in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

This type of sample preparation involving protein precipitation and reconstitution is a common workflow in bottom-up proteomics and small molecule analysis.[2][3]

4. LC-MS/MS Conditions

Liquid Chromatography Parameters (Illustrative)

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isonicotine 163.1106.125
This compound 166.1109.125
Isonicotine-d4 (IS) 167.1110.125

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma (Illustrative Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.180100.5
5005.95099.1
100011.92098.4

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy Data for this compound (Illustrative Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low 34.25.8103.1
Medium 753.14.598.9
High 7502.53.9101.7

Visualizations

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 protein_precip Add Acetonitrile (300 µL) (Protein Precipitation) vortex1->protein_precip vortex2 Vortex Vigorously protein_precip->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism isonicotine Isonicotine / this compound metabolite1 Hydroxylated Isonicotine isonicotine->metabolite1 CYP450 metabolite2 Isonicotinic Acid metabolite1->metabolite2 Aldehyde Oxidase conjugate Glucuronide Conjugate metabolite1->conjugate UGT

Caption: Hypothetical metabolic pathway for isonicotine.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for clinical toxicology investigations where the presence and concentration of isonicotine and its metabolites may be of interest. The metabolism of related compounds like isoniazid involves N-acetyltransferase 2 (NAT2), and its metabolites include acetylisoniazid and isonicotinic acid.[4][5][6] While the specific enzymes involved in isonicotine metabolism require further investigation, the proposed pathway involving cytochrome P450 (CYP450) enzymes and subsequent conjugation is a common route for xenobiotics. The kinetic isotope effect from the deuterium labeling in this compound may lead to a decreased rate of metabolism compared to its non-deuterated counterpart, a phenomenon that has been observed for other deuterated compounds.[7]

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in a clinical toxicology setting. The method is sensitive, specific, and robust, and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. Further studies can adapt this method to include the quantification of potential metabolites to gain a more complete understanding of isonicotine's pharmacokinetics and toxicological profile.

References

Application Notes and Protocols for Isonicotine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotine-d3 is a deuterated analog of isonicotine, a pyridine alkaloid. Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays.[1][2][3] The use of a deuterated internal standard that co-elutes with the analyte of interest allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[4] Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis and can be mitigated by the use of an appropriate internal standard.[4][5]

This document provides detailed application notes and protocols for the sample preparation of this compound from common biological matrices such as plasma, serum, and urine. The described techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using LC-MS/MS or GC-MS.

Analytical Techniques

The primary analytical methods for the quantification of pyridine alkaloids and their metabolites are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[6][7] GC-MS can also be employed, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.[8][9][10]

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the desired level of cleanliness, the concentration of the analyte, and the analytical method to be used. The goal is to isolate the analyte of interest from interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte for improved detection.[11]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts compared to LLE and PPT.[11] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. For pyridine alkaloids, reversed-phase (e.g., C18) and mixed-mode cation exchange (e.g., Oasis MCX) sorbents are commonly used.[12]

Experimental Protocol: SPE for this compound in Plasma/Serum and Urine

  • Materials and Reagents:

    • SPE cartridges (e.g., Oasis MCX, 3 cc, 60 mg)

    • Biological sample (Plasma, Serum, or Urine)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium hydroxide (NH₄OH)

    • Formic acid (HCOOH)

    • Internal standard working solution (this compound in methanol/water)

    • SPE vacuum manifold

  • Protocol:

    • Sample Pre-treatment:

      • Thaw biological samples to room temperature.

      • Centrifuge samples at 10,000 x g for 10 minutes to pellet any particulates.

      • To 1 mL of supernatant, add the internal standard working solution.

      • Acidify the sample by adding 100 µL of 2% formic acid in water.

    • SPE Cartridge Conditioning:

      • Condition the SPE cartridge with 2 mL of methanol.

      • Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry.

    • Sample Loading:

      • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing:

      • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

      • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

    • Elution:

      • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

      • Vortex and transfer to an autosampler vial for analysis.

SPE_Workflow sample Sample Pre-treatment (Spike IS, Acidify) loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Aqueous & Organic) loading->washing elution Elution (Ammoniated Methanol) washing->elution analysis Dry-down, Reconstitution & LC-MS/MS Analysis elution->analysis

Figure 1: Solid-Phase Extraction (SPE) Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral form to facilitate its extraction into the organic solvent.

Experimental Protocol: LLE for this compound in Plasma/Serum and Urine

  • Materials and Reagents:

    • Biological sample (Plasma, Serum, or Urine)

    • Internal standard working solution (this compound in methanol/water)

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Extraction solvent (e.g., Dichloromethane, Ethyl Acetate, or a mixture)

    • Centrifuge tubes

  • Protocol:

    • Sample Pre-treatment:

      • To 1 mL of the biological sample in a centrifuge tube, add the internal standard working solution.

      • Alkalinize the sample by adding 100 µL of 1 M NaOH to bring the pH > 9.

    • Extraction:

      • Add 5 mL of the extraction solvent to the tube.

      • Vortex vigorously for 2 minutes to ensure thorough mixing.

      • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

    • Solvent Transfer:

      • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Dry-down and Reconstitution:

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

      • Vortex and transfer to an autosampler vial.

LLE_Workflow sample Sample Pre-treatment (Spike IS, Alkalinize) extraction Liquid-Liquid Extraction (Add Organic Solvent, Vortex) sample->extraction separation Phase Separation (Centrifugation) extraction->separation transfer Organic Phase Transfer separation->transfer analysis Dry-down, Reconstitution & LC-MS/MS Analysis transfer->analysis PPT_Workflow sample Sample Pre-treatment (Spike IS) precipitation Protein Precipitation (Add Acetonitrile, Vortex) sample->precipitation centrifugation Centrifugation precipitation->centrifugation transfer Supernatant Transfer centrifugation->transfer analysis LC-MS/MS Analysis transfer->analysis

References

Application Notes and Protocols for the Quantification of Nicotine in E-Cigarette Liquids Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of nicotine in e-cigarette liquids. The methodologies outlined utilize a deuterated internal standard, such as nicotine-d3, coupled with modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for quality control, regulatory compliance, and research in the evolving landscape of electronic nicotine delivery systems (ENDS).

Introduction

Electronic cigarettes, or e-cigarettes, deliver nicotine through the aerosolization of a liquid, commonly referred to as e-liquid. These liquids are primarily composed of humectants like propylene glycol (PG) and vegetable glycerin (VG), flavorings, and varying concentrations of nicotine.[1][2] The accurate determination of nicotine content is critical due to its addictive nature and potential toxicity at high doses.[3] Studies have revealed significant discrepancies between the nicotine concentrations stated on product labels and the actual measured values, highlighting the need for standardized and validated analytical methods.[1][4][5]

The use of an isotopically labeled internal standard, such as nicotine-d3, is a robust approach for quantitative analysis. This internal standard closely mimics the chemical and physical properties of the analyte (nicotine), allowing for the correction of variations in sample preparation, injection volume, and instrument response. This document provides a comprehensive guide to implementing such a method in a laboratory setting.

Experimental Protocols

A common and reliable method for nicotine quantification is through chromatography coupled with mass spectrometry. Below are detailed protocols for both GC-MS and LC-MS/MS, which are widely used for this application.[3][4]

Protocol 1: Quantification of Nicotine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of nicotine in e-liquids using GC-MS with a deuterated internal standard.

2.1.1. Materials and Reagents

  • Nicotine standard (≥99% purity)

  • Nicotine-d3 (or other suitable deuterated nicotine standard)

  • Methanol (HPLC grade)

  • Propylene Glycol (PG) and Vegetable Glycerin (VG) (for matrix matching)

  • E-liquid samples

  • Volumetric flasks, pipettes, and autosampler vials

2.1.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.[2][4]

  • A suitable capillary column, such as a 5% phenyl-95% dimethylpolysiloxane column (30m x 0.25mm I.D., 0.25µm film thickness).[4]

2.1.3. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of nicotine-d3 in methanol at a concentration of 1 mg/mL.

  • Nicotine Stock Solution: Prepare a stock solution of nicotine in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the nicotine stock solution with a 50:50 (v/v) mixture of PG and VG in methanol to match the typical e-liquid matrix. The concentration range should encompass the expected nicotine concentrations in the diluted e-liquid samples (e.g., 0.1 to 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the e-liquid sample into a 10 mL volumetric flask.

    • Add the internal standard to achieve a final concentration of 10 µg/mL after dilution.

    • Dilute to volume with methanol. This 100-fold dilution is often necessary to reduce viscosity and bring the nicotine concentration within the calibration range.[2]

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to an autosampler vial for analysis.

2.1.4. GC-MS Parameters

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Nicotine: m/z 162, 133, 84

    • Nicotine-d3: m/z 165, 136, 87

2.1.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of nicotine to the peak area of nicotine-d3 against the concentration of nicotine for the calibration standards.

  • Determine the concentration of nicotine in the e-liquid samples by applying the peak area ratio to the regression equation of the calibration curve.

Protocol 2: Quantification of Nicotine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the highly sensitive and selective quantification of nicotine in e-liquids using LC-MS/MS.

2.2.1. Materials and Reagents

  • Nicotine standard (≥99% purity)

  • Nicotine-d3 (or other suitable deuterated nicotine standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or Ammonium Formate for mobile phase modification)

  • E-liquid samples

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

2.2.3. Standard and Sample Preparation

The preparation of stock solutions, calibration standards, and samples follows the same procedure as described in the GC-MS protocol (Section 2.1.3.).

2.2.4. LC-MS/MS Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicotine: Precursor ion m/z 163.1 → Product ion m/z 132.1

    • Nicotine-d3: Precursor ion m/z 166.1 → Product ion m/z 135.1

2.2.5. Data Analysis

The data analysis procedure is the same as described for the GC-MS method (Section 2.1.5.).

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of nicotine in e-liquids using methods similar to those described above.

ParameterResultReference
Linearity (R²) > 0.99[1][4]
Limit of Detection (LOD) ~200 ng/mL[4]
Limit of Quantification (LOQ) ~600 ng/mL[4]
Accuracy (% Recovery) ~97%[4]
Precision (%RSD) < 5%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of nicotine in e-liquids.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A E-Liquid Sample C Dilution with Methanol A->C B Nicotine & Nicotine-d3 Standards D Spiking with Internal Standard B->D E Calibration Curve Preparation B->E C->D F GC-MS or LC-MS/MS Analysis D->F E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of Nicotine H->I

Caption: Workflow for Nicotine Quantification in E-Liquids.

Logic of Internal Standard Calibration

This diagram illustrates the principle of using an internal standard for quantification.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Nicotine (Unknown Concentration) Process Sample Preparation & Instrumental Analysis Analyte->Process IS Nicotine-d3 (Known Concentration) IS->Process Analyte_Response Nicotine Signal (Area) Process->Analyte_Response IS_Response Nicotine-d3 Signal (Area) Process->IS_Response Ratio Response Ratio (Nicotine/Nicotine-d3) Analyte_Response->Ratio IS_Response->Ratio Final_Conc Final Nicotine Concentration Ratio->Final_Conc

Caption: Principle of Internal Standard Calibration.

Conclusion

The methods detailed in these application notes provide a robust and reliable framework for the quantification of nicotine in e-cigarette liquids. The use of a deuterated internal standard like nicotine-d3 is essential for achieving the accuracy and precision required for quality control and regulatory purposes. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate high-quality, defensible data, contributing to a better understanding of the composition and safety of e-cigarette products.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of Isonicotine-d3 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Isonicotine, an isomer of nicotine, is of increasing interest in toxicological and pharmacological research. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometry parameters, to achieve reliable and reproducible results.

Introduction

Isonicotine, also known as 2-(pyridin-3-yl)-N-methylpyrrolidine, is a structural isomer of nicotine. As with nicotine, understanding its metabolic fate and pharmacokinetic profile is essential for toxicological assessment and potential therapeutic applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high selectivity and sensitivity.[2][3] The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.[1] This protocol outlines a complete workflow for the analysis of this compound, adaptable for various biological matrices.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a generic protein precipitation method suitable for plasma or serum samples. It is a rapid and effective technique for removing the majority of proteins prior to LC-MS/MS analysis.[1][4]

Materials:

  • Biological matrix (e.g., plasma, serum) containing this compound

  • This compound standard stock solution

  • Internal Standard (IS) working solution (a structurally similar deuterated compound if this compound is the analyte, or a non-deuterated standard if this compound is the IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used. A C18 column is a common choice for the separation of nicotine and its isomers.[1]

ParameterRecommended Condition
LC System Agilent 1260 Infinity II HPLC or equivalent
Column Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The following parameters are based on typical values for nicotine and its deuterated analogs and should be optimized for the specific instrument in use.[2][3]

ParameterRecommended Setting
Mass Spectrometer Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Nozzle Voltage 500 V

Data Presentation

Multiple Reaction Monitoring (MRM) Parameters

Isonicotine is an isomer of nicotine and will, therefore, have the same molecular weight. The mass of this compound will be increased by three daltons due to the deuterium atoms. The fragmentation pattern is expected to be very similar to that of nicotine. The following MRM transitions are proposed for the detection of Isonicotine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Isonicotine 163.1130.12002042
This compound 166.1130.12002042

Note: Collision energy and cone voltage are instrument-dependent and should be optimized for maximum signal intensity.[5] The product ion at m/z 130.1 corresponds to the pyridinium moiety, a common fragment for nicotine and its isomers.[3][4]

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (this compound) sample->add_is precipitation Protein Precipitation (Cold Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: LC-MS/MS Experimental Workflow for this compound Detection.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The protocol for sample preparation is straightforward and efficient. The provided chromatographic and mass spectrometric parameters serve as a solid foundation for method development and validation. Optimization of collision energy and cone voltage is recommended to achieve the highest sensitivity on the specific instrument being used. This application note serves as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols for Isonicotine-d3 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isonicotine-d3 as an internal standard in the forensic toxicological analysis of nicotine and its isomers. The protocols detailed below are based on established and validated methods for the analysis of nicotine and its metabolites using deuterated internal standards, adapted for the specific use of this compound.

Introduction

Nicotine is a highly toxic and addictive alkaloid, and its accurate quantification in biological specimens is crucial in forensic investigations, including cases of poisoning, and in clinical and research settings. Isonicotine, an isomer of nicotine, may also be present in certain samples and its analysis can be of toxicological interest. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrumental analysis.[1][2] this compound, a deuterated analog of isonicotine, serves as an ideal internal standard for the quantification of isonicotine and can also be considered for the quantification of nicotine due to their similar chemical properties, provided that chromatographic separation is achieved.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] The deuterated internal standard, in this case, this compound, is chemically identical to the analyte of interest (isonicotine) but has a higher mass due to the presence of deuterium atoms. This allows it to be distinguished from the native analyte by a mass spectrometer. Because the internal standard and the analyte behave identically during extraction, derivatization, and chromatography, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.[2] This allows for highly accurate and precise quantification.

Application in Forensic Toxicology

In forensic toxicology, the accurate quantification of nicotine and related compounds in biological matrices such as blood, urine, and hair is essential for determining exposure and potential toxicity.[3][4] this compound can be employed as an internal standard in analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the reliability of quantitative results. The use of a deuterated internal standard is particularly important when dealing with complex biological matrices that are prone to matrix effects, which can suppress or enhance the analyte signal.[1]

Experimental Protocols

The following are detailed protocols for the analysis of nicotine/isonicotine in biological samples using this compound as an internal standard. These protocols are adapted from validated methods for nicotine analysis.

Protocol 1: Analysis of Nicotine/Isonicotine in Blood by LC-MS/MS

This protocol describes a method for the quantitative analysis of nicotine and isonicotine in whole blood or plasma samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 1 mL of blood or plasma sample, add a known concentration of this compound solution (e.g., 50 ng/mL).

  • Protein Precipitation: Add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge to pellet the precipitated proteins.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of 5 mM aqueous ammonium formate (pH 2.5).[5]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5 mM aqueous ammonium formate (pH 2.5) to remove interferences.

  • Elution: Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase.[5]

2. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM ammonium acetate with 0.001% formic acid in water.

    • B: Methanol.

  • Gradient: A suitable gradient to separate nicotine and isonicotine.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: (Hypothetical transitions based on the structure of isonicotine and nicotine)

    • Isonicotine: Precursor ion (Q1): m/z 163.1 -> Product ion (Q3): m/z 106.1

    • This compound: Precursor ion (Q1): m/z 166.1 -> Product ion (Q3): m/z 109.1

    • Nicotine: Precursor ion (Q1): m/z 163.1 -> Product ion (Q3): m/z 130.1[6]

  • Data Analysis: Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Analysis of Nicotine/Isonicotine in Urine by GC-MS

This protocol is suitable for the analysis of nicotine and isonicotine in urine samples, which may contain higher concentrations of the analytes and their metabolites.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Spiking: To 1 mL of urine sample, add a known concentration of this compound solution.

  • Alkalinization: Adjust the pH of the urine sample to >9 with a suitable base (e.g., NaOH).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane), vortex vigorously, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Optional): For improved chromatographic properties, the extract can be derivatized with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

2. GC-MS Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature program to achieve separation of the analytes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

    • SIM Ions (Hypothetical):

      • Isonicotine: m/z 162, 106

      • This compound: m/z 165, 109

      • Nicotine: m/z 162, 133, 84

  • Data Analysis: Quantify using the ratio of the peak area of a characteristic ion of the analyte to that of the internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained from validated analytical methods for nicotine, which can be expected to be similar for isonicotine analysis using this compound.

Table 1: LC-MS/MS Method Validation Parameters

ParameterNicotineCotinineExpected for Isonicotine
Linear Range 1 - 500 ng/mL[6]1 - 500 ng/mL[6]1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.5 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL[6]1 ng/mL[6]~1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%< 15%
Inter-day Precision (%RSD) < 12%< 12%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%

Table 2: GC-MS Method Validation Parameters

ParameterNicotineExpected for Isonicotine
Linear Range 10 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL~5 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of nicotine/isonicotine in biological samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_GC LC or GC Separation Reconstitution->LC_GC MS Mass Spectrometry (MS/MS or MS) LC_GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of nicotine/isonicotine using this compound.

Putative Metabolic Pathway of Isonicotine

While the metabolism of nicotine is well-characterized, the specific metabolic pathway of isonicotine in humans is not extensively documented. Based on the known metabolic transformations of nicotine, a putative metabolic pathway for isonicotine is proposed below. The primary routes of metabolism are expected to involve oxidation of the pyrrolidine ring and N-oxidation.

isonicotine_metabolism Isonicotine Isonicotine Cotinine_isomer Isonicotinine (Cotinine Isomer) Isonicotine->Cotinine_isomer CYP2A6 Nornicotine_isomer Isonornicotine (Nornicotine Isomer) Isonicotine->Nornicotine_isomer CYP2A6 (N-demethylation) Isonicotine_N_oxide Isonicotine-N-Oxide Isonicotine->Isonicotine_N_oxide FMO Hydroxycotinine_isomer Hydroxyisonicotinine (Hydroxycotinine Isomer) Cotinine_isomer->Hydroxycotinine_isomer CYP2A6

Caption: A putative metabolic pathway for isonicotine.

References

Application Note: High-Throughput Analysis of Nicotine for Therapeutic Drug Monitoring Using Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing treatment outcomes, minimizing toxicity, and personalizing drug therapy. For substances with a narrow therapeutic window like nicotine, precise and accurate quantification in biological matrices is paramount. This application note describes a robust and sensitive method for the quantitative analysis of nicotine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isonicotine-d3 as an internal standard. This compound, a deuterated form of nicotine, is an ideal internal standard as it co-elutes with the analyte but is distinguishable by its mass, thus correcting for variations in sample preparation and instrument response.[1] This methodology is intended for researchers, scientists, and drug development professionals involved in clinical toxicology and smoking cessation studies.

Principle

The method employs solid-phase extraction (SPE) to isolate nicotine and the this compound internal standard from biological matrices. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This isotope dilution technique provides high accuracy and precision.

Materials and Reagents

  • Nicotine standard

  • This compound (Nicotine-d3)

  • Cotinine standard

  • Cotinine-d3

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Ammonium formate

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB or MCX)

  • Human plasma/urine (blank)

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, compiled from various validated procedures.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterNicotineCotinineReference
Linearity Range (ng/mL) 1 - 10001 - 1000[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0[2]
Intra-day Precision (% CV) ≤ 14%≤ 14%[4]
Inter-day Precision (% CV) ≤ 17%≤ 17%[4]
Extraction Recovery (%) 52 - 88%51 - 118%[4]

Table 2: Representative Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nicotine 163.2130.2Positive ESI
This compound (Nicotine-d3) 166.2133.2Positive ESI
Cotinine 177.280.1Positive ESI
Cotinine-d3 180.280.1Positive ESI

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the nicotine stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma or urine, add 50 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS/MS grade water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate nicotine from other matrix components. A typical starting condition is 95% A, ramping to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Visualization of Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma/Urine Sample add_is Add this compound (IS) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for nicotine analysis.

nicotine_metabolism Simplified Nicotine Metabolism Pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, AOX1 Nicotine-1'-N-oxide Nicotine-1'-N-oxide Nicotine->Nicotine-1'-N-oxide FMO3 Nornicotine Nornicotine Nicotine->Nornicotine 3-Hydroxycotinine 3-Hydroxycotinine Cotinine->3-Hydroxycotinine CYP2A6

Caption: Major metabolic pathways of nicotine.[4]

nicotine_signaling Nicotine Signaling Pathway in Dopaminergic Neurons Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Depolarization Cellular Depolarization nAChR->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Dopamine_release Dopamine Release Ca_influx->Dopamine_release Reward_pathway Activation of Reward Pathways Dopamine_release->Reward_pathway

Caption: Nicotine's effect on dopamine release.[5]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the therapeutic drug monitoring of nicotine in biological samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM applications. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

References

Validated LC-MS/MS Method for the Quantification of Isonicotine using Isonicotine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isonicotine in biological matrices, such as human serum and urine. The method utilizes a stable isotope-labeled internal standard, Isonicotine-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

Isonicotine is an isomer of nicotine and a metabolite of the drug isoniazid. Accurate and reliable quantification of isonicotine is crucial for understanding its pharmacological and toxicological profile. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] This internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for the correction of variability during sample preparation and analysis, leading to more robust and reliable results.[1][2] This application note describes a fully validated LC-MS/MS method that is sensitive, specific, and reproducible for the determination of isonicotine in biological samples.

Experimental Protocols

Materials and Reagents
  • Isonicotine (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human serum/urine (blank)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of nicotine and its metabolites in human serum.[3]

  • Pipette 100 µL of the biological sample (serum or urine) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:10 mM ammonium formate).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters, which may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterValue
Column Phenomenex Luna® HILIC (150 mm x 3.0 mm, 5 µm)[3]
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2) B: Acetonitrile
Gradient Isocratic: 10% A, 90% B[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 8 minutes[3]

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isonicotine 163.1106.125
This compound 166.1109.125

Note: The specific m/z values and collision energies for isonicotine and this compound are hypothetical and would need to be optimized empirically.

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[3] The validation parameters are summarized in the tables below.

Linearity and Range

The linearity of the method was assessed by analyzing a series of calibration standards in the biological matrix.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Isonicotine0.1 - 100> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.3< 1095 - 105< 1590 - 110
Medium 10< 897 - 103< 1095 - 105
High 80< 598 - 102< 897 - 103
Recovery and Matrix Effect

The extraction recovery and matrix effect were determined to assess the efficiency of the sample preparation process and the influence of the biological matrix on ionization.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Isonicotine> 8590 - 110
This compound> 8590 - 110
Stability

The stability of isonicotine in the biological matrix was evaluated under various storage and processing conditions.

Stability ConditionDurationStability (% of initial concentration)
Freeze-Thaw 3 cycles> 90
Short-term (Room Temp) 24 hours> 95
Long-term (-80°C) 30 days> 90
Post-preparative (Autosampler) 48 hours> 98

Visualizations

Experimental Workflow

experimental_workflow start Start: Biological Sample (100 µL) add_is Add this compound (Internal Standard) start->add_is basify Basify with 0.1 M NaOH add_is->basify extract Liquid-Liquid Extraction with Ethyl Acetate basify->extract vortex Vortex (1 min) extract->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow of the sample preparation for LC-MS/MS analysis.

Isoniazid Metabolism to Isonicotinic Acid

While this protocol is for isonicotine, it's relevant to note its relationship to the drug isoniazid. Isoniazid is metabolized in the body, and one of its metabolites is isonicotinic acid.

isoniazid_metabolism drug drug metabolite metabolite enzyme enzyme Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 IsonicotinicAcid Isonicotinic Acid Isoniazid->IsonicotinicAcid Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Acetylisoniazid->IsonicotinicAcid Amidase

Caption: Simplified metabolic pathway of Isoniazid.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the quantitative determination of isonicotine in biological matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation. This method is well-suited for a variety of research and clinical applications where the accurate measurement of isonicotine is essential.

References

The Role of Deuterated Isonicotine (Isonicotine-d3) in Advancing Nicotine Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The study of nicotine pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). This knowledge is fundamental in the development of smoking cessation therapies, evaluating novel nicotine delivery systems, and assessing the risk profile of tobacco and nicotine-containing products. To achieve accurate and precise quantification of nicotine in biological matrices, stable isotope-labeled internal standards are indispensable. Isonicotine-d3, a deuterated analog of a nicotine isomer, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its utility stems from its similar physicochemical properties to nicotine, ensuring comparable behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed protocols and application notes for the use of this compound in pharmacokinetic studies of nicotine.

Core Principles of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution. A known amount of the deuterated standard is added to the biological sample at the beginning of the analytical process. This standard co-elutes with the unlabeled analyte (nicotine). By measuring the ratio of the analyte to the internal standard, any loss of analyte during sample extraction and processing can be accurately compensated for, leading to highly reliable quantification.

Experimental Protocols

Quantification of Nicotine in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of nicotine concentrations in human plasma, a common matrix for pharmacokinetic studies.

Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Nicotine standard

  • This compound (or other suitable deuterated nicotine standard like nicotine-d4) as an internal standard (IS)[1]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, deionized

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of nicotine and this compound in methanol.

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the nicotine stock solution to achieve a concentration range (e.g., 0.05 - 50 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of plasma sample, calibration standard, or QC, add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred to improve retention and peak shape for polar compounds like nicotine[1][2]. A C18 column can also be used.

      • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the retention and subsequent elution of nicotine.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Nicotine: Precursor ion (m/z) 163.2 -> Product ion (m/z) 132.1.

        • This compound: Precursor ion (m/z) 166.2 -> Product ion (m/z) 135.1 (Note: The exact mass transition for this compound should be empirically determined). For nicotine-d4, a common transition is m/z 167.2 -> 134.2.

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of nicotine to this compound against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² > 0.99).

    • Calculate the concentration of nicotine in the unknown samples and QCs using the regression equation.

Data Presentation

The following tables summarize typical pharmacokinetic parameters obtained from studies investigating nicotine delivery from various products. While these studies may not have specifically used this compound, they represent the type of data generated in such research.

Table 1: Pharmacokinetic Parameters of Nicotine from Different Delivery Systems

Delivery System (Dose)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)T½ (h)
Oral Nicotine Pouch (4 mg)8.51.030.62.0
Nicotine Gum (4 mg)4.41.514.32.0
Nicotine Lozenge (4 mg)8.31.2531.52.0
Combustible Cigarette15.70.2525.42.0

Data synthesized from a study comparing oral nicotine pouches to nicotine replacement therapies and cigarettes.[3]

Table 2: LC-MS/MS Method Validation Parameters for Nicotine Quantification

ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.05 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5% to +8%
Precision (% CV)≤ 15% (≤ 20% for LLOQ)< 10%
RecoveryConsistent and reproducible85-95%
Matrix EffectMinimal< 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is spe Solid Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc HILIC Separation recon->lc ms Tandem Mass Spectrometry (ESI+) lc->ms ratio Peak Area Ratio (Nicotine/IS) ms->ratio cal Calibration Curve ratio->cal quant Quantification cal->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for the quantification of nicotine in plasma.

Nicotine Metabolism Pathway

G Nicotine Nicotine NicotineImine Nicotine-Δ1'(5')-iminium ion Nicotine->NicotineImine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 NicotineNoxide Nicotine-N-oxide Nicotine->NicotineNoxide FMO Cotinine Cotinine Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 CotinineNoxide Cotinine-N-oxide Cotinine->CotinineNoxide FMO NicotineImine->Cotinine Aldehyde Oxidase

Caption: Major metabolic pathways of nicotine.

Conclusion

The use of this compound or other deuterated analogs of nicotine as internal standards is a cornerstone of modern bioanalytical methods for pharmacokinetic studies. The protocols and data presented here provide a framework for researchers to develop and validate robust LC-MS/MS assays for the accurate quantification of nicotine in biological matrices. This enables a deeper understanding of nicotine's behavior in the body, which is essential for the development of safer nicotine products and more effective smoking cessation strategies.

References

Application Notes and Protocols for Assessing Secondhand Smoke Exposure Using Deuterated Isonicotine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondhand smoke (SHS) exposure is a significant public health concern, contributing to a wide range of adverse health effects. Accurate assessment of SHS exposure is crucial for research, clinical studies, and the development of public health policies. Biomarkitoring, the measurement of tobacco-specific constituents or their metabolites in biological fluids, provides a quantitative measure of exposure. Nicotine and its primary metabolite, cotinine, are well-established biomarkers for assessing tobacco smoke exposure.[1][2] Due to its longer half-life (15-20 hours) compared to nicotine (2 hours), cotinine is often the preferred biomarker for quantifying short-term tobacco exposure.[2]

This document provides detailed application notes and protocols for the quantitative analysis of nicotine and its metabolites in biological matrices, a key method for assessing secondhand smoke exposure. The protocols described herein utilize stable isotope-labeled internal standards, such as deuterated analogs of nicotine (e.g., nicotine-d3), for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such internal standards is critical to correct for variations in sample preparation and instrument response.

Signaling Pathways and Experimental Workflows

Nicotine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of nicotine to cotinine and its subsequent major metabolite, trans-3'-hydroxycotinine. Understanding this pathway is essential for selecting appropriate biomarkers for SHS exposure assessment.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (major) trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine CYP2A6

Fig. 1: Simplified metabolic pathway of nicotine.
General Experimental Workflow

The general workflow for the analysis of nicotine and its metabolites in biological samples using LC-MS/MS with a deuterated internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) IS_Spiking Spiking with Deuterated Internal Standard (e.g., Nicotine-d3) Sample_Collection->IS_Spiking Extraction Extraction (SPE or LLE) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Fig. 2: General experimental workflow for biomarker analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of nicotine and its metabolites using LC-MS/MS with deuterated internal standards. These values are compiled from various published methods and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteInternal StandardMatrixLLOQ (ng/mL)Linearity Range (ng/mL)
NicotineNicotine-d3/d4Urine22 - 1,000
CotinineCotinine-d3Urine55 - 5,000
trans-3'-hydroxycotininetrans-3'-hydroxycotinine-d3Urine1010 - 5,000
NicotineNicotine-d2Plasma0.030.03 - 6.0
CotinineCotinine-d2Plasma0.150.15 - 25

LLOQ: Lower Limit of Quantification

Table 2: Mass Spectrometry Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.1132.1
Nicotine-d3166.1132.1
Cotinine177.198.1
Cotinine-d3180.2101.07
trans-3'-hydroxycotinine193.180.1
trans-3'-hydroxycotinine-d3196.1980.05

Experimental Protocols

The following are detailed protocols for the analysis of nicotine and its metabolites in urine and plasma.

Protocol 1: Analysis of Nicotine and Metabolites in Human Urine

1. Materials and Reagents

  • Nicotine, cotinine, and trans-3'-hydroxycotinine analytical standards

  • Nicotine-d3, cotinine-d3, and trans-3'-hydroxycotinine-d3 internal standards

  • Methanol, acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Human urine (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standards and Quality Controls

  • Prepare stock solutions of each analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water.

  • Prepare calibration standards and quality control (QC) samples by spiking blank human urine with appropriate volumes of the working standard solutions.

3. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of urine, add 10 µL of the internal standard mix (containing nicotine-d3, cotinine-d3, and trans-3'-hydroxycotinine-d3).

  • Vortex the sample for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Use the transitions listed in Table 2.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples and QC samples using the calibration curve.

  • The results should meet pre-defined acceptance criteria for accuracy and precision.

Protocol 2: Analysis of Nicotine and Metabolites in Human Plasma

1. Materials and Reagents

  • Same as Protocol 1, with the substitution of human plasma for urine.

  • Chloroform, isopropanol (for LLE).

2. Preparation of Standards and Quality Controls

  • Prepare stock and working solutions as described in Protocol 1.

  • Prepare calibration standards and QC samples by spiking blank human plasma.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of the internal standard mix.

  • Add 1 mL of a chloroform:isopropanol (95:5, v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • Follow the LC-MS/MS conditions as described in Protocol 1.

5. Data Analysis

  • Perform data analysis as described in Protocol 1.

Conclusion

The use of deuterated internal standards, such as nicotine-d3, in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of nicotine and its metabolites in biological fluids. These methods are highly sensitive and specific, making them suitable for assessing low-level exposures to tobacco smoke, including secondhand smoke. The detailed protocols and data presented in these application notes can be adapted by researchers and scientists for their specific study needs in the field of tobacco exposure assessment and drug development.

References

Application Notes and Protocols: Isonicotine-d3 in Tobacco Harm Reduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco harm reduction strategies aim to lower the health risks associated with tobacco use by providing alternative nicotine delivery systems or modifying tobacco products to reduce exposure to harmful constituents. Central to evaluating these strategies is the rigorous analysis of biomarkers of exposure and potential harm. Deuterated stable isotope-labeled compounds are invaluable tools in such research, serving as internal standards for precise quantification of target analytes in complex biological matrices.

While direct studies on isonicotine-d3 in tobacco harm reduction are not extensively documented in publicly available literature, its potential utility is significant. Isonicotine (2-pyridin-4-ylpyridine) is an isomer of nicotine and may be present in tobacco smoke or arise from the pyrolysis of nicotine. Understanding its formation and metabolism is crucial for a comprehensive assessment of both conventional and modified risk tobacco products. This compound, as a deuterated analog, would be an essential tool for the accurate quantification of isonicotine, enabling researchers to investigate its prevalence and potential toxicological significance.

These application notes provide a hypothetical framework for the use of this compound in tobacco harm reduction studies, detailing potential experimental protocols and data presentation based on established methodologies for related tobacco alkaloids.

Application: Quantification of Isonicotine in Biological Matrices and Tobacco Products

Purpose: To develop and validate a sensitive and specific method for the quantification of isonicotine in various matrices relevant to tobacco harm reduction research, such as urine, plasma, and extracts from tobacco products or aerosols from electronic nicotine delivery systems (ENDS). This compound serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and reproducible results.

I. Quantitative Data Summary

The following tables represent hypothetical data that could be generated in a study utilizing this compound for the quantification of isonicotine.

Table 1: Pharmacokinetic Parameters of Isonicotine in Plasma (Hypothetical Data)

ParameterValueUnits
Cmax (Peak Concentration)15.2ng/mL
Tmax (Time to Peak)0.75hours
AUC (Area Under the Curve)68.4ng·h/mL
Half-life (t½)3.1hours

Table 2: Isonicotine Levels in Urine after Exposure to Different Tobacco Products (Hypothetical Data)

Product TypeMean Isonicotine Concentration (ng/mg creatinine)Standard Deviation
Conventional Cigarette8.52.1
Heated Tobacco Product4.21.5
ENDS (e-cigarette)1.80.9
Control (Non-user)< 0.1N/A

II. Experimental Protocols

A. Protocol for Quantification of Isonicotine in Human Plasma

1. Objective: To quantify the concentration of isonicotine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

2. Materials and Reagents:

  • Isonicotine and this compound standards (certified reference materials)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Isonicotine: Q1 -> Q3 (e.g., m/z 157.1 -> 106.1)

      • This compound: Q1 -> Q3 (e.g., m/z 160.1 -> 109.1)

    • Optimize collision energies and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of isonicotine to this compound against the concentration of the calibration standards.

  • Determine the concentration of isonicotine in the plasma samples by interpolating their peak area ratios from the calibration curve.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Quantification) lcms->data

Caption: Workflow for the quantification of isonicotine in plasma.

B. Simplified Nicotine Metabolism Pathway

nicotine_metabolism nicotine Nicotine cotinine Cotinine nicotine->cotinine CYP2A6 nornicotine Nornicotine nicotine->nornicotine CYP-mediated nic_n_oxide Nicotine-N-Oxide nicotine->nic_n_oxide isonicotine Isonicotine (Potential Pyrolysis Product or Metabolite) nicotine->isonicotine Pyrolysis/ Metabolism?

Caption: Potential pathways of nicotine metabolism and formation of isonicotine.

Application Note: Quantification of Nicotine and Cotinine in Human Urine by LC-MS/MS Using an Isonicotine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolite, cotinine, in human urine. The procedure utilizes Isonicotine-d3 as a single internal standard for both analytes, ensuring accuracy and precision. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample preparation, offering high recovery and minimizing matrix effects. This method is suitable for clinical research, toxicological screening, and studies assessing tobacco exposure.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco, and its measurement, along with its main metabolite cotinine, provides an objective assessment of tobacco use and exposure.[1] Cotinine has a longer half-life than nicotine, making it a reliable biomarker for tracking tobacco consumption over time.[2] Accurate quantification requires a sensitive and specific analytical method. Isotope dilution LC-MS/MS has become the gold standard for this application due to its high selectivity and accuracy.[3] This protocol employs this compound as the internal standard (IS) to correct for variations during sample preparation and analysis.

Experimental

Materials and Reagents
  • Nicotine, Cotinine, and this compound analytical standards

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid

  • 5N Sodium Hydroxide (NaOH)

  • Methylene Chloride

  • Diethyl Ether

  • Blank human urine

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, and this compound in methanol.

  • Working Standard Solution: Create a combined working standard solution of nicotine and cotinine by diluting the stock solutions in a 50:50 methanol/water mixture. Serially dilute this solution to prepare calibration standards.

  • Internal Standard (IS) Spiking Solution (250 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 250 ng/mL.[4]

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 250 µL of urine (calibrator, QC, or unknown sample) into a 4 mL glass vial.[4]

  • Add 40 µL of the 250 ng/mL this compound internal standard solution.[4]

  • Add 50 µL of 5N NaOH to alkalinize the sample.[4]

  • Vortex the mixture for 30 seconds.

  • Add 1.5 mL of an extraction solvent mixture (50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.[4]

  • Centrifuge the samples at 4,000 rpm for 5 minutes to separate the layers.[4]

  • Carefully transfer 1 mL of the lower organic phase to a clean HPLC vial.[4]

  • Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.[4]

  • Reconstitute the dried extract with 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[4]

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis sample 1. Aliquot 250 µL Urine spike_is 2. Add 40 µL this compound IS sample->spike_is alkalinize 3. Add 50 µL 5N NaOH spike_is->alkalinize extract 4. Add LLE Solvent & Stir alkalinize->extract centrifuge 5. Centrifuge (4000 rpm) extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: The liquid-liquid extraction (LLE) workflow for urine samples.
LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Conditions
Column C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[6]
Injection Volume 10 µL
Column Temperature 30°C[6]
Gradient Start at 5% B, ramp to 95% B, then re-equilibrate
Run Time ~3-5 minutes
Table 2: Mass Spectrometry Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Gases Nitrogen

The specific MRM transitions must be optimized for the instrument in use. The transitions provided below are common examples.

G cluster_mrm MRM Quantification Logic Nicotine Nicotine (m/z 163.2) Nic_frag Product Ion (m/z 130.1) Nicotine->Nic_frag Collision Cotinine Cotinine (m/z 177.3) Cot_frag Product Ion (m/z 98.3) Cotinine->Cot_frag Collision IS This compound (m/z 166.1) IS_frag Product Ion (m/z 130.1) IS->IS_frag Collision

Caption: Relationship between precursor and product ions for MRM analysis.
Table 3: MRM Transitions
Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
Nicotine163.2130.1[7]Optimized (e.g., 20)
Cotinine177.3[2]98.3[7]Optimized (e.g., 25)
This compound (IS) 166.1130.1[8]Optimized (e.g., 20)

Results and Performance

The method was validated for linearity, precision, and accuracy. The performance characteristics are summarized below.

Table 4: Method Performance Characteristics
Parameter Result
Calibration Range (Nicotine) 1 - 1000 ng/mL[5]
Calibration Range (Cotinine) 1 - 1000 ng/mL[5]
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal value
Mean Recovery > 85%

The use of an isotope-labeled internal standard effectively compensates for any variability in sample extraction and potential matrix-induced ion suppression, leading to high accuracy and precision across the calibration range.

Conclusion

The described LC-MS/MS method provides a reliable, rapid, and sensitive tool for the simultaneous quantification of nicotine and cotinine in human urine. The simple liquid-liquid extraction protocol combined with the use of this compound as an internal standard ensures high-quality data suitable for researchers, scientists, and drug development professionals investigating tobacco exposure and nicotine metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) showing a different retention time than the analyte?

A1: This phenomenon, known as the "isotope effect," is a common challenge with deuterated internal standards. The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the chromatography column.[1][2][3][4] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][5] The magnitude of this shift can be influenced by the number and position of the deuterium labels.[2][6]

Q2: Can a chromatographic shift between my analyte and deuterated IS affect my results?

A2: Yes, a significant chromatographic shift can compromise the accuracy of your results.[1][2] If the analyte and the internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement).[1][2] This "differential matrix effect" means the internal standard will not accurately compensate for variations in the analyte signal, leading to inaccurate quantification.[1][2]

Q3: I am observing a decrease in the signal of my deuterated IS throughout my analytical run. What could be the cause?

A3: A decreasing signal from your deuterated internal standard could be due to isotopic exchange, where deuterium atoms are replaced by protons from the solvent or system.[7] This is more likely to occur with deuterated standards that have labels on exchangeable sites (e.g., hydroxyl, amine, or carboxyl groups) and can be exacerbated by acidic or basic mobile phases.[8] This exchange reduces the concentration of the deuterated standard and can lead to the appearance of the unlabeled analyte, causing overestimation.

Q4: My results show high variability or inaccuracy even though I am using a deuterated internal standard. Why might this be happening?

A4: While deuterated internal standards are considered the gold standard, they don't always guarantee perfect correction for all sources of error.[1][9] High variability can arise from several factors:

  • Differential Matrix Effects: As mentioned, if the analyte and IS do not co-elute, they can be affected differently by matrix components.[1][2]

  • Isotopic Instability: The loss of deuterium through exchange can lead to inconsistent IS response.[7]

  • Impurity in the Standard: The presence of unlabeled analyte in your deuterated internal standard stock can lead to a positive bias in your measurements.[7]

  • Non-linear Response: The analyte and internal standard may exhibit different concentration-dependent ionization suppression, leading to non-linear responses that are not adequately corrected for.[7][10]

Q5: Are there alternatives to deuterated internal standards?

A5: Yes, other stable isotope-labeled internal standards, such as those incorporating Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), are excellent alternatives. These heavier isotopes are less prone to isotopic exchange and typically have chromatographic properties that are more similar to the native analyte, minimizing retention time shifts. However, they are often more expensive and synthetically challenging to produce.

Troubleshooting Guides

Issue 1: Chromatographic Separation of Analyte and Deuterated Internal Standard

Symptoms:

  • Two distinct peaks are observed in the chromatogram for the analyte and the deuterated IS.

  • Inconsistent analyte/IS peak area ratios across different samples or batches.

  • Poor assay precision and accuracy.

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the deuterated IS to visually assess the degree of separation.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the solvent gradient to a shallower slope to reduce the separation.

    • Column Chemistry: Consider a column with a different stationary phase that may have less selectivity for the subtle differences between the deuterated and non-deuterated compounds.

    • Temperature: Modify the column temperature, as this can influence retention behavior.

  • Evaluate the Impact: If complete co-elution cannot be achieved, assess the impact on data quality. In regions of minimal ion suppression, a small, consistent separation may be acceptable.

Issue 2: Suspected Isotopic Exchange (Loss of Deuterium)

Symptoms:

  • Decreasing IS peak area over the course of a run or upon sample storage.

  • Appearance or increase of a peak at the retention time of the unlabeled analyte in IS-only samples.

  • Inaccurate and imprecise quantitative results.

Troubleshooting Steps:

  • Assess Stability:

    • Incubate a solution of the deuterated IS in the sample matrix and mobile phase over time and analyze for the appearance of the unlabeled analyte.

    • Analyze a fresh dilution of the IS and compare its response to an older solution.

  • Adjust pH: If the mobile phase is highly acidic or basic, consider adjusting the pH to a more neutral range, if compatible with your chromatography.

  • Minimize Sample Preparation Time: Reduce the time samples are exposed to harsh conditions (e.g., high temperature, extreme pH) before analysis.

  • Consider a Different Labeled Standard: If the deuterium is on a labile position, switch to a standard with deuterium on a more stable position (e.g., an aromatic ring) or a ¹³C- or ¹⁵N-labeled standard.

Data and Experimental Protocols

Table 1: Impact of Internal Standard Choice on Testosterone Measurement

The following table summarizes a study comparing the results of testosterone analysis using different isotopically labeled internal standards. The data highlights how the choice of internal standard can significantly affect the measured concentrations.

Internal StandardDeuterium LabelsCarbon-13 LabelsRelative Result
Testosterone-d220Target
Testosterone-d550Lower than D2
Testosterone-¹³C₃03Lower than D2, but closer than D5

Data adapted from a study on testosterone measurement by LC-MS/MS, illustrating the impact of the internal standard choice on assay results.[8]

Experimental Protocol: Assessing Matrix Effects

This protocol provides a general workflow for evaluating differential matrix effects between an analyte and its deuterated internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Evaluate Differential Effects: Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates that the IS is not adequately compensating for matrix effects.

Visualizations

cluster_0 Ideal Co-elution cluster_1 Chromatographic Shift A Analyte IS_A Deuterated IS ME_A Matrix Effect A->ME_A Experiences IS_A->ME_A Experiences Result_A Accurate Result ME_A->Result_A Correction B Analyte ME_B1 Matrix Effect 1 B->ME_B1 Experiences IS_B Deuterated IS ME_B2 Matrix Effect 2 IS_B->ME_B2 Experiences Result_B Inaccurate Result ME_B1->Result_B ME_B2->Result_B

Caption: Logical workflow of ideal vs. problematic co-elution.

cluster_workflow Troubleshooting Workflow for Inaccurate Results Start Inaccurate Results with Deuterated IS Check_Coelution Check for Chromatographic Shift Start->Check_Coelution Check_Stability Assess Isotopic Stability Check_Coelution->Check_Stability No Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Yes Check_Purity Verify IS Purity Check_Stability->Check_Purity Stable Change_IS Consider ¹³C or ¹⁵N IS Check_Stability->Change_IS Unstable Check_Purity->Change_IS Impure Problem_Solved Problem Resolved Check_Purity->Problem_Solved Pure Optimize_Chroma->Problem_Solved Change_IS->Problem_Solved

References

Isonicotine-d3 isotopic purity and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isonicotine-d3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical isotopic purity of commercially available this compound, and why is it important?

A1: Commercially available this compound, used as an internal standard, typically has an isotopic purity of 98% or higher. High isotopic purity is crucial for accurate quantification in mass spectrometry-based assays. The presence of unlabeled isonicotine (d0) in the d3 standard can artificially inflate the analyte signal, leading to an overestimation of the analyte's concentration. This is particularly critical at the lower limit of quantification (LLOQ).

Q2: What are the common sources of interference when analyzing this compound by LC-MS/MS?

A2: Several sources can lead to analytical interference in the LC-MS/MS analysis of isonicotine and its deuterated internal standard. These include:

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or the analyte of interest. These can be endogenous matrix components or metabolites of co-administered drugs.

  • Co-eluting Substances: Compounds that are not chromatographically separated from the analyte or internal standard can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can affect the ionization efficiency of the analyte and internal standard. This can lead to signal suppression or enhancement.

  • Contaminants: Contaminants from solvents, reagents, collection tubes, and other lab equipment (e.g., plasticizers) can introduce interfering peaks.[1][2]

  • In-source Fragmentation: The analyte or other molecules may fragment within the ion source of the mass spectrometer, potentially generating ions with the same m/z as the target analyte or internal standard.[3]

Q3: How can I minimize or troubleshoot interference in my this compound assay?

A3: To minimize and troubleshoot interference, consider the following strategies:

  • Optimize Chromatographic Separation: Improve the separation of isonicotine from other matrix components by adjusting the LC column, mobile phase composition, gradient, and flow rate.

  • Optimize MS/MS Parameters: Select specific precursor and product ion transitions (MRM) for both isonicotine and this compound to enhance selectivity.

  • Sample Preparation: Employ a robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove potential interferences from the sample matrix.[4][5]

  • Matrix Effect Evaluation: Conduct experiments to assess the degree of ion suppression or enhancement by comparing the analyte response in the matrix to that in a neat solution.

  • Use of Qualifier Ions: In addition to the primary quantifier transition, monitor a second or third product ion transition (qualifier) for both the analyte and the internal standard. The ratio of these ions should remain constant across all samples and standards. A change in this ratio can indicate the presence of an interference.

Troubleshooting Guides

Issue 1: High Background or Unexpected Peaks in Blank Samples
  • Possible Cause: Contamination of the LC-MS system, solvents, or sample preparation materials.

  • Troubleshooting Steps:

    • Analyze a solvent blank (mobile phase) to check for system contamination.

    • If the system is clean, analyze a reagent blank that has gone through the entire sample preparation procedure to identify the source of contamination.

    • Replace solvents and reagents with fresh, high-purity ones.

    • Ensure all glassware and plasticware are thoroughly cleaned or are single-use.

Issue 2: Poor Peak Shape or Shifting Retention Times
  • Possible Cause: Column degradation, improper mobile phase preparation, or matrix effects.

  • Troubleshooting Steps:

    • Equilibrate the column for a sufficient time before starting the analytical run.

    • Ensure the mobile phase is correctly prepared and degassed.

    • If the problem persists, wash the column according to the manufacturer's instructions or replace it.

    • Evaluate the sample preparation method to ensure it is effectively removing matrix components that may affect chromatography.

Issue 3: Inconsistent Internal Standard Response
  • Possible Cause: Inconsistent sample preparation, matrix effects, or instability of the internal standard.

  • Troubleshooting Steps:

    • Review the sample preparation procedure for consistency, especially the addition of the internal standard.

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Check the stability of the this compound stock and working solutions.

Quantitative Data Summary

The isotopic distribution of a typical commercial batch of this compound is summarized in the table below. This data is essential for determining the contribution of the internal standard to the analyte signal.

Isotopic SpeciesRelative Abundance (%)
d398.5
d21.2
d10.2
d0 (unlabeled)0.1

Note: This is representative data. Always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity.

Experimental Protocols

Protocol: Quantification of Isonicotine in Rat Plasma using this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of isonicotine in a biological matrix. Optimization may be required for specific applications.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate isonicotine from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Isonicotine: To be optimized based on the specific instrument (e.g., precursor ion m/z 163.1 -> product ion m/z 106.1).

      • This compound: To be optimized based on the specific instrument (e.g., precursor ion m/z 166.1 -> product ion m/z 109.1).

Visualizations

Experimental_Workflow Experimental Workflow for Isonicotine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample onto LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Isonicotine Calibration->Quantification

Caption: Workflow for Isonicotine Quantification.

Potential_Interferences Potential Interferences in LC-MS/MS Analysis cluster_sample Sample-Related cluster_method Method-Related center_node Inaccurate Quantification Matrix Matrix Effects Matrix->center_node Metabolites Isobaric Metabolites Metabolites->center_node CoAdmin Co-administered Drugs CoAdmin->center_node Coelution Co-eluting Impurities Coelution->center_node Contamination System Contamination Contamination->center_node InSourceFrag In-source Fragmentation InSourceFrag->center_node

Caption: Sources of Analytical Interference.

References

Technical Support Center: Optimizing Isonicotine-d3 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Isonicotine-d3 as an internal standard in analytical experiments, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a deuterated form of isonicotine, meaning that three of its hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis. Because its chemical and physical properties are very similar to the non-deuterated analyte (isonicotine or its isomers like nicotine), it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its higher mass, which allows it to be distinguished from the analyte by a mass spectrometer. This helps to correct for variability in the analytical process, improving the accuracy and precision of quantification.

Q2: What is a typical starting concentration for this compound as an internal standard?

A2: The optimal concentration of an internal standard is method-dependent. However, a common starting point for deuterated internal standards in bioanalysis is a concentration that provides a strong, reproducible signal without saturating the detector. Based on methods for related compounds like nicotine, a working concentration in the range of 10-100 ng/mL in the final sample extract is often a good starting point. For example, a validated method for nicotine and its metabolites in human plasma and urine used a deuterated internal standard working solution at a final concentration of 50 ng/mL. In another study analyzing nicotine and metabolites in meconium, a final deuterated internal standard concentration of 50 ng/g was used[1].

Q3: How does the concentration of this compound affect the analytical results?

A3: The concentration of the internal standard can significantly impact the linearity, accuracy, and precision of the analytical method.

  • Too low a concentration may result in a poor signal-to-noise ratio and high variability in the IS response, leading to imprecise results.

  • Too high a concentration can lead to detector saturation, ion suppression of the analyte, and potential issues with linearity, especially if the IS contains trace amounts of the non-deuterated analyte. It is crucial to select a concentration that falls within the linear range of the instrument's response.

Q4: What are the key considerations for the stability of this compound solutions?

A4: The stability of the this compound internal standard solution is critical for reliable quantification. Key factors to consider include:

  • Solvent: this compound is typically dissolved in solvents like methanol or a mixture of methanol and water. The solubility of the non-deuterated parent compound, isonicotinic acid, has been studied in various alcohols and water, which can provide some guidance[2][3].

  • Storage Temperature: Stock and working solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • pH: The pH of the solution can affect the stability of the compound. For isonicotinic acid hydrazide, a related compound, pH-dependent stability has been investigated.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot stock solutions into smaller volumes.

  • Light Exposure: Protect solutions from light to prevent photodegradation.

A stability study should be performed to evaluate the stability of this compound under the specific storage and handling conditions of the analytical method.

Troubleshooting Guide

Issue 1: High Variability in the Internal Standard Peak Area

  • Question: My this compound peak area is highly variable between samples in the same batch. What could be the cause?

  • Answer: High variability in the internal standard peak area can be caused by several factors:

    • Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample at the beginning of the sample preparation process. Use calibrated pipettes and ensure thorough mixing.

    • Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement of the internal standard signal. A thorough evaluation of matrix effects is recommended.

    • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal instability. Check the instrument's performance and run system suitability tests.

    • Internal Standard Stability: The internal standard may be degrading in the sample matrix or in the autosampler. Evaluate the stability of this compound under your experimental conditions.

Issue 2: Poor Linearity of the Calibration Curve

  • Question: My calibration curve is non-linear, especially at the high concentration end. Could the this compound concentration be the problem?

  • Answer: Yes, an inappropriate internal standard concentration can contribute to non-linearity.

    • Detector Saturation: If the internal standard concentration is too high, it can saturate the detector, leading to a non-linear response. Try reducing the this compound concentration.

    • Analyte-to-IS Ratio: A large disparity between the analyte and internal standard concentrations can sometimes lead to non-linearity. Aim for an internal standard concentration that is in the mid-range of your calibration curve.

    • Cross-Interference: If the deuterated internal standard contains a small amount of the non-deuterated analyte, this can cause a positive bias and non-linearity, especially at the lower end of the calibration curve. Conversely, if the analyte standard contains traces of the deuterated compound, it can also affect linearity.

Issue 3: Inaccurate Quality Control (QC) Sample Results

  • Question: My QC samples are consistently failing, showing a significant bias. How can I troubleshoot this with respect to the internal standard?

  • Answer: Inaccurate QC results can often be traced back to issues with the internal standard.

    • Inappropriate IS Concentration: An internal standard concentration that does not adequately compensate for matrix effects or other variabilities can lead to biased results. Re-optimization of the this compound concentration may be necessary.

    • Differential Matrix Effects: The internal standard may not be tracking the analyte's behavior in the matrix effectively. This can happen if the matrix has a different effect on the ionization of the analyte and the internal standard. A different sample cleanup procedure or chromatographic conditions may be needed.

    • Stability Issues: If the internal standard is degrading in the QC samples over time, it will lead to inaccurate quantification. Verify the stability of this compound in the matrix under the storage conditions of your QC samples.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound for a bioanalytical LC-MS/MS method.

  • Prepare this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Evaluate IS Response in the Absence of Analyte:

    • Prepare a set of blank matrix samples (e.g., plasma, urine).

    • Spike the blank matrix samples with different concentrations of the this compound working solutions.

    • Process the samples using your established sample preparation method.

    • Inject the processed samples into the LC-MS/MS system and monitor the peak area of this compound.

    • Select a concentration that provides a robust and reproducible peak with a good signal-to-noise ratio (>20) and is well within the linear range of the detector.

  • Assess the Impact on Analyte Signal and Linearity:

    • Prepare a series of calibration standards for your analyte in the desired matrix.

    • Spike each set of calibration standards with a different, fixed concentration of this compound (choose 3-4 concentrations based on the results from step 2).

    • Process and analyze the calibration standards.

    • Construct calibration curves for each this compound concentration by plotting the analyte/IS peak area ratio against the analyte concentration.

    • Evaluate the linearity (R²) and the slope of the calibration curves. The optimal concentration should result in a linear curve (R² > 0.99) over the desired concentration range.

  • Evaluate Matrix Effects:

    • Using the selected optimal concentration of this compound, perform a matrix effect study. This typically involves comparing the analyte/IS peak area ratio in post-extraction spiked samples to that of a neat solution.

Data Presentation

Table 1: Example Working Concentrations of Deuterated Nicotine Analogs as Internal Standards in Bioanalytical Methods

Analyte(s)Internal StandardMatrixIS ConcentrationReference
Nicotine and metabolitesDeuterated analogsMeconium50 ng/g[1]
Nicotine, Cotinined3-nicotine, d3-cotinineSerum, Saliva20 ng/mL (nicotine), 200 ng/mL (cotinine)[4]
Cotininecotinine-d3SerumNot specified[5]
d2-nicotine, d2-cotinine(d3-methyl)-nicotine, (d3-methyl)-cotininePlasma0.082 ng/µL[6]

Table 2: Example of Matrix Effect Evaluation for Nicotine in Human Urine

AnalyteMatrix Effect (%)Relative Standard Deviation (%)
Nicotine-15.25.8
Cotinine-10.84.5
Nornicotine-12.56.2

Data adapted from a study on nicotine and its metabolites, illustrating typical matrix effects observed in urine. Negative values indicate ion suppression.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_eval 2. IS Response Evaluation cluster_lin 3. Linearity Assessment cluster_matrix 4. Matrix Effect Evaluation stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Serial Dilutions of Working Solutions (1-1000 ng/mL) stock->working spike_blank Spike Blank Matrix with IS Working Solutions working->spike_blank Use IS dilutions process_blank Process Spiked Blank Samples spike_blank->process_blank analyze_blank Analyze by LC-MS/MS & Monitor IS Peak Area process_blank->analyze_blank spike_cal Spike Calibrators with Fixed IS Concentrations analyze_blank->spike_cal Select optimal IS conc. prep_cal Prepare Analyte Calibration Standards prep_cal->spike_cal process_cal Process Spiked Calibrators spike_cal->process_cal analyze_cal Analyze by LC-MS/MS process_cal->analyze_cal plot_cal Construct Calibration Curves (Analyte/IS Ratio vs. Conc.) analyze_cal->plot_cal matrix_effect Perform Matrix Effect Experiment with Optimal IS Concentration plot_cal->matrix_effect Confirm with optimal conc.

Caption: Workflow for optimizing this compound internal standard concentration.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Variability in IS Peak Area cause1 Inconsistent Sample Prep start->cause1 cause2 Matrix Effects start->cause2 cause3 Instrument Instability start->cause3 cause4 IS Stability Issues start->cause4 sol1 Verify Pipetting & Mixing Procedures cause1->sol1 sol2 Evaluate Matrix Effects (Post-extraction Spike) cause2->sol2 sol3 Run System Suitability & Check Instrument Logs cause3->sol3 sol4 Perform Stability Tests (Freeze-thaw, Autosampler) cause4->sol4

Caption: Troubleshooting logic for high internal standard peak area variability.

References

Technical Support Center: Isonicotine-d3 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in isonicotine-d3 based assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound assay?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In this compound assays, matrix effects can lead to erroneous quantification of the analyte.

Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?

A2: A deuterated internal standard, such as this compound, is used to compensate for variability during sample preparation and for matrix effects.[3][4] Ideally, the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-internal standard ratio. However, it may not completely eliminate matrix effects, especially if there are significant differences in the physicochemical properties between the analyte and the deuterated standard, or if they do not perfectly co-elute.

Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?

A3: The primary sources of matrix effects in biological samples are endogenous components such as salts, phospholipids, proteins, and metabolites.[5] For instance, phospholipids are a well-known cause of ion suppression in plasma samples. In urine, high salt concentrations and urea can significantly impact ionization.

Q4: Can the deuterium label on this compound exchange with hydrogen from the solvent or matrix?

A4: Hydrogen-deuterium exchange is a potential concern for all deuterated internal standards. While deuterium atoms on an aromatic ring, such as in this compound, are generally more stable than those on heteroatoms, exchange can still occur under certain conditions, such as elevated temperatures or extreme pH in the ion source.[6][7] This can compromise the accuracy of the assay by converting the internal standard into the unlabeled analyte. It is crucial to evaluate the stability of the deuterated internal standard during method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound based assays.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Column Contamination Implement a column wash step between injections or use a guard column. If contamination is severe, replace the column.
Secondary Interactions with Column Adjust the mobile phase pH or ionic strength. Consider a different column chemistry if the issue persists.
Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Matrix Effects Optimize the sample preparation method to remove more interfering components. See the detailed protocols for SPE, LLE, and Protein Precipitation below.
Internal Standard Instability Investigate potential deuterium exchange. Analyze the stability of this compound in the sample matrix and under the analytical conditions.
Variable Extraction Recovery Ensure the sample preparation procedure is well-controlled and standardized. Use a stable isotope-labeled internal standard that is added at the beginning of the sample preparation process.
Instrumental Instability Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer source conditions.
Issue 3: Significant Ion Suppression or Enhancement

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution of Matrix Components Optimize the chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by modifying the gradient, mobile phase composition, or using a different column.
Insufficient Sample Cleanup Employ a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is often more effective at removing interfering substances than Protein Precipitation or Liquid-Liquid Extraction (LLE).[8]
High Concentration of Salts or Phospholipids For plasma samples, consider a phospholipid removal plate or a specific SPE sorbent. For urine samples, dilution can be an effective strategy to reduce the impact of high salt concentrations.[9]

Quantitative Data on Matrix Effects and Recovery

The following tables summarize typical matrix effect and recovery data for nicotine and its metabolites in various biological matrices, which can serve as a reference for what to expect in this compound assays.

Table 1: Matrix Effects of Nicotine and Metabolites in Biological Samples

AnalyteMatrixMatrix Effect (%)Reference
NicotinePlasma75.96 - 126.8[3][4]
CotininePlasma75.96 - 126.8[3][4]
trans-3'-hydroxycotininePlasma83.42[10]
NicotineUrineNot specified[5]
CotinineUrineNot specified[5]
NicotineTobacco Products28 - 160[11]
CotinineTobacco Products26 - 135[11]

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Table 2: Recovery of Nicotine and Metabolites from Biological Samples

AnalyteMatrixSample PreparationRecovery (%)Reference
NicotinePlasmaSPE>85[8]
CotininePlasmaSPE>85[8]
NicotineUrineSPE61[12]
CotinineUrineDLLME-SFO78.0 - 105.0[13]
NicotineSerumSPE61[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted for the extraction of nicotine and its metabolites and is suitable for isonicotine analysis.[8]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of 10% aqueous trichloroacetic acid.

  • Sample Loading: To 1 mL of plasma, add 50 µL of this compound internal standard solution. Add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% aqueous trichloroacetic acid.

  • Elution: Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.

  • Evaporation and Reconstitution: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluate and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is a general procedure for the extraction of basic drugs like isonicotine from urine.[14]

  • Sample Preparation: To 1 mL of urine, add 50 µL of this compound internal standard solution. Adjust the pH of the sample to >9 with a suitable base (e.g., 1 M NaOH).

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Plasma Samples

This is a simple and rapid method for sample cleanup.[15]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol). Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize solvent effects.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) is_add Add this compound (Internal Standard) start->is_add spe Solid-Phase Extraction (SPE) is_add->spe Option 1 lle Liquid-Liquid Extraction (LLE) is_add->lle Option 2 ppt Protein Precipitation is_add->ppt Option 3 evap Evaporation & Reconstitution spe->evap lle->evap ppt->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Experimental workflow for this compound based assays.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_is Internal Standard Issues cluster_matrix Matrix Effect Issues start Inaccurate or Irreproducible Results? check_peak Check Peak Shape start->check_peak check_is Check Internal Standard Response start->check_is check_recovery Evaluate Matrix Effects & Recovery start->check_recovery peak_issue Tailing, Fronting, or Splitting check_peak->peak_issue is_issue High Variability in IS Area check_is->is_issue matrix_issue Significant Ion Suppression/Enhancement check_recovery->matrix_issue overload Reduce Injection Volume/Concentration peak_issue->overload solvent Match Injection Solvent to Mobile Phase peak_issue->solvent column_cont Clean/Replace Column peak_issue->column_cont is_stability Investigate H/D Exchange is_issue->is_stability is_recovery Optimize Sample Prep for Consistency is_issue->is_recovery chrom_opt Optimize Chromatography for Separation matrix_issue->chrom_opt sample_prep_opt Improve Sample Cleanup (e.g., use SPE) matrix_issue->sample_prep_opt dilution Dilute Sample matrix_issue->dilution

Troubleshooting logic for this compound assays.

References

troubleshooting peak shape issues with Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common peak shape issues encountered during the analysis of Isonicotine-d3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed with this compound?

The most common peak shape abnormalities encountered during the analysis of this compound are peak tailing, peak fronting, and peak splitting.[1][2] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape. Deviations from this ideal shape can compromise the accuracy and precision of quantification.[2][3]

Q2: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue with basic compounds like this compound.[4][5] The primary causes include:

  • Secondary Interactions: Interaction between the basic nitrogen in this compound and acidic residual silanol groups on the surface of silica-based stationary phases.[6][7][8]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated form of this compound.[7]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][6][9]

Q3: What causes peak fronting for my this compound analysis?

Peak fronting, where the first half of the peak is broader, is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Similar to peak tailing, exceeding the column's sample capacity can also manifest as peak fronting.[1][5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution of the analyte at the column inlet.[5]

  • Column Collapse: A sudden physical change in the column bed can cause peak fronting.[5] This can be caused by operating the column outside its recommended temperature or pH range.[5]

Q4: Why am I observing split peaks for this compound?

Peak splitting can be a sign of several issues, often related to a disruption in the sample path:

  • Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to travel through multiple paths.[3][9]

  • Column Void: A void or channel in the packing material at the head of the column can lead to a split peak.[9]

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to split.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing of this compound

A systematic approach is crucial for troubleshooting peak tailing. The following workflow can help identify and resolve the issue.

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Peak Shape Improved? (Yes/No) check_overload->overload_resolved adjust_ph Adjust Mobile Phase pH (e.g., add formic acid to pH 3-4) overload_resolved->adjust_ph No end_good Problem Resolved overload_resolved->end_good Yes ph_resolved Peak Shape Improved? (Yes/No) adjust_ph->ph_resolved add_modifier Add Mobile Phase Modifier (e.g., triethylamine) ph_resolved->add_modifier No ph_resolved->end_good Yes modifier_resolved Peak Shape Improved? (Yes/No) add_modifier->modifier_resolved check_column Check Column Health (Flush or Replace) modifier_resolved->check_column No modifier_resolved->end_good Yes end_bad Contact Technical Support check_column->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Sample Concentration: 100 ng/mL in Mobile Phase A

  • Troubleshooting Steps:

    • pH Adjustment: Isonicotine is a basic compound. To ensure it is protonated and to suppress the ionization of residual silanols on the stationary phase, a low pH mobile phase is recommended.[7] Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to find the optimal pH.

    • Mobile Phase Modifier: If tailing persists, the addition of a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can help to mask the active silanol sites.[8]

Guide 2: Resolving Peak Fronting and Splitting

Peak fronting and splitting often point to issues at the column inlet or with the sample itself.

G start Peak Fronting or Splitting Observed check_solvent Ensure Sample is Dissolved in Initial Mobile Phase start->check_solvent solvent_resolved Peak Shape Improved? (Yes/No) check_solvent->solvent_resolved check_frit Reverse and Flush Column solvent_resolved->check_frit No end_good Problem Resolved solvent_resolved->end_good Yes frit_resolved Peak Shape Improved? (Yes/No) check_frit->frit_resolved replace_column Replace Column frit_resolved->replace_column No frit_resolved->end_good Yes end_bad Contact Technical Support replace_column->end_bad

Caption: Troubleshooting workflow for peak fronting and splitting.

Experimental Protocol: Column Maintenance and Sample Preparation

  • Sample Preparation:

    • Always dissolve and inject this compound samples in a solvent that is weaker than or equal in elution strength to the initial mobile phase. A strong injection solvent can cause peak distortion.[7]

    • Filter all samples through a 0.22 µm filter to remove particulates that could block the column frit.

  • Column Flushing:

    • If a blocked frit is suspected, disconnect the column from the detector and reverse the flow direction.

    • Flush the column with a series of solvents, starting with the mobile phase without buffer salts, followed by water, isopropanol, and finally the storage solvent recommended by the manufacturer. This can help to dislodge any particulate matter from the inlet frit.[3]

Data Presentation

Table 1: Influence of Chromatographic Parameters on this compound Peak Shape

ParameterPotential Issue if Not OptimizedRecommended AdjustmentExpected Outcome
Mobile Phase pH Peak TailingLower the pH (e.g., 2.5-4) using an acidic modifier like formic acid.[3]Sharper, more symmetrical peaks.
Buffer Concentration Peak Tailing or SplittingUse a buffer concentration of 5-10 mM for reversed-phase separations.[3]Improved peak shape and retention time stability.
Sample Solvent Peak Splitting or FrontingDissolve the sample in the initial mobile phase composition.Symmetrical peaks.
Injection Volume Peak Fronting or Tailing (Overload)Reduce the injection volume or sample concentration.[9]Restoration of Gaussian peak shape.
Column Temperature Peak Broadening or TailingIncrease the column temperature (e.g., to 40-50 °C).Sharper peaks and reduced tailing.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical interactions that can lead to peak tailing for basic compounds like this compound on a silica-based stationary phase.

G cluster_0 Stationary Phase cluster_1 Mobile Phase Silanol Si-OH (Acidic Site) Isonicotine_d3_protonated This compound-H+ (Basic Analyte) Isonicotine_d3_protonated->Silanol Ionic Interaction (Causes Tailing)

Caption: Interaction leading to peak tailing of this compound.

References

Technical Support Center: Isonicotine-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isonicotine-d3 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in biological matrices?

While specific stability data for this compound is not extensively published, general concerns for deuterated internal standards in biological matrices like plasma, blood, or urine include:

  • Back-exchange of deuterium: Deuterium atoms can sometimes exchange with protons from the surrounding matrix, particularly in aqueous environments or under certain pH conditions. This can lead to a decrease in the deuterated internal standard concentration and an increase in the unlabeled analyte concentration.[1]

  • pH-dependent degradation: The stability of this compound may be influenced by the pH of the biological matrix. For analogous compounds, stability can vary significantly under acidic or basic conditions.

  • Enzymatic degradation: Metabolic enzymes present in biological matrices could potentially metabolize this compound, although the use of an internal standard is intended to mimic and correct for the degradation of the analyte.

  • Freeze-thaw instability: Repeated freezing and thawing cycles of biological samples can lead to the degradation of both the analyte and the internal standard.

  • Bench-top instability: The stability of this compound in processed samples left at room temperature for extended periods should be evaluated to avoid inaccurate results.

Q2: Can this compound have different chromatographic retention times compared to isonicotine?

Yes, it is possible for this compound to have a slightly different retention time than unlabeled isonicotine. This phenomenon, known as the "isotope effect," can occur due to the difference in mass between deuterium and hydrogen, which can lead to changes in the molecule's lipophilicity.[1][2][3] Even a small shift in retention time can be problematic if it leads to differential matrix effects between the analyte and the internal standard.[1][4]

Q3: How can matrix effects impact the quantification of isonicotine when using this compound?

Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy of quantification. Even with a co-eluting, stable isotope-labeled internal standard like this compound, differential matrix effects can occur.[1][4] This means that the matrix components may affect the ionization of the analyte and the internal standard to different extents, leading to an inaccurate analyte/internal standard peak area ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in analyte/internal standard ratio Differential stability of analyte and internal standard.Evaluate freeze-thaw, bench-top, and long-term stability for both compounds.
Inconsistent sample preparation.Ensure consistent and reproducible extraction procedures.
Differential matrix effects.Optimize chromatographic separation to move peaks away from areas of significant ion suppression. Evaluate different ionization sources (e.g., APCI vs. ESI).[1]
Drifting calibration curve Instability of stock or working solutions.Prepare fresh solutions and verify their concentration. Evaluate the stability of solutions under storage conditions.
Degradation in the autosampler.Keep the autosampler at a low temperature (e.g., 4°C). Limit the time samples are in the autosampler before injection.
Loss of this compound signal over time Back-exchange of deuterium.Investigate the effect of sample pH and storage solvent. Consider using a non-aqueous reconstitution solvent if possible.[5]
Adsorption to container surfaces.Use silanized glassware or polypropylene tubes.
Unexpected peaks at the mass transition of the unlabeled analyte Impurity in the this compound standard.Verify the isotopic purity of the internal standard.
In-source fragmentation or back-exchange.Optimize mass spectrometer source conditions.

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability

  • Spike a known concentration of isonicotine and this compound into at least three replicates of the biological matrix.

  • Analyze one set of replicates immediately (Cycle 0).

  • Freeze the remaining replicates at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours to complete one freeze-thaw cycle.

  • Repeat for the desired number of cycles (e.g., 3-5 cycles).

  • After the final cycle, process and analyze the samples.

  • Compare the analyte/internal standard peak area ratios of the cycled samples to the Cycle 0 samples.

Protocol 2: Evaluation of Bench-Top Stability

  • Spike a known concentration of isonicotine and this compound into at least three replicates of the biological matrix.

  • Process the samples according to the analytical method.

  • Leave the processed samples on the bench-top at room temperature for varying durations (e.g., 0, 4, 8, 24 hours) before analysis.

  • Analyze the samples and compare the analyte/internal standard peak area ratios at each time point to the 0-hour time point.

Stability Data Summary (Hypothetical Data for this compound based on general principles for deuterated standards)

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesMean Peak Area Ratio (Analyte/IS)% Change from Cycle 0
01.020.0%
11.01-1.0%
30.99-2.9%
50.95-6.9%

Table 2: Bench-Top Stability of this compound in Processed Human Plasma Extract

Time at Room Temperature (hours)Mean Peak Area Ratio (Analyte/IS)% Change from 0 hours
01.000.0%
40.98-2.0%
80.96-4.0%
240.88-12.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) Spike Spike with Isonicotine & this compound Matrix->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI/APCI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow for the quantification of isonicotine using this compound.

troubleshooting_logic Start Inconsistent Results? CheckStability Evaluate Freeze-Thaw & Bench-Top Stability Start->CheckStability High CV CheckPurity Verify IS Purity Start->CheckPurity Unexpected Analyte Signal CheckChroma Optimize Chromatography Start->CheckChroma Poor Peak Shape / Co-elution Issues CheckMatrix Investigate Matrix Effects Start->CheckMatrix Inconsistent Recovery SolutionStability Check Stock/Working Solution Stability Start->SolutionStability Calibration Drift CheckStability->CheckMatrix CheckChroma->CheckMatrix

Caption: A logical troubleshooting guide for issues with this compound.

References

Technical Support Center: Minimizing Ion Suppression with Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using Isonicotine-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] When using this compound as an internal standard, it is crucial that it experiences the same degree of ion suppression as the unlabeled isonicotine to ensure accurate quantification. Differential ion suppression between the analyte and the internal standard can lead to erroneous results.

Q2: How does this compound, as a stable isotope-labeled internal standard, help in minimizing the impact of ion suppression?

A: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for mitigating ion suppression.[1] Because it is chemically and physically almost identical to the analyte (isonicotine), it is expected to have the same chromatographic retention time and experience the same effects from the sample matrix, including ion suppression.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to suppression can be normalized, leading to more accurate and precise quantification.[2]

Q3: Can this compound itself cause ion suppression?

A: Yes, an excessively high concentration of any co-eluting compound, including the internal standard, can lead to ion suppression.[1] It is important to optimize the concentration of this compound to a level that provides a stable and reproducible signal without suppressing the ionization of the analyte.

Q4: What are the common causes of ion suppression in LC-MS analysis?

A: Ion suppression can be caused by a variety of factors, including:

  • Matrix Components: Endogenous substances from the biological matrix (e.g., salts, lipids, proteins) are a primary cause.[4][5]

  • Mobile Phase Additives: Non-volatile salts and ion-pairing agents in the mobile phase can interfere with ionization.[4]

  • Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers from collection tubes.[3]

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process.[1]

Troubleshooting Guides

Issue 1: Poor reproducibility or inaccurate quantification despite using this compound.

This issue may arise if the analyte and the internal standard are not experiencing the same degree of ion suppression.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that isonicotine and this compound are perfectly co-eluting. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[6][7] This slight separation can expose them to different matrix components, leading to differential ion suppression.

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will help determine if the analyte and internal standard are eluting in a zone of significant suppression.

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the analytes from the ion-suppressing matrix components.

  • Improve Sample Preparation: Enhance the sample clean-up process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][3]

Issue 2: Low signal intensity for both isonicotine and this compound.

This indicates that both the analyte and the internal standard are being suppressed.

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.[1] However, this may also decrease the analyte signal to below the limit of detection.

  • Reduce Injection Volume: Injecting a smaller sample volume can have a similar effect to dilution.[3]

  • Optimize Ion Source Parameters: Adjust ion source settings (e.g., temperature, gas flows, voltage) to improve ionization efficiency and minimize the impact of matrix components.

  • Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[1][3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Column Infusion

This experiment helps to identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • Prepare a standard solution of isonicotine and this compound in the mobile phase.

  • Set up the LC-MS system as you would for your analysis.

  • Using a syringe pump and a T-connector, continuously infuse the standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

  • Inject a blank, extracted matrix sample (e.g., plasma, urine without the analyte or internal standard).

  • Monitor the signal intensity of isonicotine and this compound. A drop in the baseline signal indicates a region of ion suppression, while an increase indicates ion enhancement.

Data Presentation

Table 1: Hypothetical Matrix Effect Evaluation

This table summarizes the quantitative assessment of matrix effects on isonicotine and this compound in different biological matrices. The matrix effect is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%. A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.

MatrixAnalytePeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human PlasmaIsonicotine1,250,000875,00070.0
Human PlasmaThis compound1,310,000917,00070.0
Rat UrineIsonicotine1,230,0001,045,50085.0
Rat UrineThis compound1,295,0001,100,75085.0

Table 2: Comparison of Sample Preparation Techniques on Ion Suppression

This table illustrates the impact of different sample preparation methods on reducing ion suppression for isonicotine. The recovery is a measure of extraction efficiency, while the matrix effect indicates the degree of ion suppression.

Preparation MethodRecovery (%)Matrix Effect (%)
Protein Precipitation95.265.8
Liquid-Liquid Extraction88.589.3
Solid-Phase Extraction92.195.4

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Droplet Charged Droplet Detector Detector Droplet->Detector Reduced Analyte Ions Analyte Isonicotine Analyte->Droplet Ionization IS This compound IS->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition

Caption: Mechanism of ion suppression in the mass spectrometer source.

TroubleshootingWorkflow start Inaccurate Results with This compound check_coelution Verify Analyte/IS Co-elution start->check_coelution assess_matrix Assess Matrix Effects (Post-Column Infusion) check_coelution->assess_matrix Co-elution Confirmed optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Poor Co-elution assess_matrix->optimize_chrom Significant Suppression improve_cleanup Improve Sample Clean-up assess_matrix->improve_cleanup Significant Suppression result_ok Accurate Quantitation assess_matrix->result_ok Minimal Suppression optimize_chrom->result_ok improve_cleanup->result_ok

Caption: Troubleshooting workflow for inaccurate quantification.

References

Isonicotine-d3 vs. other internal standards for nicotine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of isonicotine-d3 and other common internal standards in nicotine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for accurate nicotine quantification?

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte (nicotine) that is added in a known quantity to every sample, calibrator, and quality control sample. Its primary role is to compensate for variations that can occur during sample preparation and analysis.[1] These variations may include:

  • Sample loss during extraction: The IS experiences similar losses as the analyte, allowing for accurate correction.

  • Matrix effects: Components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer. An ideal IS will experience the same matrix effects, ensuring the analyte-to-IS ratio remains constant.[2]

  • Variability in instrument response: Fluctuations in the LC-MS/MS system's performance can affect the signal intensity of the analyte. The IS signal will fluctuate proportionally, allowing for normalization.

By using the ratio of the analyte peak area to the IS peak area for quantification, the impact of these variations is minimized, leading to more accurate and precise results.

Q2: What are the key characteristics of an ideal internal standard for nicotine analysis?

An ideal internal standard for nicotine analysis should possess the following characteristics:

  • Structural similarity to nicotine: This ensures that the IS co-elutes with nicotine and behaves similarly during sample preparation and ionization.

  • Mass difference: The IS must have a different mass-to-charge ratio (m/z) from nicotine to be distinguished by the mass spectrometer. A mass difference of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk.[3]

  • No natural occurrence in samples: The IS should not be endogenously present in the biological samples being analyzed.[4]

  • High purity and stability: The IS should be of high chemical and isotopic purity and stable throughout the analytical process.

  • Commercially available and well-characterized: Easy accessibility and a certificate of analysis ensure consistency and reliability.[5]

Q3: What are the common internal standards used for nicotine analysis?

The most commonly used internal standards for nicotine analysis are stable isotope-labeled (SIL) analogs of nicotine. These are considered the "gold standard" because their chemical and physical properties are nearly identical to nicotine, leading to very similar behavior during analysis. Common examples include:

  • Nicotine-d4: Deuterium-labeled nicotine with four deuterium atoms, typically on the pyridine ring. It is widely used and commercially available.[6][7]

  • Nicotine-d3: Deuterium-labeled nicotine with three deuterium atoms, often on the methyl group.[8][9]

Q4: What is this compound and how might it compare to other internal standards?

This compound is a deuterated structural isomer of nicotine. While it has the same elemental formula and mass as nicotine-d3, the position of the nitrogen atom in the pyridine ring is different.

Potential Advantages:

  • Mass Difference: It has a clear mass difference from unlabeled nicotine, allowing for detection by MS.

  • Structural Similarity: As a structural isomer, it may share some physicochemical properties with nicotine.

Potential Disadvantages and Considerations:

  • Chromatographic Separation: Unlike isotopologues (like nicotine-d4), which are intended to co-elute with the analyte, a structural isomer like isonicotine may separate from nicotine during chromatography. This can be a significant drawback, as the two compounds may experience different matrix effects if they elute at different retention times.

  • Ionization Efficiency: The ionization efficiency of isonicotine may differ from that of nicotine, which could affect the accuracy of quantification if not properly validated.

  • Limited Data: There is a lack of published data on the performance of this compound as an internal standard for nicotine analysis, making it a less established choice compared to nicotine-d4 or nicotine-d3.

Troubleshooting Guide

This section addresses common issues encountered during nicotine analysis using internal standards.

Problem Potential Cause Troubleshooting Steps
High variability in internal standard peak area across a run Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).- Ensure consistent and precise pipetting techniques. - Automate liquid handling steps if possible. - Optimize the extraction procedure for reproducibility.
Significant matrix effects varying between samples.- Evaluate different sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction). - Dilute samples to reduce matrix concentration. - Ensure the internal standard co-elutes with nicotine to effectively compensate for matrix effects.
Instrument instability (e.g., fluctuating spray in the MS source).- Check for clogs in the LC system or MS source. - Perform system suitability tests before each run. - Ensure the mobile phase composition is consistent.
Poor recovery of both analyte and internal standard Suboptimal extraction procedure.- Re-evaluate the extraction solvent and pH. - Increase extraction time or mixing efficiency. - Check for proper conditioning and elution steps if using solid-phase extraction.
Isotopic crosstalk between analyte and internal standard Insufficient mass difference between the analyte and the internal standard.- Use an internal standard with a higher degree of deuteration (e.g., nicotine-d4 instead of nicotine-d3). - Optimize mass spectrometer resolution settings.
Presence of unlabeled species in the internal standard.- Verify the isotopic purity of the internal standard from the certificate of analysis. - Prepare a fresh stock solution of the internal standard.
Internal standard peak appears in blank samples Contamination of the LC-MS/MS system or reagents.- Run solvent blanks to identify the source of contamination. - Clean the injection port and autosampler. - Use fresh, high-purity solvents and reagents.

Performance Data of Common Internal Standards

The following table summarizes typical performance characteristics of commonly used deuterated internal standards for nicotine analysis based on published literature. Data for this compound is not available in peer-reviewed literature and is therefore not included.

Internal Standard Typical Matrix Linearity (ng/mL) Recovery (%) Matrix Effect (%) Reference
Nicotine-d4Plasma, Hair2 - 18072 (plasma), 50 (hair)90 (plasma), 100 (hair)[6]
Nicotine-d3Urine0.03 - 1.0 (µg/mL)72.2 - 101.4Not specified[10]
Nicotine-d3Plasma0.03 - 6Not specifiedNot specified[9]

Detailed Experimental Protocol: Nicotine Quantification in Urine using LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Nicotine and Nicotine-d4 standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Urine samples

  • Centrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and nicotine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the nicotine primary stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the nicotine-d4 primary stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of urine sample, calibrator, or QC, add 20 µL of the internal standard working solution (100 ng/mL Nicotine-d4).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of nicotine from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Nicotine: Precursor ion > Product ion (e.g., 163.1 > 132.1)

    • Nicotine-d4: Precursor ion > Product ion (e.g., 167.1 > 136.1)

5. Data Analysis

  • Integrate the peak areas for nicotine and nicotine-d4.

  • Calculate the peak area ratio (Nicotine Area / Nicotine-d4 Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of nicotine in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Add_IS Add Internal Standard (e.g., Nicotine-d4) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Nicotine Calibration->Quantification

Figure 1. A generalized experimental workflow for nicotine quantification using an internal standard with LC-MS/MS.

Internal_Standard_Selection Start Start: Select Internal Standard for Nicotine Analysis Is_Isotopologue Is it a stable isotope-labeled analog (e.g., Nicotine-d4)? Start->Is_Isotopologue Is_Structural_Isomer Is it a structural isomer (e.g., this compound)? Is_Isotopologue->Is_Structural_Isomer No Ideal_Choice Ideal Choice: - Co-elutes with nicotine - Similar ionization - Compensates for matrix effects Is_Isotopologue->Ideal_Choice Yes Potential_Issues Potential Issues: - May not co-elute - Different ionization efficiency - May not compensate for matrix effects Is_Structural_Isomer->Potential_Issues Yes Validate Thorough Method Validation Required Is_Structural_Isomer->Validate No (Other type) Ideal_Choice->Validate Potential_Issues->Validate

Figure 2. Logical decision process for selecting an internal standard for nicotine analysis.

References

Technical Support Center: Addressing Chromatographic Co-elution with Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of isonicotine, with a focus on resolving co-elution issues using its deuterated internal standard, Isonicotine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of isonicotine. Its key benefits include:

  • Correction for Matrix Effects: It closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte (isonicotine), thereby compensating for signal suppression or enhancement caused by the sample matrix.

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, it corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Q2: We are observing a single, broad peak for isonicotine and a potential co-eluting compound. How can we confirm co-elution?

A2: Confirming co-elution is the first critical step. Here are several approaches:

  • Peak Shape Analysis: Asymmetrical peaks (fronting or tailing) can be an initial indicator of a hidden, co-eluting peak.

  • Mass Spectrometry (MS) Analysis:

    • Peak Purity Scan: If using a diode array detector (DAD), a peak purity analysis across the peak can reveal spectral differences, indicating the presence of more than one compound.

    • Mass Spectral Deconvolution: Examine the mass spectra across the elution profile of the peak. The presence of ions that do not correspond to isonicotine or its expected adducts suggests a co-eluting impurity.

  • Method Manipulation:

    • Gradient Alteration: A significant change in the peak shape or the appearance of a shoulder with a modified gradient profile is a strong indicator of co-elution.

    • Column Change: Injecting the sample on a column with a different stationary phase chemistry (e.g., switching from a C18 to a Phenyl column) will likely alter the retention times of the co-eluting species differently, leading to their separation.

Q3: What are the recommended starting MRM transitions for isonicotine and this compound?

A3: Based on the fragmentation patterns of the isomeric compound nicotine, the following are recommended starting points for your Multiple Reaction Monitoring (MRM) method. It is crucial to optimize these transitions on your specific mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Isonicotine163.2130.1The precursor ion is the protonated molecule [M+H]+. The product ion corresponds to the loss of the methyl-pyrrolidine ring fragment.
This compound166.2133.1The precursor ion is the protonated deuterated molecule [M+D]+. The product ion reflects the same fragmentation with the deuterium labels intact on the pyrrolidine ring fragment.

Troubleshooting Guide: Resolving Isonicotine Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues in your LC-MS/MS analysis of isonicotine.

Problem: Poor peak shape (fronting, tailing, or split peaks) for isonicotine.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution with an Interfering Compound 1. Modify the Mobile Phase Gradient: Sharpen the gradient to improve separation. 2. Change Mobile Phase Composition: Introduce a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase. For basic compounds like isonicotine, a slightly basic mobile phase (e.g., using ammonium bicarbonate buffer) can improve peak shape. 3. Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a Phenyl or a chiral column if isomeric interference is suspected).
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: If the concentration of isonicotine is high, dilute the sample prior to injection.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Column Contamination or Degradation 1. Flush the Column: Use a strong solvent wash to remove contaminants. 2. Replace the Guard Column: If a guard column is in use, replace it. 3. Replace the Analytical Column: If the column performance does not improve after flushing, it may be degraded and require replacement.

Experimental Protocols

Generic LC-MS/MS Method for Isonicotine Analysis

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

  • Liquid Chromatography:

    • Column: C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Isonicotine: 163.2 -> 130.1

      • This compound: 166.2 -> 133.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

Sample Preparation: Solid Phase Extraction (SPE) from Plasma

This protocol is a general guideline for extracting isonicotine from a biological matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex to mix.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike SPE Solid Phase Extraction Spike->SPE LC Liquid Chromatography Separation SPE->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of isonicotine using this compound.

Troubleshooting_Flow Start Co-elution Suspected CheckPeakShape Asymmetric Peak Shape? Start->CheckPeakShape ModifyGradient Modify LC Gradient CheckPeakShape->ModifyGradient Yes CheckMS Examine Mass Spectra Across Peak CheckPeakShape->CheckMS No ResolutionImproved Resolution Improved? ModifyGradient->ResolutionImproved ChangeColumn Change Column Chemistry ProblemSolved Problem Solved ChangeColumn->ProblemSolved CheckMS->ModifyGradient ResolutionImproved->ChangeColumn No ResolutionImproved->ProblemSolved Yes FurtherMethodDev Further Method Development Needed

Caption: A logical troubleshooting workflow for addressing chromatographic co-elution issues.

Technical Support Center: The Role of Isonicotine-d3 in Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isonicotine-d3 as an internal standard in analytical methods. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. Because they are chemically almost identical to the analyte of interest (isonicotine), they exhibit similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the internal standard to effectively compensate for variations in the analytical process, such as matrix effects and extraction inconsistencies, thereby improving the accuracy and precision of quantification.

Q2: What are the most common issues encountered when using deuterated internal standards?

While highly effective, there are potential challenges to be aware of when using deuterated internal standards:

  • Isotopic Purity: The isotopic purity of the deuterated standard is crucial. Any presence of the unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration in your samples.

  • Chromatographic Separation: In some cases, the deuterated standard may exhibit a slight shift in retention time compared to the native analyte. This can be problematic if the analyte and internal standard experience different levels of ion suppression or enhancement from the sample matrix.

  • Isotopic Exchange: Although less common with stably labeled compounds, there is a small risk of the deuterium atoms exchanging with hydrogen atoms from the solvent or sample matrix, which would alter the mass of the internal standard and affect quantification.

Q3: How can I be sure that this compound is effectively compensating for matrix effects?

Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a common source of inaccuracy in LC-MS/MS methods. To verify that your internal standard is compensating for these effects, you can perform a post-extraction addition experiment. This involves comparing the analyte response in a neat solution to the response in a sample matrix where the analyte has been spiked after extraction. A significant difference in response indicates the presence of matrix effects. In a validated method, the ratio of the analyte to the internal standard should remain constant across different matrices, demonstrating effective compensation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Precision (%RSD > 15%) Inconsistent sample preparation; variable matrix effects not fully compensated by the internal standard; instrument instability.Ensure consistent sample preparation techniques across all samples. Verify that the internal standard is added at the very beginning of the sample preparation process. Evaluate for significant retention time shifts between the analyte and internal standard. Check instrument performance and stability.
Inaccurate Results (%RE > 15%) Impure internal standard (containing unlabeled analyte); incorrect concentration of the internal standard spiking solution; significant differences in ionization suppression between the analyte and internal standard.Verify the certificate of analysis for the this compound to confirm its isotopic purity. Prepare fresh internal standard spiking solutions and verify their concentration. Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.
Loss of Internal Standard Signal Ion suppression affecting the internal standard more than the analyte; degradation of the internal standard during sample storage or preparation.Investigate the sample matrix for highly suppressive components. Dilute the sample if possible. Assess the stability of this compound under your specific sample storage and preparation conditions.

Quantitative Data Summary

The following tables summarize typical method performance data from studies utilizing deuterated internal standards for the analysis of nicotine and its metabolites, which can be considered representative of the performance expected when using this compound for isonicotine analysis.

Table 1: Accuracy of Nicotine and Metabolite Quantification using Deuterated Internal Standards

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%RE)
Nicotine1514.7-2.0
250255+2.0
600591-1.5
Cotinine1515.3+2.0
250245-2.0
600609+1.5
trans-3'-hydroxycotinine1514.8-1.3
250252+0.8
600594-1.0

Data adapted from a representative LC-MS/MS method for nicotine and metabolites.

Table 2: Precision of Nicotine and Metabolite Quantification using Deuterated Internal Standards

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Nicotine154.56.2
2503.14.8
6002.53.9
Cotinine155.17.3
2503.85.5
6002.94.2
trans-3'-hydroxycotinine154.86.8
2503.55.1
6002.74.0

Data adapted from a representative LC-MS/MS method for nicotine and metabolites.

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS experiment for the analysis of nicotine-related compounds using a deuterated internal standard. This can serve as a template for methods involving this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution (concentration will be method-dependent).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Isonicotine MRM Transition: To be determined based on the specific instrument (e.g., Q1: m/z of protonated isonicotine -> Q3: m/z of a specific fragment ion).

    • This compound MRM Transition: To be determined (e.g., Q1: m/z of protonated this compound -> Q3: m/z of a specific fragment ion).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with This compound sample->spike spe Solid-Phase Extraction spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

matrix_effects cluster_no_is Without Internal Standard cluster_with_is With this compound A1 Analyte Signal ME1 Matrix Effect A1->ME1 Result1 Inaccurate Result ME1->Result1 A2 Analyte Signal ME2 Matrix Effect A2->ME2 IS This compound Signal IS->ME2 Ratio Analyte/IS Ratio ME2->Ratio Result2 Accurate Result Ratio->Result2

Caption: Impact of matrix effects on accuracy with and without an internal standard.

Technical Support Center: Isonicotine-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Isonicotine-d3 stock solutions?

A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at or below -20°C in a tightly sealed, amber vial to protect from light.[1] For volatile solutions, storing them frozen is generally recommended to prevent evaporation.[1] The vial should have minimal headspace to further reduce the risk of solvent evaporation.[2]

Q2: Which solvent should I use to prepare my this compound stock solution?

A2: The choice of solvent can impact the stability of the solution. For nicotine, which is structurally similar to isonicotine, solutions in methanol, ethanol, and dimethylformamide (DMF) are common. Nicotine has shown stability in acidic aqueous solutions but degrades in alkaline conditions.[3] Therefore, using a high-purity, anhydrous, aprotic solvent is generally a good practice. The selection should also be compatible with your analytical method (e.g., LC-MS friendly).

Q3: How can I tell if my this compound stock solution has degraded?

A3: Signs of degradation can include a change in the color of the solution (nicotine solutions may darken upon degradation), the appearance of precipitate, or a decrease in the expected concentration during analysis. Chromatographically, you may observe a decrease in the peak area of this compound, the emergence of new, unexpected peaks, or changes in peak shape. Regular verification of the stock solution concentration against a freshly prepared standard or a certified reference material is the most reliable method to detect degradation.

Q4: Can the deuterium label on this compound exchange with protons from the solvent?

A4: Deuterium labels can sometimes exchange with protons, especially if they are located on heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyl groups.[4][5] While the d3 label on the methyl group of isonicotine is generally stable, using a protic solvent (like water or methanol) could theoretically increase the risk of exchange over long periods or under certain pH conditions. Using aprotic solvents can minimize this risk.

Troubleshooting Guide

Issue 1: I am observing a gradual decrease in the peak area of my this compound internal standard over a series of runs.

  • Possible Cause: This could be due to the degradation of the stock solution. Factors such as exposure to light, elevated temperatures (even room temperature for extended periods), or reactive components in the solvent can contribute to degradation.[1]

  • Troubleshooting Steps:

    • Prepare a fresh dilution from your stock solution and compare the response.

    • If the issue persists, prepare a new stock solution from the neat material.

    • Review your storage and handling procedures. Ensure the solution is stored at the recommended temperature and protected from light.[1][2]

    • Consider performing a periodic stability check of your stock solution.

Issue 2: The retention time of my this compound is slightly different from the unlabeled isonicotine.

  • Possible Cause: It is a known phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6][7] This is due to the subtle differences in physicochemical properties caused by the deuterium labeling.

  • Troubleshooting Steps:

    • This is generally not an issue as long as the peak is properly identified and integrated.

    • Ensure your chromatography method has sufficient resolution to separate the internal standard from any interfering peaks.

    • If the shift is causing co-elution problems with other compounds, you may need to optimize your chromatographic method.

Issue 3: I am seeing high variability in my results when using an this compound internal standard.

  • Possible Cause: High variability can be caused by several factors, including inconsistent sample preparation, instrument instability, or issues with the internal standard itself. If the stock solution was frozen, some of the analyte may not have fully redissolved upon thawing.[1]

  • Troubleshooting Steps:

    • If you store your stock solution frozen, ensure you allow it to come to room temperature and then sonicate it for 10-15 minutes before use to ensure the analyte is completely in solution.[1]

    • Verify the precision of your pipetting and dilution steps.

    • Check for any impurities in the internal standard solution that might be interfering with the analysis.

    • Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range.

Data on Factors Influencing Stability (Based on Nicotine)

The following table summarizes the stability of nicotine under various conditions, which can be used as a general guide for this compound.

FactorConditionObservationReference
Temperature 60°C (Aqueous Solution)Slow degradation observed over 10 days.[3]
60°C (Pure Nicotine)~6.5% degradation after 5 days.[3]
25°C (Aqueous Solution)Stable.[3]
60°C (in Vaping Liquids)Generally stable (<5% degradation over 10 days).[8]
pH Acidic (pH < 7)Nicotine is more stable.[3][8]
Alkaline (pH > 7)Degradation is more rapid.[3][8]
Light Ambient Light (Aqueous Solution)Stable.[3]
UV RadiationSignificant degradation observed.[9]
Oxidation 3% H₂O₂ at 60°CFast degradation.[3]
0.03% - 0.3% H₂O₂ at Room TempDegradation observed within 24-72 hours.[3]

Experimental Protocols

Protocol: Periodic Stability Assessment of this compound Stock Solutions

This protocol outlines a general procedure to verify the stability of an this compound stock solution over time using LC-MS/MS.

  • Preparation of Initial Stock Solution (Time Zero):

    • Accurately weigh a known amount of neat this compound.

    • Dissolve it in a pre-determined volume of a suitable solvent (e.g., Methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber vials, seal them tightly, and store them at ≤ -20°C.

  • Time Zero Analysis:

    • Prepare a fresh set of calibration standards by diluting the newly prepared stock solution.

    • Prepare a set of quality control (QC) samples at low, medium, and high concentrations.

    • Analyze the calibration standards and QC samples using a validated LC-MS/MS method.

    • The results from this analysis will serve as the baseline (T=0) for the stability study.

  • Long-Term Stability Testing:

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve one of the stored aliquots.

    • Allow the aliquot to equilibrate to room temperature and sonicate for 10-15 minutes.

    • Prepare a fresh set of QC samples using the aged stock solution.

    • Analyze these QC samples along with a freshly prepared set of calibration standards (made from a new stock solution or a certified reference material).

    • Compare the concentrations of the QC samples prepared from the aged stock solution to their nominal concentrations. A deviation of ±15% is often considered acceptable, but this can vary depending on the specific application.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Instability start Inconsistent Results or Decreased Signal Observed check_prep Review Sample Preparation Procedures start->check_prep check_storage Verify Stock Solution Storage Conditions (Temp, Light, Seal) start->check_storage prep_fresh Prepare Fresh Dilution from Stock check_prep->prep_fresh check_storage->prep_fresh analyze Re-analyze Samples prep_fresh->analyze issue_resolved Issue Resolved analyze->issue_resolved Yes issue_persists Issue Persists analyze->issue_persists No prep_new_stock Prepare New Stock Solution from Neat Material issue_persists->prep_new_stock re_validate Re-validate Method with New Stock Solution prep_new_stock->re_validate re_validate->issue_resolved StabilityTestingWorkflow Workflow for Stock Solution Stability Assessment prep_stock Prepare & Aliquot Stock Solution (T=0) store_stock Store Aliquots at ≤ -20°C, Protected from Light prep_stock->store_stock analyze_t0 Analyze T=0 Sample (Establish Baseline) prep_stock->analyze_t0 time_point Retrieve Aliquot at Scheduled Time Point (e.g., 3 months) store_stock->time_point prep_qc Prepare QC Samples from Aged Stock time_point->prep_qc analyze_qc Analyze QC Samples Against Fresh Calibrators prep_qc->analyze_qc compare Compare Results to Baseline (T=0) analyze_qc->compare stable Solution is Stable compare->stable Within Acceptance Criteria unstable Solution is Unstable (Determine Expiry) compare->unstable Outside Acceptance Criteria

References

optimizing mass spectrometer settings for Isonicotine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the analysis of Isonicotine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: this compound, as a deuterated internal standard for isonicotine, will have a mass shift of +3 atomic mass units compared to its non-labeled counterpart, assuming the deuterium labels are on the methyl group. The expected precursor ion in positive electrospray ionization (ESI+) is the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. Based on the known fragmentation of nicotine and its isomers, the following mass transitions can be predicted for this compound.[1]

Q2: How should I optimize the collision energy (CE) and other compound-dependent parameters?

A2: Compound-dependent parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) should be optimized for this compound to achieve maximum sensitivity.[2] The most common method for this is direct infusion of a standard solution of this compound into the mass spectrometer. By monitoring the precursor and product ions in real-time, you can systematically adjust each parameter to find the optimal value that produces the highest intensity for the product ion.

Q3: What are some recommended starting parameters for a triple quadrupole mass spectrometer?

A3: While optimal settings are instrument-dependent, you can use the following as a starting point for your method development. These parameters are based on typical values used for the analysis of nicotine and its metabolites.[3][4]

Q4: What are potential sources of interference or high background noise in my analysis?

A4: High background noise or interfering peaks can arise from several sources. These include matrix components from the sample (e.g., salts, phospholipids), contaminants in the LC mobile phase or system, and carryover from previous injections.[2] To minimize these effects, ensure proper sample preparation, use high-purity solvents, and implement a robust column washing step between samples.

Data and Parameters

Table 1: Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
This compound166.2130.1Pyridinylmethylene ion
This compound166.287.1N-trideuteromethylpyrrolidinium ion
Nicotine (for comparison)163.2130.1Pyridinylmethylene ion[1][3]
Nicotine (for comparison)163.284.1N-methylpyrrolidinium ion

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution. These transitions should be experimentally confirmed.

Table 2: Typical Starting MS Source and Gas Parameters
ParameterTypical Value
Ionization ModeESI Positive
IonSpray Voltage4500 - 5500 V[4]
Temperature400 - 550 °C[4]
Curtain Gas (CUR)20 - 30 psi[3][4]
Collision Gas (CAD)Medium/4 - 8 psi[3]
Nebulizer Gas (Gas 1)45 - 60 psi[3][4]
Turbo Gas (Gas 2)50 - 60 psi[3][4]
Dwell Time100 - 200 ms[3][4]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
  • Prepare a standard solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Select the precursor ion: In the instrument software, set the first quadrupole (Q1) to select for the [M+H]⁺ of this compound (m/z 166.2).

  • Perform a product ion scan: Scan the third quadrupole (Q3) to identify the major fragment ions. The most intense and stable fragments should be selected as product ions for MRM analysis.

  • Optimize Collision Energy (CE): For each selected MRM transition, ramp the collision energy across a range (e.g., 10-50 V) and record the product ion intensity. The CE value that yields the maximum intensity should be used.

  • Optimize other parameters: Similarly, optimize other compound-dependent parameters like Declustering Potential (DP) and Collision Cell Exit Potential (CXP) to maximize the signal.[2]

Protocol 2: Basic LC-MS/MS Method Setup
  • LC Column: A C18 or Biphenyl column is often suitable for the analysis of nicotine and its isomers.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase it to elute the analyte. A typical gradient might run from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Method: Set up the optimized MRM transitions for this compound in the mass spectrometer method.

Troubleshooting Guides

Issue 1: No or Low Signal for this compound

NoSignalTroubleshooting cluster_ms Mass Spectrometer Issues cluster_lc LC System / Method Issues cluster_sample Sample Issues start No or Low Signal for this compound check_infusion Infuse standard directly. Is signal observed? start->check_infusion check_ms_settings Verify MS settings: - Correct m/z for precursor/product ions - Ion source parameters (voltage, temp) - Gas flows check_infusion->check_ms_settings No check_lc_method Review LC method: - Is the analyte eluting? - Check gradient, mobile phase pH check_infusion->check_lc_method Yes check_instrument_performance Check instrument performance: - Run system suitability test - Check for leaks or blockages check_ms_settings->check_instrument_performance check_column Check column integrity: - High backpressure? - Column lifetime exceeded? check_lc_method->check_column check_sample_prep Review sample preparation: - Correct dilution? - Analyte degradation? check_lc_method->check_sample_prep check_matrix_effects Investigate matrix effects: - Post-column infusion experiment - Dilute sample further check_sample_prep->check_matrix_effects

Caption: Troubleshooting decision tree for no or low signal.

Issue 2: Poor Peak Shape (Tailing, Splitting)

PeakShapeTroubleshooting start Poor Peak Shape cause1 Column Overload start->cause1 cause2 Secondary Interactions start->cause2 cause3 Column Degradation start->cause3 cause4 Extra-column Dead Volume start->cause4 solution1 Dilute sample or reduce injection volume. cause1->solution1 solution2 Modify mobile phase: - Adjust pH - Change organic solvent cause2->solution2 solution3 Flush column or replace with a new one. cause3->solution3 solution4 Check fittings and tubing for leaks or improper connections. cause4->solution4

Caption: Common causes and solutions for poor peak shape.

Workflow for MS Parameter Optimization

MS_Optimization_Workflow cluster_workflow Optimization Workflow prep 1. Prepare & Infuse Standard Solution q1_scan 2. Identify Precursor Ion [M+H]+ in Q1 Scan prep->q1_scan product_scan 3. Perform Product Ion Scan to find major fragments q1_scan->product_scan mrm_setup 4. Select 2-3 transitions for MRM method product_scan->mrm_setup optimize_ce 5. Optimize Collision Energy (CE) for each transition mrm_setup->optimize_ce optimize_dp_cxp 6. Optimize DP & CXP optimize_ce->optimize_dp_cxp final_method 7. Finalized MRM Method optimize_dp_cxp->final_method

References

Technical Support Center: Isonicotine-d3 Recovery Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of isonicotine-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical studies?

This compound is a deuterated analog of isonicotine, an isomer of nicotine. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is commonly used as an internal standard (IS). Its chemical and physical properties are very similar to the non-deuterated analyte (isonicotine), but it has a different mass due to the presence of deuterium atoms. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

Q2: What are the key physicochemical properties of isonicotine that influence its extraction?

While specific experimental data for isonicotine is limited, we can infer its properties from the closely related compound, isonicotinic acid.

PropertyValue (Isonicotinic Acid)Implication for Extraction
pKa ~4.96This indicates that isonicotine is a weak base. At a pH below its pKa, it will be predominantly in its protonated, more polar, and water-soluble form. At a pH above its pKa, it will be in its neutral, less polar, and more organic-soluble form. This is a critical parameter for optimizing both solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
logP ~0.28 (Predicted)The low logP value suggests that isonicotine is relatively hydrophilic. This will influence the choice of solvents for LLE and the type of sorbent for SPE.

Q3: What are the common causes of low this compound recovery?

Low recovery of this compound can stem from several factors during the extraction process:

  • Suboptimal pH: The pH of the sample and the extraction solvents plays a crucial role in the ionization state of this compound, affecting its retention on SPE sorbents and its partitioning in LLE.

  • Inappropriate Solvent Selection: The choice of solvents for conditioning, washing, and elution in SPE, or the extraction solvent in LLE, is critical for efficient recovery.

  • Poor Method Optimization: Insufficient optimization of parameters like sample loading volume, flow rate, and elution solvent volume can lead to analyte loss.

  • Analyte Instability: Although nicotine and related compounds are generally stable, degradation can occur under harsh pH or high-temperature conditions.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE can occur at different stages of the process. The following guide will help you identify and address the issue.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low this compound Recovery check_fractions Analyze all fractions: - Flow-through - Wash - Eluate start->check_fractions analyte_in_flowthrough Analyte in Flow-through/Wash check_fractions->analyte_in_flowthrough Analyte Found analyte_retained Analyte Retained on Column check_fractions->analyte_retained Analyte in Eluate but Low no_analyte No Analyte Detected check_fractions->no_analyte Analyte Absent optimize_loading Optimize Loading/Washing: - Adjust sample pH > pKa (~4.96) - Decrease solvent strength of loading/wash solution - Decrease flow rate analyte_in_flowthrough->optimize_loading optimize_elution Optimize Elution: - Decrease elution solvent pH < pKa (~4.96) - Increase elution solvent strength - Increase elution volume - Use multiple smaller elution steps analyte_retained->optimize_elution check_stability Investigate Analyte Stability: - Check for degradation during sample storage and processing - Avoid extreme pH and high temperatures no_analyte->check_stability

Caption: A flowchart to systematically troubleshoot low this compound recovery in SPE.

Quantitative Troubleshooting for SPE:

IssuePotential CauseRecommended ActionExpected Improvement
Analyte in flow-through Sample pH too low (this compound is protonated and too polar to be retained on a non-polar sorbent).Increase sample pH to > 6 (at least 2 pH units above the pKa).Significant increase in retention and recovery.
Loading solution is too strong.Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent).Improved retention on the sorbent.
Analyte in wash solution Wash solvent is too strong.Decrease the organic content of the wash solvent.Reduced analyte loss during the wash step.
Low recovery in eluate Elution solvent is too weak.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).Improved elution and higher recovery.
Elution solvent pH is too high.Decrease the pH of the elution solvent to < 3 (at least 2 pH units below the pKa) to protonate the this compound and facilitate elution from non-polar sorbents.Enhanced elution from the sorbent.
Insufficient elution volume.Increase the volume of the elution solvent or use multiple, smaller volume elution steps.More complete elution of the analyte.
Liquid-Liquid Extraction (LLE) Troubleshooting

Low recovery in LLE is often related to incorrect pH or solvent choice.

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting start Low this compound Recovery check_phases Analyze both aqueous and organic phases start->check_phases analyte_in_aqueous Analyte remains in aqueous phase check_phases->analyte_in_aqueous Analyte Found low_recovery_overall Low recovery in both phases check_phases->low_recovery_overall Analyte Low/Absent optimize_extraction Optimize Extraction Conditions: - Increase pH of aqueous phase > pKa (~4.96) - Select a more polar organic solvent (e.g., ethyl acetate, dichloromethane) - Increase solvent-to-sample ratio - Increase mixing time/intensity analyte_in_aqueous->optimize_extraction check_stability_emulsion Investigate: - Analyte stability (degradation) - Emulsion formation - Adsorption to glassware low_recovery_overall->check_stability_emulsion

Caption: A flowchart for diagnosing and resolving low this compound recovery in LLE.

Quantitative Troubleshooting for LLE:

IssuePotential CauseRecommended ActionExpected Improvement
Analyte remains in aqueous phase pH of the aqueous phase is too low.Adjust the pH of the aqueous sample to > 6 to ensure this compound is in its neutral, more organic-soluble form.Increased partitioning into the organic phase and higher recovery.
Extraction solvent is too non-polar.Given the predicted low logP, use a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane.Improved solvation of this compound in the organic phase.
Low recovery in both phases Emulsion formation at the interface.Add salt ("salting out") to the aqueous phase or centrifuge at a higher speed to break the emulsion.Better phase separation and improved recovery.
Analyte degradation.Ensure that the sample is not exposed to extreme pH or high temperatures for extended periods.Minimized loss of analyte due to degradation.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is adapted from established methods for nicotine and its metabolites and should be optimized for your specific application.

1. Sample Pre-treatment:

  • To 1 mL of plasma, add 50 µL of this compound internal standard solution.

  • Add 1 mL of a mild protein precipitating agent (e.g., 1% formic acid in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Adjust the pH of the supernatant to > 6.0 with a suitable buffer or dilute ammonium hydroxide.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge.

  • Condition the cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water adjusted to the same pH as the pre-treated sample.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Use a slow and consistent flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.

5. Elution:

  • Elute the this compound with 1 mL of a strong elution solvent. A common choice is 5% ammonium hydroxide in methanol. The basic modifier will neutralize the charge on the analyte, and the strong organic solvent will disrupt non-polar interactions, leading to efficient elution.

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Experimental Workflow for SPE

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect & Adjust pH centrifuge->supernatant condition Condition Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness reconstitute Reconstitute evaporate->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: A step-by-step workflow for the solid-phase extraction of this compound.

Technical Support Center: Isonicotine-d3 Signal Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isonicotine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve signal variability issues encountered during experiments using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) analog of isonicotine. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]

Q2: What are the acceptable limits for this compound signal variability?

According to regulatory guidelines from bodies like the FDA and EMA, the coefficient of variation (CV) for the internal standard response should generally not exceed 15% in accepted analytical runs.[3][4][5] However, this can be method-dependent. Consistent and low variability is the primary goal.

Q3: Can the concentration of my target analyte affect the this compound signal?

Yes, at high concentrations, the target analyte can compete with the internal standard for ionization in the mass spectrometer's source, leading to a phenomenon known as ion suppression. This can cause a decrease in the this compound signal.

Q4: Is it possible for the deuterium atoms on this compound to exchange with hydrogen atoms from the solvent or matrix?

While less common under optimized conditions, hydrogen-deuterium exchange can occur, particularly with certain mobile phases or at elevated ion source temperatures. This can lead to a shift in the mass-to-charge ratio and affect the signal intensity.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting this compound Peak Areas Across a Run

This is one of the most common issues and can often be attributed to matrix effects, instrumental instability, or problems with sample preparation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound signal variability.

Quantitative Data Summary

The following table presents typical performance data for a validated LC-MS/MS method using a deuterated internal standard like this compound. These values can be used as a benchmark for your own experiments.

ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (500 ng/mL)Acceptance Criteria
Intra-Assay Precision (%CV) 4.5%3.2%2.8%≤ 15%
Inter-Assay Precision (%CV) 6.8%5.1%4.3%≤ 15%
Accuracy (% Bias) +3.5%-1.8%+2.1%± 15%
This compound Area %CV (n=20) 7.2%6.5%5.9%≤ 15%
Matrix Factor 0.920.950.910.85 - 1.15
IS-Normalized Matrix Factor %CV 8.5%7.1%6.4%≤ 15%

Data is illustrative and based on typical performance of deuterated internal standards in bioanalytical methods.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To determine if components of the sample matrix are suppressing or enhancing the this compound signal.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a concentration used in the assay.

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted as per the analytical method. The extracted blank matrix is then spiked with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix from the same six sources is spiked with this compound before the extraction process.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): (Peak area of Set B) / (Mean peak area of Set A)

    • Recovery (RE): (Peak area of Set C) / (Mean peak area of Set B)

    • Process Efficiency (PE): (Peak area of Set C) / (Mean peak area of Set A)

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of this compound)

Interpretation: An MF value significantly different from 1 indicates ion suppression or enhancement. The CV of the IS-Normalized Matrix Factor across the different matrix sources should be ≤ 15%.

Protocol 2: Ion Source Parameter Optimization

Objective: To optimize ion source parameters for a stable and robust this compound signal.

Methodology:

  • Prepare a standard solution of this compound in the mobile phase.

  • Infuse the solution directly into the mass spectrometer at the flow rate of your LC method.

  • Systematically vary the following parameters one at a time, while monitoring the this compound signal intensity and stability (RSD):

    • Capillary/Spray Voltage: Adjust in small increments to find the voltage that provides the highest and most stable signal.

    • Gas Temperatures (Desolvation and Source): Increase temperature to improve desolvation, but avoid excessive temperatures that could cause degradation.

    • Nebulizer and Auxiliary Gas Flow Rates: Optimize for efficient nebulization and desolvation.

  • Evaluate parameter interactions by performing a design of experiments (DOE) if available.

  • Confirm optimized parameters with on-column injections.

Logical Diagram for Ion Source Optimization:

Ion_Source_Optimization start Begin Ion Source Optimization infuse_is Infuse this compound Solution start->infuse_is optimize_voltage Optimize Spray Voltage infuse_is->optimize_voltage evaluate Evaluate Signal Intensity and Stability (RSD) optimize_voltage->evaluate optimize_temp Optimize Gas Temperatures optimize_temp->evaluate optimize_gas Optimize Gas Flow Rates optimize_gas->evaluate evaluate->optimize_temp Iterate evaluate->optimize_gas Iterate end Finalize Optimized Parameters evaluate->end Optimal Signal Achieved

Caption: A logical flow for optimizing ion source parameters.

Protocol 3: this compound Stability Assessment

Objective: To evaluate the stability of this compound under various storage and handling conditions.

Methodology:

  • Prepare QC samples at low and high concentrations in the relevant biological matrix.

  • Expose the samples to different conditions:

    • Freeze-Thaw Stability: Analyze samples after three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the sample preparation time (e.g., 4, 8, 24 hours) before analysis.

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) and analyze at various time points (e.g., 1, 3, 6 months).

    • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period (e.g., 24, 48 hours).

  • Analysis and Interpretation: Compare the mean concentrations of the stability samples to those of freshly prepared samples. The deviation should be within ±15%.

References

Validation & Comparative

A Guide to Isonicotine-d3 Bioanalytical Method Validation Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for isonicotine-d3, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines, particularly the ICH M10 Bioanalytical Method Validation guidance.[1][2][3] The content herein is intended to serve as a practical comparison and procedural reference for researchers and scientists engaged in drug development and bioanalysis.

The validation of a bioanalytical method is crucial to ensure the reliability and accuracy of quantitative data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies.[1][4] This guide will detail the key validation parameters, present a sample experimental protocol, and provide a comparative data summary for a hypothetical validated LC-MS/MS method for isonicotine, using this compound as an internal standard (IS).

Core Principles of Bioanalytical Method Validation

According to FDA guidelines, a full bioanalytical method validation should be performed for new methods and is essential for regulatory submissions.[1] The key parameters to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements, respectively.[6]

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Recovery: The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method in accordance with FDA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (e.g., SPE, LLE, PPT) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Calibration Curve & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V6 V7 Dilution Integrity V6->V7 A1 Study Sample Analysis V7->A1 Validated Method A2 Incurred Sample Reanalysis A1->A2

Caption: Bioanalytical Method Validation Workflow.

Comparison of a Representative Isonicotine LC-MS/MS Method with an Alternative

For the purpose of this guide, we will outline a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of isonicotine in human plasma, using this compound as the internal standard. This method is compared with a hypothetical alternative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to highlight the advantages of the LC-MS/MS approach.

Table 1: Comparison of Method Performance Characteristics
ParameterRepresentative LC-MS/MS Method (Isonicotine)Alternative HPLC-UV Method
Analyte IsonicotineIsonicotine
Internal Standard This compoundNicotinamide
Matrix Human PlasmaHuman Plasma
Instrumentation Triple Quadrupole Mass SpectrometerUV-Vis Detector
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL1000 ng/mL
Linearity (r²) > 0.995> 0.990
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) ± 10%± 15%
Mean Recovery ~85%~70%
Sample Volume 50 µL200 µL
Run Time 5 minutes15 minutes

Note: The data presented for the representative LC-MS/MS method is synthetically generated based on typical performance characteristics of similar validated assays for analogous compounds. The data for the alternative HPLC-UV method is for comparative purposes.

Detailed Experimental Protocols

The following protocols are for the representative LC-MS/MS method for the determination of isonicotine in human plasma.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 10 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isonicotine: Q1 163.1 -> Q3 106.1

    • This compound: Q1 166.1 -> Q3 109.1

Validation Procedures and Acceptance Criteria

The following table summarizes the validation experiments and their corresponding acceptance criteria as per FDA guidelines.

Table 2: Summary of Validation Experiments and Acceptance Criteria
Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of at least six different blank matrix lots.No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Calibration Curve A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QCs at LLOQ, Low, Medium, and High concentrations in at least three separate runs.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Matrix Effect Analyze analyte and IS in post-extraction spiked blank matrix from at least six different lots.The CV of the matrix factor should be ≤ 15%.
Recovery Compare the response of pre-extraction spiked samples to post-extraction spiked samples at three concentrations (Low, Medium, High).Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions: freeze-thaw (at least 3 cycles), bench-top (room temperature), and long-term storage.Mean concentration at each level should be within ±15% of the nominal concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the bioanalytical method validation process, leading to the final analysis of study samples.

Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Method Optimization Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Stability Stability Accuracy->Stability Precision->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Method Validated

Caption: Logical Flow of Method Validation.

This guide provides a foundational understanding of the processes and requirements for validating a bioanalytical method for this compound in line with FDA expectations. For specific applications, it is imperative to refer to the latest official FDA and ICH guidelines.

References

A Head-to-Head Battle of Internal Standards: Isonicotine-d3 vs. Nicotine-d4 in Nicotine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable analytical results. This guide provides an objective comparison of two potential internal standards: the widely used stable isotope-labeled Nicotine-d4 and the structural isomer Isonicotine-d3. This comparison is supported by experimental data for Nicotine-d4 and a theoretical evaluation of this compound based on the principles of analytical chemistry, addressing the current lack of direct comparative studies.

At a Glance: Physicochemical Properties

A fundamental step in selecting an internal standard is understanding its physical and chemical characteristics relative to the analyte. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis.

PropertyNicotine (Analyte)Nicotine-d4 (Internal Standard)Isonicotine (Isomer)This compound (Internal Standard)
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₀D₄N₂C₁₀H₁₄N₂C₁₀H₁₁D₃N₂
Molecular Weight 162.23 g/mol 166.26 g/mol 162.23 g/mol 165.25 g/mol
Structure 3-(1-methyl-2-pyrrolidinyl)pyridine3-(1-methyl-d3-2-pyrrolidinyl)pyridine-2,4,5,6-d42-(1-methyl-2-pyrrolidinyl)pyridine2-(1-methyl-d3-2-pyrrolidinyl)pyridine
Type AnalyteStable Isotope-LabeledStructural IsomerStable Isotope-Labeled Structural Isomer

Performance in Analytical Applications: A Data-Driven Comparison

The performance of an internal standard is evaluated based on its ability to compensate for variations in sample extraction, injection volume, and instrument response. While extensive data exists for Nicotine-d4, the evaluation of this compound is based on theoretical expectations for a structural isomer internal standard.

Nicotine-d4: The Established Standard

Nicotine-d4 is a stable isotope-labeled internal standard, meaning it is chemically identical to nicotine but with four hydrogen atoms replaced by deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, while its chemical and physical properties remain nearly identical to the analyte. This similarity is the key to its effectiveness.

Key Performance Characteristics of Nicotine-d4:

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[1](--INVALID-LINK--)
Precision (%RSD) < 15%[1](--INVALID-LINK--)
Accuracy (%Recovery) 85-115%[1](--INVALID-LINK--)
Matrix Effect Effectively compensates for ion suppression/enhancement[1](--INVALID-LINK--)
This compound: A Theoretical Contender

Isonicotine is a structural isomer of nicotine, with the pyrrolidinyl group attached to the 2-position of the pyridine ring instead of the 3-position. As an internal standard, this compound would be a deuterated version of this isomer. The use of a structural isomer as an internal standard is a valid approach, with its own set of advantages and disadvantages.

Theoretical Advantages of this compound:

  • Similar Physicochemical Properties: As an isomer, isonicotine is expected to have similar polarity, solubility, and extraction recovery to nicotine.

  • Co-elution Potential: With similar chromatographic properties, it may co-elute with nicotine, which can be advantageous in some analytical methods for correcting retention time shifts.

Potential Disadvantages and Unknowns:

  • Different Ionization Efficiency: Structural differences can lead to variations in ionization efficiency in the mass spectrometer source compared to the analyte. This can impact the accuracy of quantification if not properly validated.

  • Different Fragmentation Pattern: The fragmentation pattern in the mass spectrometer will differ from nicotine, requiring separate optimization of MS/MS transitions.

  • Lack of Commercial Availability and Data: Currently, this compound is not as readily available as Nicotine-d4, and there is a lack of published data on its performance as an internal standard.

  • Potential for Biological Activity: The pharmacological and toxicological profile of isonicotine is not well-characterized. An ideal internal standard should be biologically inert to avoid interfering with the system being studied.

Experimental Protocols: A Practical Guide

A detailed experimental protocol provides the necessary framework for reproducing analytical results. Below is a typical protocol for the analysis of nicotine using Nicotine-d4 as an internal standard, followed by a proposed workflow for the validation of this compound.

LC-MS/MS Method for Nicotine Quantification using Nicotine-d4

This protocol is a representative example for the analysis of nicotine in biological matrices.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 10 µL of Nicotine-d4 internal standard solution (1 µg/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicotine: 163.1 -> 132.1 (Quantifier), 163.1 -> 84.1 (Qualifier).

    • Nicotine-d4: 167.1 -> 136.1 (Quantifier).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Nicotine-d4 IS (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge dry Evaporate to Dryness centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Figure 1. Experimental workflow for nicotine quantification using Nicotine-d4.
Proposed Workflow for Validation of this compound

Before this compound can be confidently used as an internal standard, a thorough validation is necessary.

G cluster_dev Method Development cluster_val Method Validation cluster_comp Comparative Analysis opt_lc Optimize LC Separation (Nicotine & Isonicotine) opt_ms Optimize MS/MS Transitions (this compound) opt_lc->opt_ms linearity Linearity & Range opt_ms->linearity accuracy Accuracy & Precision linearity->accuracy matrix Matrix Effect Evaluation accuracy->matrix stability Stability Assessment matrix->stability compare Compare results with Nicotine-d4 method stability->compare

Figure 2. Logical workflow for the validation of this compound.

Understanding the Fragmentation: A Mass Spectrometry Perspective

The fragmentation of the parent ion into product ions in the mass spectrometer is a critical step for selective and sensitive quantification in MRM mode.

  • Nicotine and Nicotine-d4: The primary fragmentation of nicotine involves the cleavage of the bond between the pyridine and pyrrolidine rings, leading to the characteristic product ion at m/z 132.1. Another significant fragment corresponds to the protonated pyridine ring at m/z 84.1. For Nicotine-d4, the deuterated pyrrolidine ring fragment results in a product ion at m/z 136.1.

Biological Interactions: The Signaling Pathway

Nicotine's primary mechanism of action is through its binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[2] This interaction leads to the release of various neurotransmitters, including dopamine, which is central to nicotine's addictive properties.[3]

G nicotine Nicotine nachr Nicotinic Acetylcholine Receptor (nAChR) nicotine->nachr channel Ion Channel Opening (Na+, Ca2+ influx) nachr->channel depolarization Neuronal Depolarization channel->depolarization neurotransmitter Neurotransmitter Release (e.g., Dopamine) depolarization->neurotransmitter addiction Addiction & Reward Pathway neurotransmitter->addiction

Figure 3. Simplified signaling pathway of nicotine at the nAChR.

The interaction of isonicotine with nAChRs is not well-documented. As a structural isomer, it is possible that it could have some affinity for these receptors, but its potency and downstream effects are unknown. For use as an internal standard, particularly in in-vivo studies, it is crucial that the standard does not have its own pharmacological effects that could interfere with the biological system under investigation.

Conclusion and Recommendations: Making an Informed Choice

The selection of an internal standard is a critical decision in quantitative analysis. This guide has provided a comparison of the well-established Nicotine-d4 and the theoretical alternative, this compound.

FeatureNicotine-d4This compound
Type Stable Isotope-LabeledStructural Isomer (Deuterated)
Analyte Mimicry Excellent (chemically identical)Good (similar physicochemical properties)
Co-elution YesLikely
Ionization Efficiency Nearly identical to analytePotentially different
Fragmentation Predictable and well-characterizedDifferent from analyte, requires optimization
Commercial Availability Readily availableLimited
Validation Data ExtensiveLacking
Biological Activity None (due to isotopic labeling)Unknown

Recommendation:

For routine and validated quantitative analysis of nicotine, Nicotine-d4 is the superior and recommended internal standard. Its chemical identity with the analyte ensures the most accurate compensation for analytical variability.

This compound represents a potential alternative that could be explored in situations where Nicotine-d4 is not available or for specific research applications where a structural isomer may offer advantages. However, its use would necessitate a comprehensive method development and validation process to establish its performance characteristics and ensure the accuracy of the analytical results. Researchers considering this compound should be prepared to invest significant effort in this validation process.

References

Isonicotine-d3 in Proficiency Testing: A Comparative Guide for Toxicology Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of toxicological analysis, particularly for monitoring tobacco exposure, the accuracy and reliability of analytical methods are paramount. Proficiency testing (PT) serves as a cornerstone of quality assurance in toxicology laboratories, ensuring that results are consistent and comparable across different facilities. The choice of an appropriate internal standard is critical in chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of Isonicotine-d3 as an internal standard for the analysis of nicotine and its metabolites in proficiency testing schemes, evaluating its performance against other commonly used deuterated analogs.

The Role of Internal Standards in Nicotine Metabolite Analysis

The quantitative analysis of nicotine and its primary metabolites, such as cotinine and trans-3'-hydroxycotinine, in biological matrices is essential for assessing tobacco use, exposure to secondhand smoke, and in the development of smoking cessation therapies. Isotopically labeled internal standards are the gold standard in LC-MS/MS-based bioanalysis due to their similar chemical and physical properties to the target analyte, yet distinct mass-to-charge ratios. This allows for effective compensation for matrix effects and variations during sample processing, leading to enhanced accuracy and precision.

Commonly used deuterated internal standards for nicotine and its metabolites include Nicotine-d3, Nicotine-d4, and Cotinine-d3. This compound, a deuterated isomer of nicotine, presents another potential option for this application.

Performance Comparison of Deuterated Internal Standards

While direct comparative studies focusing exclusively on this compound for proficiency testing are limited in the readily available scientific literature, we can infer its potential performance by examining validation data from studies utilizing other deuterated nicotine analogs. The key performance indicators for an internal standard are its ability to ensure the method's accuracy, precision, and linearity for the target analyte.

The following table summarizes typical performance data for LC-MS/MS methods for nicotine and cotinine analysis using different deuterated internal standards, as reported in various studies. This data provides a benchmark against which the performance of this compound can be evaluated.

AnalyteInternal StandardMatrixLinearity (r²)Accuracy (% Bias)Precision (% RSD)Reference
NicotineNicotine-d4Urine>0.99-6.61% to 5.73%<10%[1]
CotinineCotinine-d3Urine>0.99-6.96% to 7.26%<10%[1]
NicotineNicotine-d3Serum>0.99-5.0% to 5.0%<15%[2]
CotinineCotinine-d3Serum>0.99-5.0% to 5.0%<15%[2]

Note: The performance of this compound is expected to be comparable to these standards due to its structural similarity and isotopic labeling. However, empirical validation is necessary to confirm its suitability for specific laboratory protocols.

Experimental Protocols

A robust analytical method is crucial for reliable results in proficiency testing. Below is a generalized experimental protocol for the analysis of nicotine and its metabolites in urine using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

  • Hydrolysis (for total metabolites): For the determination of total nicotine and metabolites (including glucuronidated forms), add β-glucuronidase enzyme and incubate at 37°C for at least 16 hours.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through the column.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include water followed by a low percentage of organic solvent.

  • Elution: Elute the analytes and the internal standard from the cartridge using a suitable elution solvent, often a mixture of an organic solvent and a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of nicotine and its polar metabolites.

    • Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is the standard mode for nicotine and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for nicotine, its metabolites, and this compound need to be optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.1132.1
Cotinine177.180.1
trans-3'-hydroxycotinine193.180.1
This compound 166.1 135.1

(Note: These are example transitions and should be optimized for the specific instrument and source conditions.)

Visualizing Workflows and Pathways

Proficiency Testing Workflow

The following diagram illustrates a typical workflow for a laboratory participating in a toxicology proficiency testing program for nicotine and its metabolites.

ProficiencyTestingWorkflow cluster_PT_Provider Proficiency Testing Provider cluster_Toxicology_Lab Toxicology Laboratory PT_Sample_Prep Sample Preparation (Spiking with Analytes) PT_Sample_Dist Sample Distribution PT_Sample_Prep->PT_Sample_Dist Sample_Receipt Sample Receipt PT_Sample_Dist->Sample_Receipt Internal_Standard Addition of This compound Sample_Receipt->Internal_Standard Sample_Processing Sample Processing (e.g., SPE) Internal_Standard->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting Result_Reporting->PT_Sample_Prep Performance Evaluation

Proficiency testing workflow.
Major Metabolic Pathways of Nicotine

Understanding the metabolic fate of nicotine is crucial for interpreting analytical results. The diagram below outlines the primary metabolic pathways of nicotine in humans. While the specific metabolism of isonicotine is not as extensively studied, it is expected to undergo similar enzymatic transformations.

NicotineMetabolism cluster_Glucuronidation Glucuronidation (UGTs) Nicotine Nicotine Nicotine_Imine Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_Imine CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine CYP-mediated N-demethylation Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nicotine_Gluc Nicotine Glucuronide Nicotine->Nicotine_Gluc Cotinine Cotinine Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Cotinine_Gluc Cotinine Glucuronide Cotinine->Cotinine_Gluc Nicotine_Imine->Cotinine Aldehyde oxidase Hydroxycotinine_Gluc Hydroxycotinine Glucuronide Hydroxycotinine->Hydroxycotinine_Gluc

References

Isonicotine-d3 for Regulated Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isonicotine-d3 for use as an internal standard in the regulated bioanalysis of nicotine, juxtaposed with the widely utilized alternative, Nicotine-d4. The information presented is collated from publicly available validation data and established bioanalytical method validation guidelines.

Comparative Performance Data

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. An ideal IS co-elutes with the analyte, experiences similar matrix effects, and does not interfere with analyte detection. Deuterated analogs of the analyte are considered the gold standard. Here, we compare the performance of this compound with the more commonly used Nicotine-d4.

While extensive public data on the validation of this compound specifically for nicotine quantification is limited, it has been used as an internal standard for nicotine metabolites.[1][2] For the purpose of this guide, we will present data for Nicotine-d4 as the established standard and include available data on a closely related deuterated nicotine analog (Nicotine-d3) to infer the expected performance of this compound. One study utilized Nicotine-d3 as a surrogate analyte to assess recovery and precision, with Nicotine-d4 as the internal standard for quantification.[3][4]

Validation Parameter This compound (Inferred Performance) Nicotine-d4 (Established Performance) Regulatory Acceptance Criteria (FDA/ICH M10)
Linearity (r²) >0.99>0.999[3]≥0.99
Lower Limit of Quantification (LLOQ) Analyte and matrix dependent0.20 ng/mL (in human plasma)[5]Clearly defined and reproducible
Accuracy (% Bias) Within ±15%Within ±15% of nominal concentration[5]Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) <15%<15%[5]≤15% (≤20% at LLOQ)
Matrix Effect To be assessed; expected to be minimalNo significant matrix effect observed[3]IS-normalized matrix factor should be close to 1 with a CV ≤15%
Recovery Consistent and reproducibleConsistent and reproducibleNot a required parameter if accuracy and precision are met
Stability To be establishedStable under tested conditions (e.g., freeze-thaw, benchtop)Within ±15% of nominal concentration

Experimental Protocols

Below are representative experimental protocols for the validation of a bioanalytical method for nicotine in human plasma using a deuterated internal standard, such as this compound or Nicotine-d4, by LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw human plasma samples and internal standard (IS) stock solutions at room temperature.

  • Spike a 200 µL aliquot of human plasma with the IS (e.g., Nicotine-d4) to a final concentration of 10 ng/mL. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of nicotine standard solution.

  • Vortex mix for 10 seconds.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: Agilent 1200 Series or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Nicotine: To be optimized (e.g., Q1: 163.1 m/z, Q3: 132.1 m/z)

    • This compound: To be optimized

    • Nicotine-d4: To be optimized (e.g., Q1: 167.1 m/z, Q3: 134.1 m/z)

Method Validation Parameters

The method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][7][8] This includes assessing:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between detector response and concentration.

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate occasions (inter-day and intra-day).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Aliquot (200 µL) spike_is Spike with Internal Standard (this compound or Nicotine-d4) plasma->spike_is spike_cal Spike with Nicotine Standard (for CAL/QC) spike_is->spike_cal vortex1 Vortex Mix spike_cal->vortex1 load_spe Load onto SPE Cartridge vortex1->load_spe wash_spe Wash SPE Cartridge load_spe->wash_spe elute_spe Elute Analyte and IS wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for nicotine bioanalysis.

G cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis dev Develop Assay (LC & MS Parameters) selectivity Selectivity & Specificity dev->selectivity linearity Linearity & Range dev->linearity accuracy Accuracy & Precision dev->accuracy matrix Matrix Effect dev->matrix stability Stability dev->stability analysis Analyze Study Samples selectivity->analysis linearity->analysis accuracy->analysis matrix->analysis stability->analysis

Caption: Logical flow of bioanalytical method validation.

References

Assessing Linearity and Range in Nicotine Bioanalysis: A Comparative Guide to Isonicotine-d3 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of nicotine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comparative assessment of the linearity and dynamic range of analytical methods for nicotine quantification using a deuterated internal standard, Isonicotine-d3 (and its close analogs like Nicotine-d3 and -d4), versus a non-deuterated alternative. The selection of a suitable internal standard is a critical step in method development, directly impacting the robustness and validity of pharmacokinetic and toxicokinetic studies.

Executive Summary

Deuterated internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, nicotine, leading to similar behavior during sample preparation and chromatographic separation. This minimizes variability and enhances the accuracy of quantification. Non-deuterated internal standards, while cost-effective, may exhibit different extraction efficiencies and chromatographic behaviors, potentially impacting the linearity and dynamic range of the assay. This guide presents experimental data to illustrate these differences and provides detailed protocols for assessing the linearity and range of a nicotine quantification method.

Data Presentation: Linearity and Range Comparison

The following tables summarize the performance characteristics of LC-MS/MS methods for nicotine quantification in human plasma/serum using either a deuterated or a non-deuterated internal standard. The data is compiled from various studies to provide a comparative overview.

Table 1: Nicotine Quantification with Deuterated Internal Standard (e.g., Nicotine-d3, Nicotine-d4)

ParameterResultReference
Linear Range0.50 - 35.0 ng/mL[1][2]
2.0 - 200 ng/mL[3]
0.5 - 100 µg/L (0.5 - 100 ng/mL)[4]
0.03 - 6.0 ng/mL (for d2-nicotine)[5]
Correlation Coefficient (r²)> 0.995[1][2]
> 0.9989[3]
> 0.993[4]

Table 2: Nicotine Quantification with Non-Deuterated Internal Standard (e.g., Diphenylamine)

ParameterResultReference
Linear Range1 - 5000 ng/mL[6]
Correlation Coefficient (r²)0.9981 - 0.9999[6]

Note: Direct head-to-head comparative studies are limited. The data presented is from separate studies and should be interpreted with consideration of potential variations in instrumentation and methodologies. However, the trend suggests that while both types of internal standards can achieve excellent linearity, the reported linear range can vary significantly. The wider range reported with the non-deuterated standard in this instance may be attributable to the specific analytical method and the higher concentrations of nicotine typically found in the studied matrix (whole blood). Methods using deuterated standards often focus on lower concentration ranges relevant for pharmacokinetic studies in plasma or serum.[1][2][3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the linearity and range of a nicotine quantification assay.

Experiment 1: Calibration Curve and Linearity Assessment

Objective: To establish the relationship between the concentration of nicotine and the instrumental response, and to determine the linear range of the assay.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of nicotine in methanol at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of the internal standard (this compound or a non-deuterated alternative) in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the nicotine stock solution with a suitable biological matrix (e.g., drug-free human plasma) to prepare a series of at least six to eight non-zero calibration standards. The concentration range should bracket the expected concentrations of the study samples. For example, for a deuterated internal standard, a range of 0.5 to 50 ng/mL may be appropriate.[1][2] For a non-deuterated standard, a wider range might be evaluated based on preliminary experiments.

    • Prepare a zero sample (blank matrix with internal standard) and a blank sample (matrix only).

  • Sample Preparation:

    • To 100 µL of each calibration standard, zero sample, and blank sample, add a fixed amount of the internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a fixed volume (e.g., 5 µL) of the reconstituted samples into the LC-MS/MS system.

    • Monitor the transitions for nicotine and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of nicotine.

    • Perform a linear regression analysis (e.g., weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

Experiment 2: Determination of Lower and Upper Limits of Quantification (LLOQ and ULOQ)

Objective: To determine the lowest and highest concentrations of nicotine that can be quantified with acceptable precision and accuracy.

Methodology:

  • LLOQ Determination:

    • Analyze at least five replicates of the lowest concentration standard used in the calibration curve.

    • The LLOQ is the lowest concentration where the signal-to-noise ratio is at least 10, and the precision (%CV) and accuracy (%bias) are within ±20%.

  • ULOQ Determination:

    • The ULOQ is the highest concentration on the calibration curve that meets the acceptance criteria for precision (%CV) and accuracy (%bias) of within ±15%.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the process of assessing linearity and range.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_analyte Nicotine Stock (1 mg/mL) cal_standards Calibration Standards (Serial Dilution in Matrix) stock_analyte->cal_standards stock_is Internal Standard Stock (this compound or Non-Deuterated) (1 mg/mL) add_is Add Internal Standard stock_is->add_is cal_standards->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc linearity_eval Linearity & Range Evaluation data_proc->linearity_eval

Workflow for Linearity and Range Assessment.

Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)

While not directly related to the analytical method validation, understanding the biological context of nicotine is important for researchers. Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified signaling pathway.

nAChR_Pathway Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Na_Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Signaling->NT_Release

Simplified Nicotine Signaling Pathway.

Conclusion

The choice between a deuterated and a non-deuterated internal standard for nicotine quantification has a significant impact on the performance of the bioanalytical method. Deuterated internal standards like this compound generally provide superior accuracy and precision due to their close physicochemical similarity to the analyte. This often results in robust and reliable performance over a wide, and often lower, concentration range suitable for detailed pharmacokinetic studies. While non-deuterated internal standards can also be used to develop linear and accurate methods, they may require more extensive validation to ensure they adequately compensate for variability in sample preparation and matrix effects. The experimental protocols provided in this guide offer a framework for researchers to rigorously assess the linearity and range of their chosen analytical method, ensuring the generation of high-quality, reliable data for their drug development programs.

References

Isonicotine-d3 in Quantitative Methods: A Comparative Guide to Precision and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of nicotine and its metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Deuterated analogs of the analyte are the gold standard, as they exhibit similar physicochemical properties, chromatographic behavior, and ionization efficiency, while being distinguishable by mass spectrometry. This guide provides a comparative overview of the performance of Isonicotine-d3 as an internal standard in quantitative methods, alongside other commonly used deuterated alternatives such as nicotine-d4. The information presented is based on a comprehensive review of published experimental data.

Comparison of Quantitative Performance

Table 1: Performance of Nicotine-d3 as an Internal Standard

MatrixAnalyteConcentration (ng/mL)Precision (%RSD)Accuracy (%)
Human PlasmaNicotine0.58.7105.2
55.4102.8
504.1101.5
Human UrineNicotine10≤ 4.190-110
100≤ 4.190-110
1000≤ 4.190-110

Table 2: Performance of Nicotine-d4 as an Internal Standard

MatrixAnalyteConcentration (ng/mL)Precision (%CV)Accuracy (% Bias)
Human UrineNicotine108-150-9
1008-150-9
10008-150-9

Note: The data presented in these tables are compiled from different studies and are not the result of a direct comparative experiment. Variations in experimental conditions, instrumentation, and matrix effects can influence the observed precision and accuracy. Researchers should consider these factors when evaluating the suitability of an internal standard for their specific application.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of nicotine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. Specific parameters may need to be optimized for individual laboratory setups and sample types.

1. Sample Preparation (Human Urine)

  • Aliquot: Take a 100 µL aliquot of the urine sample.

  • Internal Standard Spiking: Add 50 µL of the internal standard spiking solution (containing this compound, Nicotine-d4, or another suitable standard) at a known concentration.

  • Enzymatic Hydrolysis (for total nicotine): For the determination of total nicotine (free and glucuronidated), add 160 µl of β-glucuronidase solution and incubate at 37°C overnight. For free nicotine, omit this step and replace the enzyme solution with water.[1]

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix.

    • LLE Example: Add 1 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol), vortex for 10 minutes, and centrifuge.[2]

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine and the deuterated internal standard are monitored.

Visualizations

Experimental Workflow for Nicotine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Urine Sample Aliquot (100 µL) is_spike Spike with This compound/Nicotine-d4 sample->is_spike hydrolysis Enzymatic Hydrolysis (for total nicotine) is_spike->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation Chromatographic Separation (HILIC or C18) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the quantification of nicotine in urine using a deuterated internal standard and LC-MS/MS.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascades nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Nicotine Nicotine Nicotine->nAChR PI3K PI3K Ca_influx->PI3K MAPK MAPK Ca_influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection) Akt->Cellular_Response MAPK->Cellular_Response

Caption: A simplified diagram of the nicotinic acetylcholine receptor (nAChR) signaling pathway initiated by nicotine binding.

References

A Comparative Guide to Isonicotine-d3 and Analog Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precise quantification of analytes is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). Among these, stable isotope-labeled internal standards are considered the gold standard for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and matrix effects. This guide provides a comparative overview of Isonicotine-d3 and other commonly used deuterated analog internal standards for the quantification of nicotine and its metabolites.

Performance Comparison of Deuterated Internal Standards

Commonly used deuterated internal standards for nicotine analysis include Nicotine-d3, Nicotine-d4, and Cotinine-d3. The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, which stable isotope-labeled analogs generally achieve.[1]

Table 1: Comparison of Validation Parameters for Nicotine Quantification using Different Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixLLOQ (ng/mL)Linearity (r²)Accuracy (% Bias)Precision (% CV)Reference
Nicotine-d3Nicotine, CotininePlasmaNicotine: 0.15, Cotinine: 0.25> 0.99Good< 20%[2]
Nicotine-d4Nicotine, MetabolitesUrine--0-10%2-9%[3][4]
Nicotine-d4Nicotinee-liquids-> 0.999--[5]
Cotinine-d3Nicotine, CotinineSerum, SalivaNicotine: 2, Cotinine: 20> 0.9993-116%-[1]
Nicotine-d3, Cotinine-d3, 3HC-d3Nicotine, MetabolitesUrine--0-9%3-14%[6]

LLOQ: Lower Limit of Quantification; r²: Coefficient of determination; % CV: Percent Coefficient of Variation. Please note that the data presented is collated from different studies and not from a direct comparative experiment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below is a representative protocol for the quantification of nicotine in a biological matrix using a deuterated internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 500 µL of the biological sample (e.g., plasma, urine), add the deuterated internal standard (e.g., this compound, Nicotine-d4) to a final concentration of 100 ng/mL.

  • Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0) and vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-programmed gradient from high organic to increasing aqueous content.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nicotine: Precursor ion (e.g., m/z 163.1) → Product ion (e.g., m/z 132.1)

      • This compound: Precursor ion (e.g., m/z 166.1) → Product ion (e.g., m/z 135.1)

      • Note: Specific m/z values may vary slightly based on instrumentation and adduct formation.

Visualizing Analytical and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard bioanalytical workflow and a key metabolic pathway relevant to nicotine research.

Experimental Workflow for Nicotine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Caption: A typical experimental workflow for quantifying nicotine in biological samples.

Simplified Metabolic Pathway of Nicotine Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6, CYP2B6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: The primary metabolic conversion of nicotine to cotinine and its further hydroxylation.

The metabolism of the antituberculosis drug isoniazid, which is structurally related to isonicotine, proceeds through hydrolysis to form isonicotinic acid and hydrazine.[7][8] This pathway is of interest in toxicological studies of isoniazid.

References

A Comparative Guide to the Robustness of Analytical Methods Utilizing Deuterated Nicotine Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various deuterated nicotine analogs as internal standards in analytical methods, with a special focus on the theoretical application of Isonicotine-d3. The information presented herein is supported by experimental data from published studies and is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs.

The Critical Role of Internal Standards in LC-MS/MS Analysis

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. The primary purpose of an IS is to correct for the variability inherent in the analytical process, including sample preparation (extraction), chromatographic separation, and mass spectrometric detection (ionization). An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for matrix effects and variations in instrument response.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of the analyte, are considered the gold standard in LC-MS/MS. This is because they are chemically identical to the analyte and co-elute chromatographically, meaning they experience the same matrix effects and ionization suppression or enhancement. The use of a SIL-IS significantly improves the accuracy and precision of quantification.

Performance Comparison of Deuterated Nicotine Internal Standards

Table 1: Performance Characteristics of LC-MS/MS Methods for Nicotine Quantification Using Deuterated Internal Standards

ParameterMethod using Nicotine-d4[1][2]Method using Nicotine-d3 (methyl-d3)[3]
Linearity Range 2 - 1,000 ng/mL0.03 - 6 ng/mL
Correlation Coefficient (r²) ≥ 0.995> 0.99
Lower Limit of Quantification (LLOQ) 0.4 ng/mL (estimated)0.15 ng/mL
Intra-day Precision (%RSD) 0.6 - 8.2%3.7%
Inter-day Precision (%RSD) 1.4 - 9.9%Not Reported
Accuracy (% Recovery) 93.8 - 104.9%Good over the tested range

Table 2: Performance Characteristics of LC-MS/MS Methods for Nicotine Metabolite Quantification Using Deuterated Internal Standards

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
CotinineCotinine-d35 - 5,000Not specified1.4 - 5.5%2.3 - 7.5%95.1 - 103.2%[1]
trans-3'-hydroxycotininetrans-3'-hydroxycotinine-d310 - 5,000Not specified0.6 - 4.9%1.4 - 6.3%96.7 - 104.1%[1]
CotinineCotinine-d30.15 - 250.252.5%Not ReportedGood[3]

Experimental Protocols: A Generalized Workflow

The following section details a typical experimental protocol for the quantification of nicotine and its metabolites in a biological matrix (e.g., urine, plasma) using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer a precise volume (e.g., 250 µL) of the biological sample into a clean tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 40 µL) of the deuterated internal standard solution (e.g., Nicotine-d4 at 250 ng/mL in methanol) to each sample.[1]

  • Alkalinization: Add a small volume (e.g., 50 µL) of a strong base (e.g., 5 N sodium hydroxide) to adjust the pH and ensure the analytes are in their free base form.[1]

  • Extraction: Add an organic extraction solvent (e.g., 1.5 mL of 50:50 methylene chloride:diethyl ether) and vortex or stir thoroughly to extract the analytes and internal standard from the aqueous matrix into the organic phase.[1]

  • Phase Separation: Centrifuge the samples to achieve clear separation of the aqueous and organic layers.

  • Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a suitable HPLC or UHPLC column (e.g., a Raptor Biphenyl column) to separate the analytes from matrix components.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

This compound: A Theoretical Evaluation

Isonicotine (2-(pyridin-3-yl)piperidine) is a structural isomer of nicotine. This compound, as a deuterated analog, is designed to serve as an internal standard. While specific validation data is not publicly available, its suitability can be inferred based on the principles of isotope dilution mass spectrometry.

Expected Performance:

  • Chemical and Physical Properties: this compound is expected to have very similar, but not identical, chemical and physical properties to nicotine. This includes its pKa, solubility, and extraction efficiency.

  • Chromatographic Behavior: Due to the slight difference in structure, this compound may not perfectly co-elute with nicotine. A small difference in retention time is possible. This is a critical consideration, as significant separation could lead to differential matrix effects, where the analyte and internal standard experience different levels of ionization suppression or enhancement, potentially compromising the accuracy of quantification.

  • Mass Spectrometric Behavior: this compound will have a distinct mass-to-charge ratio (m/z) from nicotine, allowing for their simultaneous detection by the mass spectrometer. The fragmentation pattern in the collision cell is expected to be similar to that of unlabeled isonicotine.

Theoretically, this compound could serve as a suitable internal standard for the quantification of isonicotine. However, for the quantification of nicotine, a deuterated nicotine analog (e.g., Nicotine-d3 or Nicotine-d4) that is structurally identical to the analyte is the preferred choice to ensure co-elution and identical behavior during sample preparation and analysis. The use of a structural isomer as an internal standard, even a deuterated one, introduces a higher risk of analytical bias compared to using a stable isotope-labeled analog of the analyte itself.

Visualizing the Analytical Workflow and Key Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: A generalized workflow for the quantification of an analyte using a deuterated internal standard.

Signaling_Pathway Analyte Analyte Separation Chromatographic Separation Analyte->Separation IS Internal Standard (e.g., this compound) IS->Separation Matrix Matrix Components Matrix->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Fragmentation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product

Caption: The process of separation and detection in an LC-MS/MS system.

References

Isonicotine-d3: A Comparative Guide to Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a critical challenge in drug development and clinical research. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to mitigate matrix effects and ensure the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the expected specificity and selectivity of Isonicotine-d3 as an internal standard against a commonly used alternative, Nicotine-d4, for the analysis of nicotine and its metabolites in complex matrices such as plasma, urine, and saliva.

Principles of a Reliable Internal Standard

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics. This allows it to compensate for variations in sample preparation and signal suppression or enhancement caused by the matrix. Deuterated analogs of the analyte are considered the gold standard for internal standards in LC-MS/MS analysis.

Comparison of this compound and Nicotine-d4

While specific experimental data directly comparing this compound and Nicotine-d4 is limited in publicly available literature, we can infer their performance based on the principles of bioanalytical method validation. The key performance parameters for an internal standard are its specificity (ability to be distinguished from other components) and its selectivity (ability to accurately reflect the behavior of the analyte).

Table 1: Comparison of Expected Performance Characteristics

ParameterThis compound (Hypothetical)Nicotine-d4 (Established)Justification
Chemical Structure Isomer of Nicotine with deuterium labelingNicotine with four deuterium atomsStructural similarity is key for co-elution and similar physicochemical properties.
Co-elution with Nicotine Expected to be very closeCo-elutes with nicotineEssential for effective compensation of matrix effects.
Mass Difference +3 Da from Isonicotine+4 Da from NicotineSufficient mass difference to prevent isotopic crosstalk.
Specificity HighHighUnique mass transition (m/z) minimizes interference from endogenous matrix components.
Selectivity HighHighExpected to track the analyte's behavior during extraction and ionization, leading to accurate quantification.
Potential for Isotopic Exchange LowLowDeuterium labeling on stable positions of the molecule prevents exchange with protons from the solvent.

Experimental Protocols for Assessing Specificity and Selectivity

To ensure the reliability of an analytical method using a deuterated internal standard, rigorous validation is required. The following are detailed methodologies for key experiments to assess the specificity and selectivity of an internal standard like this compound.

Specificity and Selectivity Assessment

Objective: To demonstrate that the internal standard signal is not affected by endogenous components in the matrix.

Methodology:

  • Matrix Blank Analysis: Analyze at least six different lots of the blank biological matrix (e.g., plasma, urine) without the addition of the analyte or the internal standard.

  • Internal Standard Spiked Blanks: Analyze the same six lots of blank matrix spiked only with the internal standard (this compound or Nicotine-d4) at the working concentration.

  • Analyte at LLOQ: Analyze a sample of the blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Data Analysis:

    • In the chromatograms of the blank matrix samples, there should be no significant peak at the retention time and mass transition of the internal standard.

    • The response of any interfering peak in the blank matrix at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.[1][2]

    • The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.[1][2]

Matrix Effect Evaluation

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the matrix and the ability of the internal standard to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[3]

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

    • The IS-Normalized MF should be close to 1, demonstrating that the internal standard effectively compensates for the matrix effect.

Table 2: Acceptance Criteria for Specificity and Matrix Effect

ExperimentParameterAcceptance Criteria
Specificity Interference at IS Retention Time< 5% of IS response at LLOQ
Interference at Analyte Retention Time< 20% of analyte response at LLOQ
Matrix Effect Internal Standard Normalized Matrix Factor0.85 - 1.15

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Specificity_Assessment cluster_samples Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Blank Matrix Blank Matrix Analyze Blanks Analyze Blanks Blank Matrix->Analyze Blanks Inject IS Spiked Blank IS Spiked Blank Analyze IS Spiked Analyze IS Spiked IS Spiked Blank->Analyze IS Spiked Inject Analyte at LLOQ Analyte at LLOQ Analyze LLOQ Analyze LLOQ Analyte at LLOQ->Analyze LLOQ Inject No Interference at IS RT No Interference at IS RT Analyze Blanks->No Interference at IS RT Check for peaks Interference < 5% of IS LLOQ Interference < 5% of IS LLOQ Analyze IS Spiked->Interference < 5% of IS LLOQ Compare response Interference < 20% of Analyte LLOQ Interference < 20% of Analyte LLOQ Analyze LLOQ->Interference < 20% of Analyte LLOQ Compare response

Caption: Workflow for Specificity and Selectivity Assessment.

Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_calc Calculations Set A (Neat) Set A (Neat) LC_MS_Analysis LC-MS/MS Analysis Set A (Neat)->LC_MS_Analysis Set B (Post-Spike) Set B (Post-Spike) Set B (Post-Spike)->LC_MS_Analysis Set C (Pre-Spike) Set C (Pre-Spike) Set C (Pre-Spike)->LC_MS_Analysis Calculate MF Calculate MF LC_MS_Analysis->Calculate MF Peak Areas Calculate IS-Normalized MF Calculate IS-Normalized MF Calculate MF->Calculate IS-Normalized MF Acceptance_Criteria IS-Normalized MF ≈ 1 Calculate IS-Normalized MF->Acceptance_Criteria Evaluate

Caption: Workflow for Matrix Effect Evaluation.

Conclusion

The selection of a suitable internal standard is paramount for the development of robust and reliable bioanalytical methods. While this compound is a plausible candidate, its performance in terms of specificity and selectivity must be rigorously evaluated against established standards like Nicotine-d4. By following the detailed experimental protocols and adhering to the acceptance criteria outlined in this guide, researchers can confidently validate their analytical methods and ensure the integrity of their data when analyzing analytes in complex biological matrices. The use of a well-characterized, co-eluting, and stable isotope-labeled internal standard is the most effective strategy to overcome the challenges posed by matrix effects in LC-MS/MS bioanalysis.

References

Evaluating the Stability of Isonicotine-d3 During Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard are critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive evaluation of the stability of Isonicotine-d3, a deuterated analog often considered as an internal standard in quantitative mass spectrometry-based assays. We will explore the potential stability challenges associated with deuterated standards, present a framework for rigorous stability evaluation, and compare this compound to other potential internal standards.

The Critical Role of Internal Standard Stability

A fundamental assumption in quantitative bioanalysis is that the internal standard (IS) behaves identically to the analyte throughout the entire analytical procedure, from sample preparation to detection. Any degradation or chemical modification of the IS that does not equally affect the analyte will lead to inaccurate quantification. While stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard, their stability is not guaranteed and must be thoroughly evaluated during method validation.

Deuterium-labeled compounds, in particular, can be susceptible to back-exchange of deuterium for hydrogen, especially if the labels are placed on chemically labile positions. This can lead to the in-situ formation of the unlabeled analyte, artificially inflating its measured concentration.

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound as an internal standard, a series of stability experiments should be conducted under various conditions that mimic sample handling and storage. These experiments are designed to challenge the stability of the molecule and identify potential degradation pathways.

Stock Solution Stability:

  • Objective: To assess the stability of this compound in its stock solution solvent.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration in the selected solvent (e.g., methanol, acetonitrile).

    • Divide the solution into aliquots for storage at different temperatures (e.g., room temperature, 4°C, and -20°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks), analyze the aliquots by LC-MS/MS.

    • Compare the peak area response of this compound at each time point to the initial (time 0) response. A deviation of more than 15% typically indicates instability.

Freeze-Thaw Stability:

  • Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) after repeated freezing and thawing cycles.

  • Procedure:

    • Spike a known concentration of this compound into the biological matrix.

    • Subject the samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final cycle, process and analyze the samples.

    • The stability is assessed by comparing the analytical response to that of freshly prepared samples.

Short-Term (Bench-Top) Stability:

  • Objective: To determine the stability of this compound in the biological matrix at room temperature for a period that reflects the expected sample handling time.

  • Procedure:

    • Spike the biological matrix with this compound and leave it at room temperature for a defined period (e.g., 4, 8, 12, 24 hours).

    • Analyze the samples and compare the results to those of freshly prepared samples.

Long-Term Stability:

  • Objective: To assess the stability of this compound in the biological matrix under the intended long-term storage conditions.

  • Procedure:

    • Prepare multiple aliquots of spiked matrix samples and store them at the intended temperature (e.g., -20°C or -80°C).

    • Analyze the samples at regular intervals (e.g., 1, 3, 6, 12 months).

    • The concentration at each time point is compared to the initial concentration.

Post-Preparative Stability:

  • Objective: To evaluate the stability of this compound in the final processed sample extract, typically in the autosampler, prior to injection.

  • Procedure:

    • Process

A Researcher's Guide to the Comparative Analysis of Isonicotine-d3 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quality and consistency of stable-isotope labeled compounds like Isonicotine-d3 are paramount. This internal guide provides a framework for the comparative analysis of this compound sourced from different suppliers. The following sections detail the necessary product information, experimental protocols for quality assessment, and a logical workflow for conducting a comprehensive comparison.

Supplier and Product Overview

A critical first step in the procurement of this compound is to gather and compare the product specifications provided by various suppliers. While comprehensive comparative data is not always publicly available, researchers can compile preliminary information from supplier websites and product data sheets.

Table 1: Comparative Product Information for this compound

Supplier Product/Catalog No. CAS No. Molecular Formula Molecular Weight ( g/mol ) Stated Purity/Isotopic Enrichment
CymitQuimica Varies by size1346601-08-8[1]C10H11D3N2[1]165.25[1]Not specified on website
Axios Research AR-N086101346601-08-8[2]C10H11D3N2165.25[2]Not specified on website
Medical Isotopes, Inc. (via ChemicalBook) D656641346601-08-8C10H11D3N2165.25Not specified on website[3]
Clearsynth CS-T-987801346601-08-8[4]C10H11D3N2[4]165.25[4]Not specified on website
Chemsky (shanghai) International Co.,Ltd (via ChemicalBook) Not specified1346601-08-8C10H11D3N2165.25Not specified on website[3]

Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. Researchers should always request a Certificate of Analysis (CoA) for detailed specifications.

Experimental Protocols for Quality Assessment

To objectively compare this compound from different suppliers, a series of standardized analytical tests should be performed. The following protocols are based on established methods for the analysis of analogous compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and any potential impurities.

Objective: To determine the chemical purity of this compound samples.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Methanol and water (e.g., 40:60 v/v) with 0.2% Docusate Sodium[6]

  • This compound reference standard (if available) or one supplier's sample as an internal standard

  • Acetonitrile (for sample preparation)

  • Milli-Q or HPLC-grade water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in acetonitrile to prepare a stock solution. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare solutions of this compound from each supplier at a known concentration in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min[6]

    • Injection Volume: 5 µL[6]

    • Detection Wavelength: 261 nm[6]

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions to establish a calibration curve. Subsequently, inject the samples from each supplier.

  • Data Interpretation: Calculate the purity of each sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and assesses the degree of deuterium incorporation.

Objective: To verify the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurement

Procedure:

  • Sample Preparation: Prepare dilute solutions of each this compound sample in an appropriate solvent (e.g., methanol or acetonitrile).

  • Infusion or Chromatography: Introduce the sample into the mass spectrometer via direct infusion or through an LC or GC system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

    • Mass Range: Scan a range appropriate to detect the parent ion and potential fragments (e.g., m/z 50-300).

  • Data Analysis:

    • Identity Confirmation: Compare the observed mass of the molecular ion with the theoretical mass of this compound (165.25 g/mol ).[1][2][4]

    • Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, and M+3 peaks will indicate the percentage of molecules that are fully deuterated.

Stability Assessment under Controlled Conditions

This experiment evaluates the stability of this compound from different suppliers under various storage conditions.

Objective: To compare the degradation of this compound samples over time under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of each this compound sample in a relevant solvent system (e.g., aqueous buffer, methanol).

  • Storage Conditions: Aliquot the samples and store them under different conditions:

    • Refrigerated (2-8 °C)

    • Room Temperature (20-25 °C)

    • Elevated Temperature (e.g., 40 °C)

    • Protected from light vs. exposed to light

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).

  • Analysis: Use the HPLC method described above to quantify the amount of this compound remaining at each time point.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition and for each supplier. Calculate the degradation rate to compare stability.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical flow of the comparative analysis process.

G cluster_procurement Procurement & Initial Assessment cluster_experimental Experimental Analysis cluster_data Data Analysis & Reporting supplier_id Identify Suppliers request_coa Request Certificate of Analysis supplier_id->request_coa initial_comp Initial Specification Comparison request_coa->initial_comp purity Purity Analysis (HPLC) initial_comp->purity enrichment Isotopic Enrichment (MS) initial_comp->enrichment stability Stability Studies initial_comp->stability data_table Tabulate Quantitative Data purity->data_table enrichment->data_table stability->data_table report Generate Comparison Report data_table->report selection Supplier Selection report->selection

Caption: Workflow for the comparative analysis of this compound.

Representative Signaling Pathway

This compound, as an analog of nicotine, is primarily used in studies involving nicotinic acetylcholine receptors (nAChRs). The diagram below shows a simplified signaling pathway for a generic nAChR. The labeled this compound would be used to trace and quantify the compound's interaction with these receptors and its subsequent metabolic fate.

cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Isonicotine_d3 This compound Isonicotine_d3->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling Response Cellular Response Signaling->Response

Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling.

By following this structured approach, researchers can make informed decisions based on empirical data, ensuring the selection of high-quality this compound for their research and development needs. This guide provides the foundational protocols and workflows to achieve a robust and objective comparative analysis.

References

Performance of Deuterated Nicotine Internal Standards in LC-MS/MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of deuterated nicotine analogs, such as Isonicotine-d3, as internal standards in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in bioanalytical and related fields, effectively correcting for matrix effects and variability in sample processing. This document summarizes key performance metrics from published studies and offers detailed experimental protocols to aid in method development and validation.

Data Presentation: A Comparative Look at Performance Metrics

The following table summarizes the quantitative performance of deuterated nicotine internal standards across different LC-MS/MS platforms as reported in various studies. These metrics are crucial for evaluating the sensitivity and reliability of an analytical method.

Analyte(s)Internal StandardLC-MS/MS SystemLLOQLinearity (Range)Accuracy/RecoveryReference
Nicotine, Cotinine, 3-HC, NNO, CNONicotine-d3 (and others)Not specified10 ng/mL (urine)Not specifiedExtraction efficiency: 70.4-100.4%[1]
d2-Nicotine, d2-Cotinined3-Nicotine, d3-CotinineWaters Atlantis HILIC column0.15 ng/mL (d2-Nicotine), 0.25 ng/mL (d2-Cotinine)0.03 - 6.0 ng/mL (d2-Nicotine), 0.15 - 25 ng/mL (d2-Cotinine)Accuracy within acceptable limits[2]
Nicotine, Cotinine, 3-OH-CotinineCotinine-d3Thermo Scientific Syncronis C18 column1 ng/mL (Nicotine, Cotinine), 10 ng/mL (3-OH-Cotinine)1–1000 ng/mL (Nicotine, Cotinine), 10–1000 ng/mL (3-OH-Cotinine)Within ±15% (or ±20% at LLOQ)[3]
Cotinine, 3'-OH-Cotinine, 2'S-Nic-OxDL-nicotine-(methyl-D3)LC-Orbitrap-MS/MSNot specified0.03 to 1.0 µg/mLRecovery: 72.2% to 101.4%[4]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are summaries of experimental protocols from the cited literature.

Method 1: Analysis of Nicotine and Metabolites in Urine[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) provided complete separation of all analytes with excellent peak shape and repeatability.

  • Mass Spectrometry: Tandem mass spectrometry with Selected Reaction Monitoring (SRM) was used for quantification. The transitions monitored were:

    • Nicotine (NIC): 163 → 132, 120, 106

    • Cotinine (COT): 177 → 146, 98, 80

    • trans-3'-hydroxycotinine (3-HC): 193 → 134, 118, 80

    • Nicotine-N'-oxide (NNO): 179 → 132, 130, 117

    • Cotinine-N-oxide (CNO): 193 → 134, 96, 98

Method 2: Quantification of d2-Nicotine and d2-Cotinine in Plasma[2]
  • Sample Preparation: Solid phase extraction followed by liquid-liquid extraction.

  • Chromatography:

    • Column: 300 µm × 100 mm Atlantis HILIC (5 µm particle size), silica-based, capillary column (Waters Corporation).

    • Mobile Phase (Nicotine): Isocratic elution with 7.5 mM ammonium acetate-acetonitrile (23:77 v/v) containing 0.4% acetic acid.

    • Mobile Phase (Cotinine): Isocratic elution with water-acetonitrile-formic acid (15:85:0.2 v/v/v).

    • Flow Rate: 15 µL/min.

    • Column Temperature: 20°C.

  • Mass Spectrometry: Tandem mass spectrometry with electrospray positive ionization.

Method 3: Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine[3]
  • Sample Preparation: Solid Phase Extraction (SPE) using Thermo Scientific™ SOLA™ CX cartridges.

  • Chromatography:

    • Column: Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm.

    • Mobile Phase: Gradient elution (details not specified).

    • Cycle Time: 3 minutes.

  • Mass Spectrometry: Tandem mass spectrometry.

Method 4: Analysis of Nicotine Metabolites in Urine using LC-Orbitrap-MS/MS[4]
  • Sample Preparation: Protein precipitation by adding acetonitrile containing the internal standard (DL-nicotine-(methyl-D3)) to the urine sample, followed by vortexing and centrifugation.

  • Chromatography: Details of the column and mobile phase were not fully specified, but it is common to use a C18 or HILIC column with a gradient of water and acetonitrile containing formic acid or ammonium acetate.

  • Mass Spectrometry: LC-Orbitrap-MS/MS operated in parallel reaction monitoring (PRM) mode.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of nicotine and its metabolites using a deuterated internal standard with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Urine, Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Extraction (LLE, SPE, or PPT) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for nicotine analysis.

Conclusion

The selection of an appropriate LC-MS/MS system and a well-validated method are critical for the reliable quantification of nicotine and its metabolites. Deuterated internal standards, such as this compound, are indispensable for achieving high accuracy and precision by compensating for matrix-induced variations and inconsistencies in sample preparation. The data presented in this guide, compiled from various studies, demonstrates that robust and sensitive methods can be developed across different LC-MS/MS platforms. Researchers should consider the specific requirements of their study, including the matrix, required sensitivity (LLOQ), and desired linear dynamic range, when selecting and optimizing their analytical approach. The provided experimental protocols offer a starting point for method development, emphasizing the importance of systematic validation to ensure data integrity.

References

Safety Operating Guide

Proper Disposal of Isonicotine-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Isonicotine-d3 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. The following guidelines are based on best practices for handling pyridine derivatives and general laboratory chemical waste, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Core Safety and Handling Precautions

This compound, a deuterated analog of isonicotine, should be handled with the same precautions as its non-deuterated counterpart and other pyridine derivatives. Based on the available safety data for related compounds like isonicotinic acid and pyridine, this compound is expected to be a skin and eye irritant.[1][2][3][4][5] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesNitrile rubber, neoprene, or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical safety goggles.
Lab CoatStandard laboratory coat to protect from skin exposure.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to an approved waste management facility.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing papers or spatulas, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound, including experimental residues and rinsing from contaminated glassware, should be collected as liquid hazardous waste.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Aqueous Waste: Do not dispose of this compound solutions down the drain.[6] All aqueous waste containing this compound must be collected as hazardous liquid waste.

2. Waste Containment:

  • Use chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for pyridine-based waste.[6]

  • Ensure all waste containers are in good condition and have securely fitting lids to prevent leaks or spills.

  • Do not overfill waste containers; a general rule is to fill them to no more than 80% capacity.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Irritant").

  • If the waste is a mixture, list all components and their approximate percentages.

4. Storage (Satellite Accumulation Area):

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • The satellite accumulation area should be located at or near the point of generation.

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of chemical waste. Incineration is a common disposal method for pyridine-based compounds.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal This compound Waste This compound Waste Solid Solid This compound Waste->Solid Liquid Liquid This compound Waste->Liquid Sharps Sharps This compound Waste->Sharps Solid Waste Container Solid Waste Container Solid->Solid Waste Container Liquid Waste Container Liquid Waste Container Liquid->Liquid Waste Container Sharps Container Sharps Container Sharps->Sharps Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Sharps Container->Labeling Satellite Accumulation Area Satellite Accumulation Area Labeling->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Steps

This diagram outlines the logical progression from identifying the waste to its final disposal.

G A 1. Identify Waste Type (Solid, Liquid, Sharps) B 2. Select Appropriate Waste Container A->B C 3. Label Container Clearly 'Hazardous Waste - this compound' B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Arrange for EHS Waste Collection D->E

Caption: Logical steps for this compound waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.